molecular formula C17H15N5O B612100 PF-06447475 CAS No. 1527473-33-1

PF-06447475

Número de catálogo: B612100
Número CAS: 1527473-33-1
Peso molecular: 305.33 g/mol
Clave InChI: BHTWDJBVZQBRKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PF-06447475 (also referred to in literature as PF-475) is a highly potent and selective brain-penetrant small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease research . Its primary research value lies in its ability to specifically block LRRK2 kinase activity, which is pathologically elevated due to mutations like G2019S, a major genetic cause of familial and sporadic Parkinson's disease . By inhibiting LRRK2, this compound serves as a critical tool for investigating the role of LRRK2 in neurodegenerative pathways. In preclinical research, this compound has demonstrated significant neuroprotective efficacy across multiple disease models. Studies show it protects dopaminergic neurons, improves locomotor function, and increases survival in models of oxidative stress . Furthermore, its application markedly attenuates neuroinflammation, a central driver of neurodegeneration, by reducing glial cell activation and the release of key pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α . Research also indicates that this compound can mitigate neuronal damage and demyelination following acute central nervous system (CNS) trauma, highlighting its potential utility in a broader neuroinflammatory context beyond Parkinson's disease . The compound is therefore essential for studying LRRK2's function in critical cellular processes including vesicle trafficking, autophagy, lysosomal function, and the immune response within the CNS . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c18-9-12-2-1-3-13(8-12)14-10-19-16-15(14)17(21-11-20-16)22-4-6-23-7-5-22/h1-3,8,10-11H,4-7H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTWDJBVZQBRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC3=C2C(=CN3)C4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527473-33-1
Record name 1527473-33-1
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Foundational & Exploratory

A potent, selective, and brain-penetrant LRRK2 kinase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of PF-06447475

This compound is a small molecule inhibitor that has garnered significant interest within the research community for its high potency and selectivity in targeting Leucine-rich repeat kinase 2 (LRRK2), a key protein implicated in the pathogenesis of Parkinson's disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo activity. The information is intended for researchers, scientists, and drug development professionals.

Core Mechanism: Direct Inhibition of LRRK2 Kinase Activity

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain.[1][2] This means it binds to the same site as ATP, preventing the transfer of a phosphate group to LRRK2 substrates.[1] This inhibition has been demonstrated to be highly potent, with inhibitory concentrations in the low nanomolar range.[3][4] The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, leads to increased kinase activity.[5] this compound is effective against both wild-type (WT) and the pathogenic G2019S mutant form of LRRK2.[2][6]

Molecular docking studies have shown that this compound binds to the ATP-binding pocket of LRRK2 with a higher affinity than ATP itself.[1] This strong interaction is crucial for its potent inhibitory effect. The inhibition of LRRK2 kinase activity is a key therapeutic strategy for Parkinson's disease, as hyperactivity of LRRK2 is believed to contribute to the neurodegenerative process.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and activity of this compound from various studies.

Parameter Value Target Assay Type Reference
IC503 nMWild-Type LRRK2Enzyme Assay[3][4]
IC5011 nMG2019S LRRK2Enzyme Assay[2][6]
IC5025 nMLRRK2Whole Cell Assay[3]
IC50<10 nMEndogenous LRRK2Raw264.7 Macrophage Cell Line[4]
Binding Affinity (Vina score)-8.6 kcal/molhLRRK2Molecular Docking[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of LRRK2 signaling.

LRRK2_Inhibition cluster_0 LRRK2 Kinase Domain ATP ATP pSubstrate Phosphorylated Substrate ATP->pSubstrate Phosphorylation Substrate LRRK2 Substrate Downstream Downstream Pathological Events (e.g., Neurodegeneration) pSubstrate->Downstream PF06447475 This compound PF06447475->ATP Competitively Inhibits caption Mechanism of LRRK2 Inhibition by this compound

Caption: Competitive inhibition of LRRK2 kinase by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of protocols used to characterize the mechanism of action of this compound.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against LRRK2 kinase.

  • Methodology:

    • Recombinant human LRRK2 protein (either wild-type or G2019S mutant) is incubated with a fluorescently labeled peptide substrate and ATP.

    • This compound is added at varying concentrations.

    • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence-based detection method.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[2][3]

  • Objective: To assess the ability of this compound to inhibit LRRK2 activity within a cellular context.

  • Methodology:

    • Cells (e.g., HEK293 cells overexpressing LRRK2 or cell lines with endogenous LRRK2 like Raw264.7 macrophages) are treated with different concentrations of this compound.[3][4]

    • After incubation, cells are lysed, and the phosphorylation status of LRRK2 at specific autophosphorylation sites (e.g., Ser935) is determined by Western blotting using phospho-specific antibodies.[3][9]

    • Total LRRK2 levels are also measured as a loading control.

    • The reduction in LRRK2 phosphorylation is quantified to determine the cellular potency of the inhibitor.[3]

  • Objective: To evaluate the in vivo efficacy of this compound in inhibiting LRRK2 kinase activity in the brain.

  • Methodology:

    • Rodent models, such as wild-type rats or transgenic mice expressing human LRRK2, are administered this compound orally (p.o.) or intraperitoneally (i.p.).[10][11]

    • Doses can range from 3 mg/kg to 100 mg/kg depending on the study design.[4][11]

    • At various time points after dosing, animals are euthanized, and brain and kidney tissues are collected.

    • Tissue lysates are prepared, and the levels of phosphorylated LRRK2 (e.g., pS935) and total LRRK2 are measured by Western blotting or other immunoassays to assess target engagement.[9]

Experimental Workflow Example

The following diagram provides a generalized workflow for evaluating the neuroprotective effects of this compound in a rodent model of Parkinson's disease.

Experimental_Workflow start Rodent Model of PD (e.g., α-synuclein overexpression) treatment Treatment Groups: - Vehicle Control - this compound start->treatment dosing Chronic Dosing (e.g., daily oral gavage) treatment->dosing behavior Behavioral Assessment (e.g., motor function tests) dosing->behavior histology Post-mortem Analysis: - Immunohistochemistry - Stereology behavior->histology biochem Biochemical Analysis: - Western Blot (pLRRK2) - Neurotransmitter levels histology->biochem end Data Analysis and Conclusion biochem->end

Caption: Workflow for in vivo evaluation of this compound.

Neuroprotective and Anti-inflammatory Effects

Beyond direct kinase inhibition, this compound has demonstrated significant neuroprotective effects in various preclinical models. In cellular models of oxidative stress, this compound protects against cell death and reduces the generation of reactive oxygen species (ROS).[3][12]

In animal models, this compound has been shown to attenuate α-synuclein-induced dopaminergic neurodegeneration, a key pathological hallmark of Parkinson's disease.[11][13] This neuroprotection is observed in both wild-type and G2019S-LRRK2 expressing rats.[13] Furthermore, the inhibitor mitigates neuroinflammation associated with G2019S-LRRK2 expression by reducing microgliosis and the recruitment of inflammatory cells to the midbrain.[3][13] These findings suggest that the therapeutic benefits of LRRK2 inhibition may extend beyond preventing phosphorylation of its direct substrates to modulating broader pathological pathways.

Conclusion

This compound is a highly potent and selective ATP-competitive inhibitor of LRRK2 kinase. Its mechanism of action has been thoroughly characterized through a variety of in vitro and in vivo studies. By effectively blocking the kinase activity of both wild-type and pathogenic G2019S LRRK2, this compound demonstrates significant neuroprotective and anti-inflammatory effects in preclinical models of Parkinson's disease. While its pharmacokinetic properties have limited its clinical development, it remains a valuable research tool for elucidating the role of LRRK2 in health and disease. The continued investigation of LRRK2 inhibitors, informed by the study of compounds like this compound, holds great promise for the development of disease-modifying therapies for Parkinson's disease.[14][15]

References

PF-06447475: A Selective LRRK2 Kinase Inhibitor for Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are the most common cause of familial Parkinson's disease (PD). The G2019S mutation, which leads to increased kinase activity, is particularly prevalent. This has positioned LRRK2 as a key therapeutic target for PD, with kinase inhibitors being a primary focus of drug development efforts. PF-06447475 is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor that has emerged as a valuable tool for investigating the physiological and pathological roles of LRRK2. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use in research settings.

Data Presentation

Biochemical and Cellular Potency

This compound demonstrates high potency against both wild-type (WT) and the G2019S mutant form of LRRK2. Its efficacy has been demonstrated in both biochemical and cellular assays.

Parameter Value Assay Type Reference
IC50 (WT LRRK2) 3 nMBiochemical (Cell-free)[1][2][3]
IC50 (G2019S LRRK2) 11 nMBiochemical (Cell-free)[3][4]
IC50 (Cellular) 25 nMWhole Cell Assay[1]
IC50 (Endogenous LRRK2) <10 nMRaw264.7 Macrophage Cell Line[2][5]
In Vivo Pharmacodynamics and Pharmacokinetics

This compound exhibits excellent brain permeability and has been shown to effectively inhibit LRRK2 kinase activity in vivo.

Parameter Species Dose Effect Reference
Brain Penetrance RatN/AUnbound brain concentrations similar to unbound plasma concentrations[5]
LRRK2 pS935 Inhibition (Brain) Rat3 and 30 mg/kg (p.o. b.i.d. for 14 days)Significant reduction in the ratio of pS935-LRRK2 to total LRRK2[1][5]
LRRK2 pS935 Inhibition (Kidney) Rat3 and 30 mg/kg (p.o. b.i.d. for 14 days)Significant reduction in the ratio of pS935-LRRK2 to total LRRK2[5]
Inhibition of pS935 LRRK2 (Brain) G2019S BAC-transgenic mice100 mg/kg (p.o.)IC50 of 103 nM[2]
Inhibition of pS1292 LRRK2 (Brain) G2019S BAC-transgenic mice100 mg/kg (p.o.)IC50 of 21 nM[2]

Experimental Protocols

LRRK2 Kinase Activity Assay (In Vitro)

This protocol describes a general method for assessing LRRK2 kinase activity in vitro, which can be adapted for testing inhibitors like this compound. The assay typically involves the use of a recombinant LRRK2 enzyme, a substrate (e.g., LRRKtide or Myelin Basic Protein), and radio-labeled ATP to measure phosphate incorporation.

Materials:

  • Recombinant LRRK2 (WT or mutant)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[6]

  • Substrate (e.g., LRRKtide)

  • ATP (including γ-32P-ATP)

  • This compound or other inhibitors

  • Reaction tubes

  • Heating block

  • Scintillation counter or phosphorescence imager

Procedure:

  • Prepare the kinase reaction mixture on ice, containing the kinase buffer, recombinant LRRK2 enzyme, and substrate.

  • Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the reaction tubes.

  • Initiate the reaction by adding the ATP mixture (containing a final concentration of both cold and hot ATP).

  • Incubate the reaction at 30°C for a specified time (e.g., 60-120 minutes).[6]

  • Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Detect the phosphorylated substrate using autoradiography or a phosphorimager.

  • Quantify the band intensities to determine the extent of kinase inhibition.

Western Blotting for LRRK2 Phosphorylation (Cellular Assay)

This protocol outlines the steps to measure the inhibition of LRRK2 autophosphorylation (e.g., at Ser935) in a cellular context following treatment with this compound.

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y, Raw264.7, or HEK293T overexpressing LRRK2)

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-pS935-LRRK2, anti-total LRRK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 90 minutes to 24 hours).[5]

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding loading buffer and heating.

  • Load equal amounts of protein per lane and perform SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of pS935-LRRK2 to total LRRK2 to determine the inhibitory effect of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Materials:

  • Cells expressing the target protein (LRRK2)

  • This compound

  • PBS

  • PCR tubes or 384-well plates

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Centrifuge

  • Western blotting or mass spectrometry equipment

Procedure:

  • Treat intact cells with this compound or vehicle control for a defined period (e.g., 1 hour at 37°C).[7]

  • Aliquot the cell suspensions into PCR tubes or a 384-well plate.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

  • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

  • Analyze the amount of soluble LRRK2 in the supernatant by Western blotting or mass spectrometry.

  • Plot the amount of soluble LRRK2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., Growth Factors, Stress) LRRK2 LRRK2 Upstream_Signals->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Modulates PF06447475 This compound PF06447475->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Impacts Autophagy->Neuronal_Survival Impacts

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Kinase Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Treatment Treat Cells with this compound Western_Blot Western Blot for pLRRK2 Cell_Treatment->Western_Blot CETSA Cellular Thermal Shift Assay Cell_Treatment->CETSA Assess_Potency Assess Cellular Potency Western_Blot->Assess_Potency Confirm_Target_Engagement Confirm Target Engagement CETSA->Confirm_Target_Engagement Animal_Dosing Administer this compound to Animal Model Tissue_Analysis Analyze Brain and Kidney Tissue Animal_Dosing->Tissue_Analysis Evaluate_Efficacy Evaluate In Vivo Efficacy Tissue_Analysis->Evaluate_Efficacy

Caption: Experimental Workflow for Evaluating this compound.

Logical_Relationship cluster_properties Key Properties cluster_applications Research Applications PF06447475 This compound Potency High Potency (Low nM IC50) PF06447475->Potency In_Vitro_Tool In Vitro Tool for LRRK2 Biology Potency->In_Vitro_Tool Selectivity High Kinome Selectivity Target_Validation LRRK2 Target Validation Selectivity->Target_Validation Brain_Penetrance Brain Penetrant In_Vivo_Probe In Vivo Probe for PD Models Brain_Penetrance->In_Vivo_Probe PF06447-475 PF06447-475 PF06447-475->Selectivity PF06447-475->Brain_Penetrance

Caption: Logical Relationship of this compound Properties and Applications.

References

PF-06447475: A Technical Guide on its Role as a Potent LRRK2 Kinase Inhibitor in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] While the majority of PD cases are sporadic, genetic factors play a significant role. Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are one of the most common genetic causes of both familial and sporadic PD.[1][2] The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity, making LRRK2 a prime therapeutic target.[3] Furthermore, elevated LRRK2 activity has been observed in post-mortem brain tissue from individuals with idiopathic PD, suggesting that LRRK2 inhibitors could be beneficial for a broader patient population.[4][5][6]

This technical guide provides an in-depth overview of PF-06447475, a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor developed by Pfizer.[3] Although its specific pharmacokinetic properties halted progression to clinical trials, this compound remains an invaluable tool for preclinical research, enabling the scientific community to investigate the function of LRRK2 and validate its role as a target in Parkinson's disease.

Mechanism of Action

This compound, with the chemical name 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, functions as an ATP-competitive kinase inhibitor.[2][3] It binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of LRRK2 itself (autophosphorylation at serine 935 and 1292) and its downstream substrates, such as Rab proteins (e.g., Rab10).[4][7] By inhibiting this core enzymatic function, this compound effectively mitigates the downstream pathological effects of LRRK2 hyperactivation, including lysosomal dysfunction, neuroinflammation, and ultimately, neuronal cell death.[6][8][9]

Quantitative Data

The preclinical profile of this compound is defined by its high potency and favorable in vitro and in vivo characteristics for a research tool.

Table 1: In Vitro and Cellular Potency
ParameterTarget/SystemValueReference
IC₅₀ LRRK2 (wild-type)3 nM[7][9][10]
IC₅₀ LRRK2 (G2019S mutant)11 nM[5][7]
Cellular IC₅₀ Endogenous LRRK2 kinase activity (Raw264.7 cells)< 10 nM[7][11]
Cellular IC₅₀ pS935-LRRK2 inhibition (mouse macrophage Raw264.7)5 nM[11]
Table 2: In Vivo Pharmacodynamics and Efficacy
ModelTreatmentKey FindingReference
Sprague-Dawley Rats 3 and 30 mg/kg, p.o. b.i.d. for 14 daysSignificant reduction of pS935-LRRK2/total LRRK2 ratio in brain and kidney.[11]
G2019S-LRRK2 Rats 30 mg/kg, p.o.Blocks α-synuclein-induced dopaminergic neurodegeneration.[7]
G2019S-LRRK2 Rats Not specifiedAttenuates neuroinflammation associated with G2019S-LRRK2 expression.[7][9]
G2019S BAC-Transgenic Mice 100 mg/kg, p.o.Inhibits pS935 and pS1292 phosphorylation of LRRK2.[7]
Drosophila melanogaster Chronic exposureProtects against paraquat-induced locomotor impairment and lifespan reduction.[1]
Table 3: Pharmacokinetic Properties
ParameterSpeciesValue/ObservationReference
Brain Permeability RatExceptional; unbound brain concentrations (Cₑᵤ) are equivalent to unbound plasma concentrations (Cₚᵤ).[11]
P-gp Efflux Ratio MDR1 cellsLow[11]
Microsomal Stability Rat LiverHigh[11]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of LRRK2 and the experimental approach to its inhibition is crucial for understanding the therapeutic hypothesis.

LRRK2 Signaling Pathway in Parkinson's Disease

The following diagram illustrates the central role of LRRK2 in PD pathology and the inhibitory action of this compound. Genetic mutations and environmental stressors can lead to LRRK2 kinase hyperactivation, which in turn disrupts cellular processes like vesicular trafficking (via Rab protein phosphorylation) and waste clearance (lysosomal function), contributing to neuroinflammation and cell death. This compound directly counteracts the initial enzymatic overactivity.

LRRK2_Pathway cluster_triggers Pathogenic Triggers cluster_pathology Cellular Pathology Trigger1 LRRK2 Mutations (e.g., G2019S) LRRK2_Active LRRK2 Kinase Hyperactivation Trigger1->LRRK2_Active Trigger2 Oxidative Stress (e.g., Rotenone) Trigger2->LRRK2_Active Trigger3 α-Synuclein Aggregates Trigger3->LRRK2_Active Path1 pRab10 ↑ (Vesicle Trafficking Defects) Neurodegen Dopaminergic Neurodegeneration Path1->Neurodegen Path2 Lysosomal Dysfunction Path2->Neurodegen Path3 Neuroinflammation Path3->Neurodegen LRRK2_Active->Path1 LRRK2_Active->Path2 LRRK2_Active->Path3 Inhibitor This compound Inhibitor->LRRK2_Active

Caption: LRRK2 signaling cascade in PD and inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing

This workflow outlines a typical preclinical study to assess the neuroprotective effects of an LRRK2 inhibitor in a rodent model of PD. This process involves inducing PD-like pathology, administering the compound, and performing behavioral and post-mortem tissue analysis.

InVivo_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase cluster_analysis Outcome Analysis Model 1. Select Animal Model (e.g., Sprague-Dawley Rat) Induction 2. Induce Pathology (e.g., AAV-α-synuclein injection into Substantia Nigra) Model->Induction Treatment 3a. Treatment Group (Oral gavage with this compound) Induction->Treatment Control 3b. Control Group (Oral gavage with Vehicle) Induction->Control Behavior 4. Behavioral Testing (e.g., Cylinder Test for motor asymmetry) Treatment->Behavior Control->Behavior Tissue 5. Euthanasia & Tissue Collection (Brain, Kidney) Behavior->Tissue Analysis 6. Post-mortem Analysis Tissue->Analysis IHC Immunohistochemistry (TH+ neuron count) Analysis->IHC Biochem Biochemical Assays (Western Blot for pLRRK2/total LRRK2) Analysis->Biochem

Caption: Workflow for testing this compound in a neurodegeneration model.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

LRRK2 Kinase Inhibition Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on LRRK2 enzymatic activity.

  • Principle: A Förster Resonance Energy Transfer (FRET) assay is used to measure the phosphorylation of a synthetic peptide substrate (LRRKtide) by recombinant LRRK2 protein.

  • Methodology:

    • Recombinant full-length, GST-tagged LRRK2 protein (wild-type or G2019S mutant) is incubated in a kinase buffer.

    • The reaction mixture includes LRRKtide as a substrate and a high concentration of ATP (e.g., 1 mM) to ensure ATP-competitive effects are accurately measured.[11]

    • This compound is added at various concentrations to determine a dose-response curve.

    • The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

    • A terbium-labeled anti-phospho-serine antibody is added. When the LRRKtide is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the peptide into proximity, generating a FRET signal.

    • The signal is measured using a plate reader, and the IC₅₀ value is calculated by fitting the data to a four-parameter logistic equation.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This assay confirms the compound's ability to inhibit LRRK2 activity within a cellular context.

  • Principle: Western blotting is used to measure the ratio of phosphorylated LRRK2 (at Ser935) to total LRRK2 in cell lysates after treatment with this compound.

  • Methodology:

    • A suitable cell line with endogenous LRRK2 expression, such as the mouse macrophage cell line Raw264.7, is cultured.[11]

    • Cells are treated with a range of concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).[11]

    • Following treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

    • Total protein concentration in the lysates is quantified using a BCA assay to ensure equal loading.

    • A standardized amount of protein (e.g., 50 µg) is separated by SDS-PAGE and transferred to a PVDF membrane.[11]

    • The membrane is blocked and then incubated with primary antibodies specific for phospho-Ser935 LRRK2 and total LRRK2.

    • After washing, the membrane is incubated with appropriate secondary antibodies, and the protein bands are visualized using chemiluminescence.

    • Band densities are quantified, and the ratio of pS935-LRRK2 to total LRRK2 is calculated to determine the cellular IC₅₀.

α-Synuclein Induced Neurodegeneration Model (In Vivo)

This protocol evaluates the neuroprotective efficacy of this compound in a disease-relevant animal model.

  • Principle: Overexpression of α-synuclein in the substantia nigra of rats using an adeno-associated virus (AAV) vector leads to progressive loss of dopaminergic neurons, mimicking a key pathological feature of PD. The ability of this compound to prevent this loss is assessed.

  • Methodology:

    • Sprague-Dawley rats (wild-type or transgenic, e.g., G2019S-LRRK2) receive a stereotactic injection of AAV encoding human α-synuclein into the substantia nigra.[2]

    • Following a period for viral expression, animals are randomized into treatment and control groups.

    • The treatment group receives daily oral administration of this compound (e.g., 30 mg/kg), while the control group receives a vehicle.[7]

    • Treatment continues for several weeks. Motor function may be assessed periodically using tests like the cylinder test for forelimb use asymmetry.

    • At the end of the study, animals are euthanized, and their brains are processed for immunohistochemical analysis.

    • Brain sections are stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

    • The number of surviving TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using stereology to determine the extent of neuroprotection.

Conclusion: The Enduring Value of this compound in PD Research

This compound has been instrumental in solidifying LRRK2 kinase inhibition as a viable therapeutic strategy for Parkinson's disease. Its high potency, selectivity, and excellent brain penetration have made it a benchmark compound for preclinical studies.[3][10] Research utilizing this compound has demonstrated that inhibiting LRRK2 can protect against α-synuclein-induced neurodegeneration, reduce neuroinflammation, and ameliorate cellular dysfunction in various PD models.[2][8] While not destined for human clinical use, the data generated with this compound provided critical validation for the LRRK2 target, paving the way for the development of next-generation inhibitors like Denali's DNL151 (BIIB122), which have advanced into clinical trials.[8][12] Therefore, this compound serves as a prime example of a successful chemical tool that, while not a therapeutic itself, has been fundamental in advancing the entire field toward novel, disease-modifying treatments for Parkinson's disease.

References

An In-depth Technical Guide to the Discovery and Preclinical Profiling of PF-06447475

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical profiling, and mechanism of action of PF-06447475, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. The information presented is collated from peer-reviewed scientific literature and is intended for an audience with a background in pharmacology, medicinal chemistry, and neurobiology.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein with both kinase and GTPase activity.[1] Genetic evidence has strongly implicated gain-of-function mutations in the LRRK2 gene, particularly the G2019S mutation, as a significant risk factor for both familial and sporadic Parkinson's disease (PD).[1][2] This has made LRRK2 a compelling therapeutic target for the development of disease-modifying therapies for PD. This compound, also known as 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, emerged from a dedicated discovery program as a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor.[1][3] This document details its preclinical pharmacological profile.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its in vitro and in vivo properties.

Table 1: In Vitro Potency and Selectivity
ParameterValueAssay TypeSpeciesNotes
LRRK2 IC50 3 nM[2][4][5]Cell-free enzymatic assayHumanHighly potent inhibition of LRRK2 kinase activity.
G2019S LRRK2 IC50 11 nM[5]Cell-free enzymatic assayHumanPotent inhibition of the pathogenic G2019S mutant.
Cellular LRRK2 IC50 25 nM[2]Whole-cell assay (pS935 LRRK2)HumanDemonstrates good cell permeability and target engagement.
Macrophage LRRK2 IC50 <10 nM[5]Endogenous LRRK2 activity in Raw264.7 cellsMurinePotent inhibition of endogenous LRRK2.
Kinome Selectivity Highly selectiveKinome scan against a broad panel of kinasesHumanMinimal off-target activity, indicating a favorable safety profile.[4]
Table 2: In Vivo Pharmacokinetics in Rats
ParameterValueDosingRouteNotes
Brain Penetrance High[3][4]N/AN/AReadily crosses the blood-brain barrier.
Unbound Brain IC50 ~8 nM[3]N/AN/ACorrelates well with in vitro cell-based potency.
Plasma Cmax,u 380 nM[1]30 mg/kg, b.i.d.Oral (p.o.)Achieves plasma concentrations well above the effective concentration.
Plasma AUCu 4140 nM·h[1]30 mg/kg, b.i.d.Oral (p.o.)Demonstrates significant systemic exposure.
Table 3: In Vivo Efficacy in a Rat Model of Parkinson's Disease
ParameterObservationDosingModelNotes
Dopaminergic Neuroprotection Attenuated α-synuclein-induced neurodegeneration[1][5]30 mg/kg, p.o.α-synuclein overexpressionPreserves dopaminergic neurons in the substantia nigra.
Neuroinflammation Reduced microgliosis and CD68 cell recruitment[1]30 mg/kg, p.o.α-synuclein overexpression in G2019S-LRRK2 ratsDemonstrates anti-inflammatory effects in the brain.
pS935 LRRK2 Inhibition Dose-dependent reduction in brain and kidney[4]3 and 30 mg/kg, p.o.Wild-type ratsConfirms target engagement in the central nervous system and periphery.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical profiling of this compound.

LRRK2 Kinase Inhibition Assay (Cell-Free)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant LRRK2.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. The assay measures the phosphorylation of a synthetic peptide substrate (e.g., LRRKtide) by the LRRK2 enzyme.

  • Materials:

    • Recombinant full-length LRRK2 protein (wild-type or mutant).

    • LRRKtide substrate.

    • ATP.

    • Assay buffer (e.g., containing HEPES, MgCl₂, BSA, DTT).

    • Detection reagents: Europium-labeled anti-phospho-substrate antibody and a fluorescently labeled acceptor molecule.

    • This compound or other test compounds.

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

    • Add the diluted compound to the microplate wells.

    • Add the LRRK2 enzyme and LRRKtide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cellular LRRK2 Autophosphorylation Assay (pS935)

This cell-based assay measures the inhibition of LRRK2 autophosphorylation at serine 935, a marker of LRRK2 kinase activity in a cellular context.

  • Principle: Western blotting or an ELISA-based method is used to detect the levels of phosphorylated LRRK2 at serine 935 (pS935) in cells treated with the inhibitor.

  • Materials:

    • HEK293 cells or other suitable cell line overexpressing LRRK2.

    • Cell culture medium and supplements.

    • This compound or other test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2.

    • Secondary antibody (HRP-conjugated).

    • SDS-PAGE gels and Western blotting apparatus.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 90 minutes).

    • Wash the cells with PBS and lyse them on ice.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-pS935-LRRK2 antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total LRRK2 antibody for normalization.

    • Quantify the band intensities and calculate the IC50 value.

In Vivo Efficacy in a Rat α-Synuclein Overexpression Model

This animal model is used to assess the neuroprotective effects of this compound in a Parkinson's disease-relevant context.

  • Principle: Overexpression of α-synuclein in the substantia nigra of rats leads to progressive dopaminergic neuron loss, mimicking a key pathological feature of Parkinson's disease. The efficacy of the test compound is evaluated by its ability to mitigate this neurodegeneration.

  • Materials:

    • Adult male Sprague-Dawley rats.

    • Adeno-associated virus (AAV) vector encoding human α-synuclein.

    • Stereotaxic apparatus.

    • This compound formulated for oral administration.

    • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase [TH] antibody).

  • Procedure:

    • Anesthetize the rats and secure them in a stereotaxic frame.

    • Inject the AAV-α-synuclein vector unilaterally into the substantia nigra.

    • Allow the animals to recover.

    • Begin daily oral administration of this compound or vehicle control.

    • Continue treatment for a predetermined period (e.g., 4 weeks).

    • At the end of the study, perfuse the animals and collect the brains.

    • Process the brain tissue for immunohistochemistry.

    • Stain brain sections with an anti-TH antibody to visualize dopaminergic neurons.

    • Perform stereological cell counting to quantify the number of TH-positive neurons in the substantia nigra of both hemispheres.

    • Compare the neuronal loss in the this compound-treated group to the vehicle-treated group to determine the neuroprotective effect.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects cluster_inhibition Inhibition by this compound GTP GTP LRRK2 LRRK2 GTP->LRRK2 Activates GTPase Domain GDP GDP LRRK2->GDP GTP Hydrolysis pLRRK2 pLRRK2 (S935) (Active) LRRK2->pLRRK2 Autophosphorylation Substrates Cellular Substrates (e.g., Rab GTPases) pLRRK2->Substrates Phosphorylation pSubstrates Phosphorylated Substrates Substrates->pSubstrates Vesicular_Trafficking Altered Vesicular Trafficking pSubstrates->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction PF06447475 This compound PF06447475->LRRK2 Inhibits Kinase Domain

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_progression Drug Development Progression Biochemical_Assay Biochemical Assay (IC50 Determination) Cellular_Assay Cellular Assay (pS935 Inhibition) Biochemical_Assay->Cellular_Assay Kinome_Scan Kinome Scan (Selectivity Profiling) Cellular_Assay->Kinome_Scan PK_Studies Pharmacokinetic Studies (Rat) Kinome_Scan->PK_Studies Efficacy_Studies Efficacy Studies (PD Model) PK_Studies->Efficacy_Studies Preclinical_Candidate This compound (Preclinical Candidate) Lead_Optimization Lead Optimization Lead_Optimization->Preclinical_Candidate

References

The Potent LRRK2 Kinase Inhibitor PF-06447475 and its Impact on the Pathogenic G2019S Mutation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective and brain-penetrant Leucine-rich repeat kinase 2 (LRRK2) inhibitor, PF-06447475. A particular focus is placed on its effects on the G2019S mutation, the most common genetic cause of Parkinson's disease (PD), which leads to a gain-of-function in LRRK2 kinase activity. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables provide a consolidated view of the inhibitory potency of this compound against both wild-type (WT) and G2019S mutant LRRK2.

In Vitro Potency of this compound
Target IC50 (nM)
LRRK2 (Wild-Type)3[1][2][3][4][5]
LRRK2 (G2019S Mutant)11[4][5][6]
LRRK2 (Cell-free assay)3[2]
LRRK2 (Whole cell assay)25[1]
Endogenous LRRK2 (Raw264.7 macrophages)<10[2]
MST1/MST2 (STE20 kinase family)22 (MST2)[3]
In Vivo Efficacy of this compound in G2019S BAC-Transgenic Mice
Target IC50 (nM)
pS935 LRRK2 phosphorylation103[2]
pS1292 LRRK2 phosphorylation21[2]

Core Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of this compound on LRRK2 G2019S.

LRRK2 Kinase Inhibition Assay (In Vitro)

This protocol is designed to measure the direct inhibitory activity of this compound on LRRK2 kinase.

Materials:

  • Recombinant human LRRK2 (WT or G2019S)

  • LRRKtide (a synthetic peptide substrate)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • This compound (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing LRRK2 enzyme, LRRKtide substrate, and kinase buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular LRRK2 Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at serine 935 (pS935), a marker of kinase activity.

Materials:

  • Cells expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells, Raw264.7 macrophages, or primary neurons from G2019S transgenic models).[2]

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2

  • Secondary antibody (e.g., HRP-conjugated)

  • Western blot apparatus and reagents

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).

  • Lyse the cells and collect the protein lysate.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal.

In Vivo Assessment of LRRK2 Inhibition in Rodent Models

This protocol describes the evaluation of this compound's ability to inhibit LRRK2 kinase activity in the brain of animal models.

Animal Models:

  • Wild-type Sprague-Dawley rats.[1]

  • G2019S BAC-transgenic mice.[2]

  • G2019S-LRRK2 rats.[2]

Procedure:

  • Administer this compound to the animals via the desired route (e.g., oral gavage) at various doses.[2]

  • After a specified treatment period, euthanize the animals and harvest brain tissue.

  • Homogenize the brain tissue in lysis buffer.

  • Measure the levels of pS935-LRRK2 and total LRRK2 in the brain lysates using Western blotting or a quantitative protein assay, as described in the cellular assay protocol.

  • Analyze the data to determine the dose-dependent inhibition of LRRK2 in the brain.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving LRRK2 and the experimental workflows used to study the effects of this compound.

LRRK2_G2019S_Signaling_Pathway LRRK2_G2019S LRRK2 G2019S (Increased Kinase Activity) MEK_ERK MEK/ERK Pathway LRRK2_G2019S->MEK_ERK Alpha_Syn α-Synuclein Aggregation LRRK2_G2019S->Alpha_Syn Mitochondrial_Dysfunction Mitochondrial Dysfunction LRRK2_G2019S->Mitochondrial_Dysfunction Autophagy_Dysregulation Autophagy Dysregulation LRRK2_G2019S->Autophagy_Dysregulation Neuroinflammation Neuroinflammation LRRK2_G2019S->Neuroinflammation MEK_ERK->Autophagy_Dysregulation Neuronal_Death Neuronal Death Alpha_Syn->Neuronal_Death Mitochondrial_Dysfunction->Neuronal_Death Autophagy_Dysregulation->Neuronal_Death Neuroinflammation->Neuronal_Death PF06447475 This compound PF06447475->LRRK2_G2019S Inhibits

Caption: LRRK2 G2019S Signaling Cascade and Point of Inhibition by this compound.

The G2019S mutation enhances the kinase activity of LRRK2, leading to the activation of downstream pathways such as the MEK/ERK pathway.[7][8] This aberrant signaling contributes to several pathological processes implicated in Parkinson's disease, including the aggregation of α-synuclein, mitochondrial dysfunction, dysregulation of autophagy, and neuroinflammation, ultimately culminating in neuronal cell death.[9][10] this compound acts as a potent inhibitor of LRRK2 kinase activity, thereby blocking these downstream pathological events.[1][2]

Experimental_Workflow_In_Vitro Cell_Culture Cell Culture (e.g., SH-SY5Y with G2019S) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Western_Blot Western Blot (pS935 & Total LRRK2) Cell_Lysis->Western_Blot Data_Analysis Data Analysis (IC50 Calculation) Western_Blot->Data_Analysis

Caption: In Vitro Experimental Workflow for Assessing this compound Efficacy.

This workflow illustrates the typical in vitro process for evaluating the potency of this compound. Cells expressing the LRRK2 G2019S mutation are treated with the inhibitor. Following treatment, cell lysates are analyzed by Western blot to determine the levels of phosphorylated and total LRRK2. This data is then used to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Experimental_Workflow_In_Vivo Animal_Model Animal Model (G2019S Transgenic) Drug_Administration This compound Administration (e.g., Oral Gavage) Animal_Model->Drug_Administration Tissue_Harvest Brain Tissue Harvest Drug_Administration->Tissue_Harvest Behavioral_Analysis Behavioral Analysis (Optional) Drug_Administration->Behavioral_Analysis Biochemical_Analysis Biochemical Analysis (Western Blot for pLRRK2) Tissue_Harvest->Biochemical_Analysis Histological_Analysis Histological Analysis (Neuroprotection) Tissue_Harvest->Histological_Analysis Outcome_Assessment Outcome Assessment Biochemical_Analysis->Outcome_Assessment Behavioral_Analysis->Outcome_Assessment Histological_Analysis->Outcome_Assessment

Caption: In Vivo Experimental Workflow for Characterizing this compound Effects.

This diagram outlines the in vivo experimental process. An appropriate animal model, such as a transgenic mouse or rat expressing the LRRK2 G2019S mutation, is administered this compound. Brain tissue is then harvested for biochemical analysis to assess the extent of LRRK2 inhibition.[1][11] Optional behavioral and histological analyses can also be performed to evaluate the compound's effects on motor function and its neuroprotective potential.[11][12]

Conclusion

This compound is a highly potent and selective LRRK2 inhibitor with demonstrated efficacy against the pathogenic G2019S mutation both in vitro and in vivo. Its ability to penetrate the brain and inhibit LRRK2 kinase activity makes it a valuable tool for researching the role of LRRK2 in Parkinson's disease and a promising candidate for therapeutic development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other LRRK2 inhibitors.

References

Unveiling the Neuroprotective Potential of PF-06447475: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent LRRK2 Inhibitor for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of PF-06447475, a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] The discovery of LRRK2's genetic linkage to Parkinson's disease (PD) has positioned it as a key therapeutic target, with inhibitors like this compound at the forefront of research to mitigate neurodegeneration.[3][4] This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visually represents the compound's mechanism of action through signaling pathway diagrams.

Core Mechanism of Action: LRRK2 Inhibition

This compound exerts its neuroprotective effects primarily through the potent and selective inhibition of LRRK2 kinase activity.[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, a phenomenon strongly associated with the pathogenesis of Parkinson's disease.[3] By blocking this aberrant kinase activity, this compound has been shown to counteract several key pathological processes implicated in neurodegeneration, including oxidative stress, apoptosis, and neuroinflammation.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetCell LineIC50Reference
LRRK2 Kinase InhibitionLRRK2 Enzyme-3 nM[1][2]
Whole Cell LRRK2 InhibitionLRRK2-25 nM[1]
Endogenous LRRK2 Kinase ActivityLRRK2Raw264.7 (Macrophage)<10 nM[2][5]
pS935 LRRK2 InhibitionLRRK2G2019S BAC-transgenic mice103 nM[2]
pS1292 LRRK2 InhibitionLRRK2G2019S BAC-transgenic mice21 nM[2]

Table 2: Neuroprotective Effects of this compound in a Rotenone-Induced Oxidative Stress Model

ParameterTreatment GroupResultReference
Reactive Oxygen Species (ROS)Rotenone (50 µM)~100% increase[4]
Rotenone + this compound (1 µM)Completely abolished ROS increase[4]
p-(S935)-LRRK2 Kinase LevelRotenone (50 µM)~2-fold increase[4]
Rotenone + this compound (1 µM)Blocked phosphorylation[4]
Nuclei Condensation/FragmentationRotenone (50 µM)16% increase[4]
Rotenone + this compound (1 µM)Significantly preserved nucleus morphology[1]
Mitochondrial Membrane Potential (ΔΨm)Rotenone (50 µM)~21% decrease[4]
Rotenone + this compound (1 µM)Significantly preserved ΔΨm[1]
Apoptotic Signaling Markers (NF-κB, p53, c-Jun, Caspase-3, AIF)Rotenone (50 µM)5.3 to 8.0-fold increase[4]
Rotenone + this compound (1 µM)Significantly reversed increases[4]

Table 3: In Vivo Efficacy of this compound in Animal Models

Animal ModelTreatmentOutcomeReference
G2019S-LRRK2 Rats with α-synuclein overexpressionThis compound (30 mg/kg, p.o.) for 4 weeksMitigated neurodegeneration and neuroinflammation[6]
Wild-type Rats with α-synuclein overexpressionThis compound for 4 weeksPotent neuroprotective effect[6]
Mice with Spinal Cord Injury (SCI)This compound (5 and 10 mg/kg, i.p.)Reduced LRRK2 phosphorylation, prevented myelin loss, and restored motor function[7]
MPTP-induced Parkinson's Disease MiceThis compound (2.5, 5, and 10 mg/kg, i.p.) for 7 daysAttenuated gastrointestinal dysfunction[8]
Paraquat-exposed Drosophila melanogasterThis compoundProlonged lifespan, increased locomotor activity, and maintained dopaminergic neuronal integrity[9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in exerting its neuroprotective effects.

G cluster_stress Oxidative Stress (e.g., Rotenone) cluster_lrrk2 LRRK2 Activation cluster_apoptosis Apoptotic Cascade Rotenone Rotenone LRRK2 LRRK2 Rotenone->LRRK2 Induces pLRRK2 p-LRRK2 (Active) LRRK2->pLRRK2 Phosphorylation (S935) Apoptosis_Markers NF-κB, p53, c-Jun pLRRK2->Apoptosis_Markers Activates Caspase3_AIF Caspase-3, AIF Apoptosis_Markers->Caspase3_AIF Apoptosis Apoptosis Caspase3_AIF->Apoptosis PF06447475 This compound PF06447475->pLRRK2 Inhibits G cluster_alpha_syn α-Synuclein Pathology cluster_lrrk2 LRRK2 Activity cluster_neuroinflammation Neuroinflammation cluster_degeneration Neurodegeneration aSyn α-Synuclein Overexpression Active_LRRK2 Active LRRK2 aSyn->Active_LRRK2 Promotes LRRK2 LRRK2 LRRK2->Active_LRRK2 Activation Microglia Microglia Activation (CD68, MHC-II) Active_LRRK2->Microglia Enhances Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Neuron_Loss Dopaminergic Neuron Loss Neuroinflammation->Neuron_Loss Contributes to PF06447475 This compound PF06447475->Active_LRRK2 Inhibits

References

The LRRK2 Kinase Inhibitor PF-06447475: A Preclinical Assessment of its Impact on α-Synuclein-Induced Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies. Genetic studies have implicated mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation which increases kinase activity, as a significant risk factor for both familial and sporadic PD. The convergence of LRRK2 and α-synuclein pathologies has spurred the development of LRRK2 kinase inhibitors as a potential therapeutic strategy. This technical guide provides a comprehensive analysis of the preclinical data on PF-06447475, a potent and brain-penetrant LRRK2 inhibitor, and its effects on α-synuclein-induced neurodegeneration. The data presented herein summarizes key findings from in vivo studies, offering insights into the compound's neuroprotective efficacy and mechanism of action.

Introduction to this compound

This compound is a small molecule inhibitor of LRRK2 kinase activity with high potency and selectivity.[1][2][3] It readily crosses the blood-brain barrier, a critical characteristic for targeting neurodegenerative processes within the central nervous system.[1][2] Preclinical investigations have focused on its ability to mitigate the pathological consequences of α-synuclein overexpression, a hallmark of PD.

Preclinical Efficacy in α-Synuclein-Induced Neurodegeneration Models

In vivo studies have demonstrated the neuroprotective effects of this compound in rat models of α-synuclein-induced neurodegeneration. These models utilize adeno-associated viral (AAV) vectors to overexpress human α-synuclein in the substantia nigra, mimicking a key pathological feature of PD.

Attenuation of Dopaminergic Neuron Loss

Treatment with this compound has been shown to significantly reduce the loss of tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic neurons, in the substantia nigra pars compacta (SNpc) of rats overexpressing α-synuclein.[4][5][6] This protective effect was observed in both wild-type rats and in transgenic rats expressing the pathogenic G2019S-LRRK2 mutation, which exacerbates α-synuclein-induced neurodegeneration.[4][6]

Reduction of Neuroinflammation

Neuroinflammation is a critical component of PD pathogenesis. This compound treatment has been shown to attenuate the neuroinflammatory response associated with α-synuclein overexpression, particularly in the context of the G2019S-LRRK2 mutation.[4][6][7] This includes a reduction in the activation of microglia, the resident immune cells of the brain.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Animal Model Treatment Group Outcome Measure Result Reference
Wild-type rats with AAV-α-synucleinControl% Loss of TH+ neurons in SNpc~20%[8][9]
Wild-type rats with AAV-α-synucleinThis compound (30 mg/kg, b.i.d.)% Loss of TH+ neurons in SNpcNo significant loss[8][9]
G2019S-LRRK2 transgenic rats with AAV-α-synucleinControl% Loss of TH+ neurons in SNpcExacerbated compared to WT[6]
G2019S-LRRK2 transgenic rats with AAV-α-synucleinThis compound (30 mg/kg, b.i.d.)% Loss of TH+ neurons in SNpcMitigated neurodegeneration[6]

Table 1: Neuroprotective Effects of this compound on Dopaminergic Neuron Survival

Animal Model Treatment Group Outcome Measure Result Reference
G2019S-LRRK2 transgenic rats with AAV-α-synucleinControlMicrogliosis (CD68+ cells)Increased[6]
G2019S-LRRK2 transgenic rats with AAV-α-synucleinThis compound (30 mg/kg, b.i.d.)Microgliosis (CD68+ cells)Attenuated[6]

Table 2: Anti-inflammatory Effects of this compound

Experimental Protocols

In Vivo Model of α-Synuclein-Induced Neurodegeneration
  • Animal Models: Male wild-type Sprague-Dawley rats and G2019S-LRRK2 BAC transgenic rats (10-12 weeks old) were used.[5][10]

  • Viral Vector: Recombinant adeno-associated virus serotype 2 (rAAV2) expressing human wild-type α-synuclein was utilized.[5][10]

  • Stereotactic Surgery: Rats were anesthetized and unilaterally injected with 6 x 10⁹ viral particles of rAAV2-α-synuclein into the substantia nigra.[5][10]

  • Drug Administration: Four weeks post-viral transduction, rats were treated with either this compound (30 mg/kg) or a vehicle control, administered by oral gavage twice daily (b.i.d.) for four weeks.[5][10]

  • Tissue Processing and Analysis:

    • Animals were euthanized, and brains were collected for histological analysis.

    • Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons and for markers of neuroinflammation (e.g., CD68 for activated microglia).[5][10]

    • Stereology: Unbiased stereological counting was performed to quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc).[5][10]

    • Nissl Staining: Neuronal cell bodies were visualized using Nissl staining.[5][10]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its inhibition of LRRK2 kinase activity, which is believed to play a crucial role in several cellular pathways implicated in PD pathogenesis.

LRRK2_AlphaSynuclein_Pathway cluster_upstream Upstream Triggers cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Pathological Events cluster_outcome Cellular Outcome G2019S G2019S Mutation LRRK2 LRRK2 Kinase Activity G2019S->LRRK2 Increases AlphaSyn α-synuclein Aggregation AlphaSyn->LRRK2 Potentiates Mito Mitochondrial Dysfunction LRRK2->Mito Autophagy Autophagy Impairment LRRK2->Autophagy Neuroinflam Neuroinflammation LRRK2->Neuroinflam Neurodegen Neurodegeneration Mito->Neurodegen Autophagy->Neurodegen Neuroinflam->Neurodegen PF06447475 This compound PF06447475->LRRK2

Caption: LRRK2 and α-synuclein signaling in neurodegeneration.

The diagram above illustrates the proposed mechanism of action. The G2019S mutation and α-synuclein aggregation lead to increased LRRK2 kinase activity. This, in turn, contributes to downstream pathological events such as mitochondrial dysfunction, impaired autophagy, and neuroinflammation, ultimately resulting in neurodegeneration.[4][5][11] this compound acts by directly inhibiting LRRK2 kinase activity, thereby blocking these downstream effects.

Experimental_Workflow A 1. Animal Model Selection (WT or G2019S-LRRK2 Rats) B 2. Stereotactic Injection of rAAV2-α-synuclein into SN A->B C 3. 4-Week Incubation Period B->C D 4. Treatment Administration (4 weeks) - this compound (30 mg/kg, b.i.d.) - Vehicle Control C->D E 5. Euthanasia and Brain Tissue Collection D->E F 6. Histological Analysis - Immunohistochemistry (TH, CD68) - Stereology - Nissl Staining E->F G 7. Data Quantification and Statistical Analysis F->G

Caption: In vivo experimental workflow for this compound evaluation.

This workflow outlines the key steps in the preclinical evaluation of this compound in the α-synuclein-induced neurodegeneration rat model.

Conclusion and Future Directions

The preclinical data strongly suggest that the LRRK2 kinase inhibitor this compound holds therapeutic potential for Parkinson's disease by targeting the pathogenic interaction between LRRK2 and α-synuclein. Its ability to mitigate both dopaminergic neurodegeneration and neuroinflammation in relevant animal models provides a solid rationale for further development. While this compound itself did not progress to clinical trials due to its pharmacokinetic properties, it has served as a valuable tool compound, paving the way for the development of other LRRK2 inhibitors that are now in clinical investigation. Future research should continue to explore the intricate molecular mechanisms by which LRRK2 inhibition confers neuroprotection and to identify biomarkers that can track target engagement and therapeutic response in clinical settings.

References

Unlocking the Brain: A Technical Guide to the CNS Penetrance of PF-06447475

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the brain penetrance of PF-06447475, a highly potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. Understanding the ability of this compound to cross the blood-brain barrier is critical for its development as a potential therapeutic for neurodegenerative diseases, particularly Parkinson's Disease, where LRRK2 is a key genetic target.

Executive Summary

This compound demonstrates exceptional brain permeability, a crucial attribute for targeting central nervous system (CNS) disorders. Preclinical studies in rodent models have consistently shown that this compound effectively reaches its target in the brain. Analysis of plasma and brain lysates following oral administration reveals similar concentrations of the unbound compound, indicating efficient transport across the blood-brain barrier.[1] This guide provides a comprehensive overview of the available quantitative data, a detailed examination of the experimental methodologies used to assess brain penetrance, and a visualization of the LRRK2 signaling pathway that this compound modulates.

Quantitative Analysis of Brain Penetrance

While comprehensive pharmacokinetic parameters in both plasma and brain are not fully available in publicly accessible literature, the existing data strongly supports the high brain penetrance of this compound. The key finding is the near-equivalent concentration of the unbound drug in both compartments, suggesting a brain-to-plasma unbound concentration ratio (Kp,uu) of approximately 1.[1]

Table 1: In Vitro Potency of this compound

ParameterValue (nM)Target
IC503LRRK2 (wild-type)
IC5011LRRK2 (G2019S mutant)
Cellular IC5025LRRK2 Autoactivation

Data sourced from publicly available research.[2][3]

Table 2: In Vivo Study Dosing Parameters for this compound

SpeciesDoseRoute of AdministrationStudy Focus
Rat (Sprague-Dawley)3 and 30 mg/kg, b.i.d.Oral (p.o.)LRRK2 kinase activity in brain
Rat (G2019S-LRRK2)30 mg/kg, p.o.Oral (p.o.)Attenuation of α-synuclein-induced neurodegeneration
Mouse (G2019S BAC-transgenic)100 mg/kgOral (p.o.)Inhibition of LRRK2 phosphorylation

b.i.d. = twice daily. Data compiled from multiple preclinical studies.

Experimental Protocols

The assessment of this compound brain penetrance involves a series of in vivo and ex vivo experiments. Below are detailed methodologies for key experimental procedures.

In Vivo Animal Dosing and Sample Collection

Objective: To determine the concentration of this compound in plasma and brain tissue following administration.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or transgenic mouse models of Parkinson's Disease (e.g., G2019S-LRRK2) are commonly used.

  • Compound Formulation and Administration: For oral administration, this compound is typically formulated in a suspension vehicle such as 10% propylene glycol, 20% PEG-400, and 70% of a 0.5% methylcellulose solution.[2] The compound is administered via oral gavage at specified doses (e.g., 3, 30, or 100 mg/kg).[2]

  • Sample Collection: At predetermined time points post-dosing, animals are anesthetized. Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). The animals are then transcardially perfused with saline to remove blood from the brain tissue. The brain is then excised, and specific regions of interest can be dissected.

  • Sample Processing: Blood samples are centrifuged to separate plasma. Plasma and brain tissue samples are stored at -80°C until analysis.

Bioanalytical Method for this compound Quantification

Objective: To accurately measure the concentration of this compound in plasma and brain homogenates.

Methodology (General):

  • Sample Preparation:

    • Plasma: Protein precipitation is performed by adding a solvent like acetonitrile to the plasma samples.

    • Brain Tissue: Brain tissue is homogenized in a suitable buffer. The homogenate then undergoes a protein precipitation or liquid-liquid extraction step to isolate the compound.

  • Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules like this compound in biological matrices.

  • LC-MS/MS Parameters (Illustrative):

    • Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. The precursor ion (the mass of this compound) and a specific product ion are monitored.

Pharmacodynamic Assessment: LRRK2 Phosphorylation

Objective: To measure the inhibition of LRRK2 kinase activity in the brain.

Protocol:

  • Tissue Lysis: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total LRRK2 and phosphorylated LRRK2 at Serine 935 (pS935-LRRK2), a common biomarker for LRRK2 kinase activity.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The signal is detected using a chemiluminescent substrate and imaged. The ratio of pS935-LRRK2 to total LRRK2 is calculated to determine the extent of target engagement.

Visualizations: Pathways and Workflows

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_G2019S LRRK2 G2019S Mutation LRRK2 LRRK2 LRRK2_G2019S->LRRK2 Increases Kinase Activity pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylates Alpha_Synuclein α-Synuclein Aggregation pLRRK2->Alpha_Synuclein Promotes Neuroinflammation Neuroinflammation pLRRK2->Neuroinflammation Promotes pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Autophagy Autophagy/ Lysosomal Function pRab_GTPases->Autophagy Dysregulates Autophagy->Alpha_Synuclein Impairs Clearance Neuronal_Survival Neuronal Survival Alpha_Synuclein->Neuronal_Survival Decreases Neuroinflammation->Neuronal_Survival Decreases PF06447475 This compound PF06447475->pLRRK2 Inhibits

Caption: LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Brain Penetrance Study

InVivo_Workflow Dosing Animal Dosing (e.g., Rat, p.o.) Sample_Collection Blood & Brain Collection at T-points Dosing->Sample_Collection Plasma_Prep Plasma Preparation Sample_Collection->Plasma_Prep Brain_Homogenization Brain Homogenization Sample_Collection->Brain_Homogenization Extraction Compound Extraction (Plasma & Brain Homogenate) Plasma_Prep->Extraction Brain_Homogenization->Extraction Western_Blot_Prep Brain Lysate Preparation (for Pharmacodynamics) Brain_Homogenization->Western_Blot_Prep LCMS LC-MS/MS Analysis (Quantification of this compound) Extraction->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Kp,uu) LCMS->PK_Analysis Western_Blot Western Blot (pLRRK2 / Total LRRK2) Western_Blot_Prep->Western_Blot PD_Analysis Pharmacodynamic Analysis (Target Engagement) Western_Blot->PD_Analysis

Caption: Workflow for assessing brain penetrance and pharmacodynamics of this compound.

Conclusion

This compound is a potent LRRK2 inhibitor with excellent brain penetrance, a critical feature for a CNS drug candidate. The available preclinical data robustly supports its ability to cross the blood-brain barrier and engage its target in the brain. This technical guide provides a foundational understanding for researchers and drug developers working on LRRK2 inhibitors for neurodegenerative diseases. Further publication of detailed pharmacokinetic data will be invaluable for refining dose predictions for clinical studies.

References

The chemical structure and properties of PF-06447475

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PF-06447475 is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Genetically linked to both familial and sporadic Parkinson's disease (PD), the kinase activity of LRRK2 is a key therapeutic target.[2] The G2019S mutation, the most common LRRK2 mutation, leads to increased kinase activity.[2] this compound serves as an invaluable chemical probe for investigating the physiological and pathological roles of LRRK2 kinase activity in preclinical research, particularly in the context of neurodegenerative diseases.[3] Although its pharmacokinetic properties halted progression into clinical development, its robust profile in preclinical models continues to facilitate the study of LRRK2 function.

Chemical Structure and Physicochemical Properties

This compound is a pyrrolo[2,3-d]pyrimidine derivative.[2][3] Its core structure and key identifiers are detailed below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-[4-(4-Morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile
CAS Number 1527473-33-1[3]
Molecular Formula C₁₇H₁₅N₅O[3]
Molecular Weight 305.33 g/mol [3][4]
SMILES N#CC1=CC=CC(C2=CNC3=NC=NC(N4CCOCC4)=C32)=C1

Table 2: Physicochemical Properties of this compound

PropertyDescription
Appearance A solid[4]
Purity ≥98%
Solubility DMSO: ≥ 60 mg/mL; For in vivo use, common vehicles include 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline, or 10% DMSO, 90% Corn Oil.[1][5]
Storage Powder: 3 years at -20°C. In solvent: 2 years at -80°C.[1]

Pharmacological Profile

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of the LRRK2 kinase domain.[6] This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates.[1] The compound readily crosses the blood-brain barrier, enabling the study of LRRK2 inhibition in the central nervous system.[1][7] Its high selectivity minimizes off-target effects, making it a reliable tool for elucidating the specific functions of LRRK2.[2][7]

Potency and Selectivity

The inhibitory activity of this compound has been quantified in various assays, demonstrating low nanomolar potency against both wild-type and mutant forms of LRRK2.

Table 3: In Vitro and In Vivo Potency of this compound

Target/AssayAssay TypeSpecies/Cell LineIC₅₀ Value
LRRK2 (Wild-Type)Cell-free kinase assayN/A3 nM[1][5]
LRRK2 (G2019S Mutant)Cell-free kinase assayN/A11 nM[3][5]
LRRK2 AutophosphorylationWhole-cell assayHEK29325 nM[1]
Endogenous LRRK2Whole-cell assayRaw264.7 Macrophages<10 nM[5]
pS935 LRRK2 InhibitionIn vivo (oral admin.)G2019S BAC-Transgenic Mice103 nM[5]
pS1292 LRRK2 InhibitionIn vivo (oral admin.)G2019S BAC-Transgenic Mice21 nM[5]

Signaling Pathway and Mechanism of Neuroprotection

LRRK2 kinase activity is implicated in multiple cellular pathways linked to neurodegeneration, including oxidative stress, mitochondrial dysfunction, and neuroinflammation.[8][9] Pathogenic mutations like G2019S enhance LRRK2 kinase activity, leading to increased production of reactive oxygen species (ROS), impaired mitochondrial function, and promotion of apoptotic signaling cascades.[6][8][9]

This compound exerts its neuroprotective effects by inhibiting this hyperactive kinase. This blockade mitigates downstream pathological events. In models of oxidative stress, this compound has been shown to reduce ROS generation, preserve mitochondrial membrane potential, and prevent the activation of pro-apoptotic proteins.[1] Furthermore, it can attenuate neuroinflammation by reducing microgliosis.[1]

LRRK2_Pathway LRRK2 Signaling in Oxidative Stress Oxidative_Stress Oxidative Stress (e.g., Rotenone, H₂O₂) LRRK2_WT LRRK2 (WT/G2019S) Oxidative_Stress->LRRK2_WT LRRK2_Active Activated LRRK2 (Hyper-phosphorylated) LRRK2_WT->LRRK2_Active Kinase Activity NOX2 NOX2 Activation LRRK2_Active->NOX2 Phosphorylates p47phox Mitochondria Mitochondrial Dysfunction LRRK2_Active->Mitochondria Induces PF06447475 This compound PF06447475->LRRK2_Active Neuroprotection Neuroprotection PF06447475->Neuroprotection ROS Increased ROS Production NOX2->ROS ROS->Mitochondria Damages Apoptosis Apoptosis & Neurodegeneration Mitochondria->Apoptosis

This compound inhibits LRRK2 kinase to block oxidative stress pathways.

Experimental Protocols

Cellular LRRK2 Autophosphorylation Assay

This protocol is used to determine the potency of this compound in a cellular context by measuring the inhibition of LRRK2 autophosphorylation at Serine 935 (pS935).

  • Cell Culture: Plate HEK293 cells (or another suitable cell line like Raw264.7) expressing LRRK2 in 6-well plates and grow to 80-90% confluency.[1][5]

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in cell culture medium to final concentrations (e.g., 0.1 nM to 10 µM). Treat cells for 90 minutes to 2 hours.[1]

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies for pS935-LRRK2 and total LRRK2. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of pS935-LRRK2 to total LRRK2 for each concentration. Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

In Vivo LRRK2 Pharmacodynamic Study in Rats

This protocol assesses the ability of this compound to inhibit LRRK2 kinase activity in the brain and peripheral tissues following oral administration.[1][7]

  • Animal Model: Use wild-type Sprague-Dawley rats.[1][7]

  • Dosing:

    • Prepare a dosing formulation of this compound in a vehicle such as 10% propylene glycol, 20% PEG-400, and 70% 0.5% methylcellulose.[1]

    • Administer this compound orally (p.o.) twice daily (b.i.d.) at desired doses (e.g., 3 and 30 mg/kg) for 14 days. A vehicle control group should be included.[1][7]

  • Tissue Collection: Sacrifice animals 90 minutes after the final dose.[7] Rapidly dissect and collect brain and kidney tissues, and snap-freeze them in liquid nitrogen.

  • Tissue Processing: Homogenize tissues in lysis buffer and determine protein concentrations as described in the cellular assay protocol.

  • Western Blot Analysis: Perform Western blotting on tissue lysates to determine the ratio of pS935-LRRK2 to total LRRK2, as described above.

  • Data Analysis: Compare the pLRRK2/total LRRK2 ratio in treated groups to the vehicle control group to determine the percent inhibition of LRRK2 activity in the target tissues.

InVivo_Workflow In Vivo Pharmacodynamic Study Workflow start Start: Acclimate Rats dosing Oral Dosing (14 days) - Vehicle Control - this compound (3 mg/kg) - this compound (30 mg/kg) start->dosing sacrifice Sacrifice (90 min post-final dose) dosing->sacrifice dissection Tissue Collection (Brain, Kidney) sacrifice->dissection homogenization Tissue Homogenization & Protein Quantification dissection->homogenization western_blot Western Blot Analysis (pLRRK2 / Total LRRK2) homogenization->western_blot analysis Data Analysis (% Inhibition vs Vehicle) western_blot->analysis end_point End: Determine In Vivo Potency analysis->end_point

Workflow for assessing in vivo target engagement of this compound.
In Vivo Biodistribution and Blocking Study

This protocol evaluates the specific binding and tissue distribution of a radiolabeled tracer by blocking with this compound.[10]

  • Materials: A radiolabeled LRRK2 inhibitor (e.g., [³H]LRRK2-IN-1) and unlabeled this compound as the blocking agent.[10]

  • Animal Model: Use male C57BL/6 mice.

  • Procedure:

    • Divide mice into two groups: a baseline group and a blocking group.

    • The blocking group receives an intraperitoneal (i.p.) or oral (p.o.) injection of this compound (e.g., 10 mg/kg).[10]

    • After a set pre-treatment time (e.g., 30 minutes), administer the radiotracer ([³H]LRRK2-IN-1) to both groups via tail vein injection.

    • At various time points post-injection (e.g., 5, 30, 60 minutes), sacrifice the animals.

    • Collect blood and tissues of interest (brain, kidney, liver, etc.).

  • Sample Analysis:

    • Weigh the tissue samples.

    • Measure the radioactivity in each sample using a gamma or beta counter.

    • Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis: Compare the %ID/g in the blocked group to the baseline group. A significant reduction in radiotracer uptake in the presence of this compound indicates specific binding to LRRK2 in that tissue.[10]

References

PF-06447475's role in studying LRRK2 biology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to PF-06447475: A Core Tool for Interrogating LRRK2 Biology

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a focal point in neurodegenerative disease research, primarily due to its strong genetic linkage to Parkinson's disease (PD).[1][2] The discovery that the most common LRRK2 mutation, G2019S, leads to increased kinase activity has catalyzed the development of specific inhibitors to probe its function and evaluate its therapeutic potential.[1][3] Among these, this compound stands out as a highly potent, selective, and brain-penetrant small molecule inhibitor.[1][4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed to establish its role as an indispensable tool for studying LRRK2 biology.

This compound: A Profile

This compound, with the chemical name 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, was developed as a second-generation LRRK2 inhibitor with high potency and selectivity.[6][7] Its ability to cross the blood-brain barrier makes it particularly valuable for in vivo studies investigating the central nervous system functions of LRRK2.[1][6]

Data Presentation: Quantitative Analysis

The efficacy and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and Cellular Potency of this compound
Assay TypeTargetSpecies/Cell LineIC₅₀ ValueReference
Enzymatic AssayWild-Type LRRK2-3 nM[4][5][8][9]
Enzymatic AssayG2019S LRRK2-11 nM[8]
Whole Cell AssayEndogenous LRRK2Human PBMCs-[10]
Whole Cell AssayEndogenous LRRK2Raw264.7 (macrophage)<10 nM[5]
Whole Cell AssayEndogenous LRRK2-25 nM[4][8][9]
pS1292 LRRK2 InhibitionG2019S LRRK2G2019S BAC-transgenic mice21 nM[5]
pS935 LRRK2 InhibitionG2019S LRRK2G2019S BAC-transgenic mice103 nM[5]
Table 2: In Vivo Pharmacodynamics and Efficacy of this compound
Study TypeAnimal ModelDosage & AdministrationKey FindingsReference
PharmacodynamicsWild-type Sprague-Dawley rats3 and 30 mg/kg, p.o. b.i.d. for 14 daysSignificantly reduced the ratio of pS935-LRRK2 to total LRRK2 in brain and kidney.[10]
NeuroprotectionG2019S-LRRK2 BAC transgenic rats (α-synuclein-induced neurodegeneration)30 mg/kg, p.o.Attenuated dopaminergic neurodegeneration and reduced neuroinflammation.[5][11]
NeuroinflammationG2019S-LRRK2 BAC transgenic rats30 mg/kg, p.o.Significantly lowered the number of CD68-positive cells recruited to the substantia nigra.[11]
Spinal Cord InjuryMice5 and 10 mg/kg, i.p.Reduced spinal cord tissue injury and demyelination.[12]

LRRK2 Signaling and Mechanism of this compound Action

LRRK2 is a large, multi-domain protein that functions as a kinase, implicating it in a variety of cellular signaling pathways.[2] Its activity is linked to vesicle trafficking, mitochondrial function, and inflammatory responses.[10][13] A key pathogenic event, particularly with the G2019S mutation, is the hyperactivation of its kinase domain.[3] this compound acts as a competitive inhibitor at the ATP-binding site of the LRRK2 kinase domain, effectively blocking the phosphorylation of its downstream substrates. This inhibition is a primary mechanism for its neuroprotective effects observed in preclinical models.[11]

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream_Signals Cellular Stress (e.g., Oxidative Stress) LRRK2_Active LRRK2 (Active) (e.g., G2019S Mutation) Upstream_Signals->LRRK2_Active Activates LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Rab_GTPases Rab GTPases (Substrates) LRRK2_Active->Rab_GTPases Phosphorylates Neuroinflammation Neuroinflammation LRRK2_Active->Neuroinflammation PF06447475 This compound PF06447475->LRRK2_Active Inhibits Vesicle_Trafficking Vesicle Trafficking Rab_GTPases->Vesicle_Trafficking Autophagy Autophagy/ Lysosomal Function Rab_GTPases->Autophagy Neurodegeneration Neurodegeneration Vesicle_Trafficking->Neurodegeneration Dysregulation leads to Autophagy->Neurodegeneration Dysfunction leads to Neuroinflammation->Neurodegeneration Contributes to

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

In Vitro LRRK2 Kinase Inhibition Assay (FRET-based)
  • Objective: To determine the IC₅₀ of this compound against recombinant LRRK2 protein.

  • Materials:

    • Recombinant full-length, GST-tagged LRRK2 protein.[10]

    • LRRKtide peptide substrate.[10]

    • ATP (1 mM).[10]

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • This compound serial dilutions.

    • FRET (Förster Resonance Energy Transfer) detection reagents.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

    • In a microplate, add LRRK2 enzyme, LRRKtide substrate, and the this compound dilution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add FRET detection reagents according to the manufacturer's protocol.

    • Read the plate on a suitable microplate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Cellular LRRK2 Activity Assay (Western Blot)
  • Objective: To measure the inhibition of LRRK2 autophosphorylation (at Ser935) in a cellular context.

  • Materials:

    • Mouse macrophage cell line (e.g., Raw 264.7).[10]

    • Cell culture medium and reagents.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescence substrate.

  • Procedure:

    • Plate Raw 264.7 cells and allow them to adhere.

    • Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).[10]

    • Wash cells with cold PBS and lyse them on ice.

    • Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).[10]

    • Denature 50 µg of total protein per lane by boiling in SDS-PAGE sample buffer.[10]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect signals using a chemiluminescence substrate and an imaging system.

    • Quantify band intensities and calculate the ratio of pS935-LRRK2 to total LRRK2.[10]

Western_Blot_Workflow A 1. Cell Culture (e.g., Raw 264.7) B 2. Treatment (Varying [this compound]) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Ratio of pLRRK2/Total LRRK2) H->I

Caption: Workflow for assessing cellular LRRK2 inhibition via Western Blot.

In Vivo Neuroprotection Study
  • Objective: To assess the ability of this compound to prevent α-synuclein-induced neurodegeneration in rats.

  • Materials:

    • G2019S-LRRK2 BAC transgenic rats and wild-type littermates.[11]

    • Recombinant adeno-associated virus expressing α-synuclein (rAAV2-α-synuclein).[11]

    • This compound (30 mg/kg).[5][11]

    • Vehicle control.

    • Stereotaxic surgery equipment.

    • Immunohistochemistry reagents (e.g., anti-TH, anti-CD68 antibodies).

  • Procedure:

    • Unilaterally inject rAAV2-α-synuclein viral particles into the substantia nigra pars compacta (SNpc) of rats using stereotaxic surgery.[11]

    • Begin daily treatment with this compound or vehicle via oral gavage. This is often performed in a blinded manner.[11]

    • Continue treatment for a specified period (e.g., 4 weeks).[6]

    • At the end of the treatment period, euthanize the animals and perfuse with paraformaldehyde.

    • Collect brains and prepare sections for immunohistochemistry.

    • Perform staining for tyrosine hydroxylase (TH) to identify dopaminergic neurons and for markers of neuroinflammation (e.g., CD68 for microglia/macrophages).

    • Quantify the number of TH-positive neurons in the SNpc and the density of CD68-positive cells using stereological methods.

    • Compare results between the this compound-treated group and the vehicle-treated group to determine the extent of neuroprotection.

Neuroprotection_Workflow cluster_model Model Generation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A 1. G2019S-LRRK2 Transgenic Rats B 2. Stereotaxic Injection (rAAV-α-synuclein in SNpc) A->B C 3. Daily Oral Gavage (4 weeks) - Vehicle Control - this compound (30 mg/kg) B->C D 4. Euthanasia & Brain Collection C->D E 5. Immunohistochemistry (TH, CD68 staining) D->E F 6. Stereological Quantification - Dopaminergic Neuron Count - Microglia/Macrophage Count E->F

Caption: Workflow for an in vivo neuroprotection study using this compound.

Conclusion

This compound has proven to be a robust and reliable research tool for dissecting the complex biology of LRRK2. Its high potency, selectivity, and brain penetrance allow for precise inhibition of LRRK2 kinase activity in both in vitro and in vivo settings. The data and protocols summarized herein demonstrate its critical role in validating LRRK2 as a therapeutic target for Parkinson's disease and in elucidating the downstream cellular pathways governed by its kinase activity, from neuroinflammation to neurodegeneration. For researchers in the field, this compound remains a cornerstone for ongoing investigations into the mechanisms of neurodegenerative disease.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with PF-06447475

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of PF-06447475, a potent and selective LRRK2 kinase inhibitor. This document outlines the mechanism of action, provides detailed experimental protocols for administration and analysis, and summarizes key quantitative data from preclinical studies. The included signaling pathway and experimental workflow diagrams offer a visual representation of the inhibitor's biological context and practical application.

Introduction

This compound is a brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in neurodegenerative diseases, particularly Parkinson's Disease.[1] Pathogenic mutations in LRRK2 can lead to increased kinase activity, a factor implicated in the etiology of both familial and sporadic Parkinson's Disease. This compound effectively reduces LRRK2 kinase activity, thereby mitigating downstream pathological processes such as neuroinflammation and oxidative stress.

Mechanism of Action

This compound is a highly potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.[1] It effectively blocks the autophosphorylation of LRRK2 at serine 935 (pS935), a widely used pharmacodynamic biomarker for LRRK2 kinase activity in both in vitro and in vivo settings. By inhibiting LRRK2, this compound modulates downstream signaling pathways implicated in neuroinflammation and oxidative stress, offering a promising therapeutic strategy for neurodegenerative disorders.

Data Presentation

In Vitro Potency
ParameterValueCell Line/Assay Condition
LRRK2 IC503 nMEnzymatic Assay
LRRK2 IC50<10 nMEndogenous LRRK2 in Raw264.7 macrophages
In Vivo Efficacy: LRRK2 Phosphorylation Inhibition
Animal ModelDose (p.o.)Effect
G2019S BAC-transgenic mice100 mg/kgInhibition of pS935 LRRK2 (IC50 = 103 nM)
In Vivo Administration and Dosing in Rodent Models
SpeciesRoute of AdministrationDose RangeVehicle/FormulationStudy Focus
RatOral (p.o.)30 mg/kgNot specifiedα-synuclein-induced neurodegeneration
MouseIntraperitoneal (i.p.)2.5 - 10 mg/kgSaline + <1% DMSOSpinal Cord Injury

Experimental Protocols

In Vivo Administration of this compound

a. Oral Gavage in Rats:

  • Preparation of Dosing Solution: Prepare a suspension of this compound at the desired concentration (e.g., 30 mg/kg) in a suitable vehicle. A commonly used vehicle is 0.5% methylcellulose in water. Ensure the suspension is homogenous by vortexing or stirring before each administration.

  • Animal Handling: Acclimatize male Sprague-Dawley or G2019S-LRRK2 transgenic rats to handling for several days prior to the experiment.

  • Administration: Administer the this compound suspension or vehicle control via oral gavage using a ball-tipped gavage needle appropriate for the size of the rat. The volume should typically not exceed 10 ml/kg. For chronic studies, dosing is often performed once or twice daily.

b. Intraperitoneal Injection in Mice:

  • Preparation of Dosing Solution: Dissolve this compound in a minimal amount of DMSO (e.g., to achieve a final concentration of <1% DMSO in the dosing solution). Further dilute with sterile saline (0.9% NaCl) to the final desired concentration (e.g., 2.5, 5, or 10 mg/kg). Ensure the solution is clear before administration.

  • Animal Handling: Acclimatize male CD1 or other appropriate mouse strains to handling prior to the experiment.

  • Administration: Inject the this compound solution or vehicle control intraperitoneally using a 27-gauge needle. The injection volume should typically be around 10 ml/kg.

Assessment of LRRK2 Phosphorylation (Western Blot)
  • Tissue Collection and Lysis: At the designated time point post-dosing, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice. Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-LRRK2 (Ser935) (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for p-LRRK2 (S935) and total LRRK2. Normalize the p-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

Evaluation of Neuroinflammation (Immunohistochemistry)
  • Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection. Section the brains into 30-40 µm thick coronal sections using a cryostat.

  • Immunostaining:

    • Wash the free-floating sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.

    • Incubate the sections with primary antibodies against markers for microglia (e.g., Iba1, 1:500) and astrocytes (e.g., GFAP, 1:1000) overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.

    • Wash the sections and mount them onto slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number and morphology of Iba1-positive microglia and GFAP-positive astrocytes in the region of interest.

Measurement of Oxidative Stress (MDA Assay)
  • Tissue Preparation: Homogenize brain tissue in ice-cold buffer (e.g., 1.15% KCl).

  • MDA Reaction:

    • Add a solution of phosphoric acid to the homogenate.

    • Add a solution of thiobarbituric acid (TBA).

    • Incubate the mixture at 95°C for 60 minutes.

  • Measurement:

    • Cool the samples and add n-butanol to extract the MDA-TBA adduct.

    • Centrifuge the samples to separate the phases.

    • Measure the absorbance of the butanol layer at 532 nm.

  • Calculation: Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA. Normalize the MDA levels to the protein concentration of the tissue homogenate.

Mandatory Visualization

LRRK2_Signaling_Pathway LRRK2 LRRK2 pLRRK2 p-LRRK2 (S935) (Active) LRRK2->pLRRK2 Autophosphorylation PF06447475 This compound PF06447475->pLRRK2 Inhibition Neuroinflammation Neuroinflammation pLRRK2->Neuroinflammation Oxidative_Stress Oxidative Stress pLRRK2->Oxidative_Stress Microglia_Activation Microglia Activation (Iba1) Neuroinflammation->Microglia_Activation Astrocyte_Activation Astrocyte Activation (GFAP) Neuroinflammation->Astrocyte_Activation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage ROS_Production ROS Production Oxidative_Stress->ROS_Production Lipid_Peroxidation Lipid Peroxidation (MDA) Oxidative_Stress->Lipid_Peroxidation Oxidative_Stress->Neuronal_Damage

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Animal_Model Animal Model (Rat or Mouse) Dosing This compound Administration (p.o. or i.p.) Animal_Model->Dosing Tissue_Collection Tissue Collection (Brain) Dosing->Tissue_Collection Analysis Downstream Analysis Tissue_Collection->Analysis Western_Blot Western Blot (p-LRRK2) Analysis->Western_Blot IHC Immunohistochemistry (Iba1, GFAP) Analysis->IHC MDA_Assay MDA Assay (Oxidative Stress) Analysis->MDA_Assay Data_Interpretation Data Interpretation Western_Blot->Data_Interpretation IHC->Data_Interpretation MDA_Assay->Data_Interpretation

Caption: General experimental workflow for in vivo studies with this compound.

References

In Vitro Assay Guide for the LRRK2 Kinase Inhibitor PF-06447475

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of PF-06447475, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a crucial enzyme genetically linked to Parkinson's disease, and its inhibition is a promising therapeutic strategy. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for key in vitro experiments, structured data presentation, and visual diagrams of signaling pathways and experimental workflows.

Introduction to this compound

This compound is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[1][2][3][4] It serves as an essential tool for investigating the physiological and pathological roles of LRRK2. The most common pathogenic mutation in LRRK2, G2019S, leads to increased kinase activity, making inhibitors like this compound valuable for studying disease mechanisms and as potential therapeutic agents.[5][6] This compound has been shown to effectively reduce LRRK2 autophosphorylation and neuroinflammation associated with LRRK2 mutations.[4][7]

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data for easy comparison.

Assay TypeTargetIC50 ValueReference(s)
Cell-free Kinase AssayLRRK23 nM[1][2][3][4][6][8][9]
Cell-free Kinase AssayLRRK2 (G2019S)11 nM[6]
Whole-Cell AssayLRRK225 nM[1][6][8]
Whole-Cell Assay (Raw264.7)Endogenous LRRK2<10 nM[2][9]

LRRK2 Signaling Pathway

This compound exerts its effect by directly inhibiting the kinase activity of LRRK2. This inhibition prevents the autophosphorylation of LRRK2 at sites such as Ser935 and Ser1292, and also blocks the phosphorylation of downstream substrates like Rab GTPases.[7] The following diagram illustrates the simplified LRRK2 signaling pathway and the point of inhibition by this compound.

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Upstream Signals Upstream Signals LRRK2_inactive LRRK2 (Inactive) Upstream Signals->LRRK2_inactive Activation LRRK2_active LRRK2 (Active) pLRRK2 (S935) LRRK2_inactive->LRRK2_active Autophosphorylation LRRK2_active->LRRK2_inactive Dephosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation PF06447475 This compound PF06447475->LRRK2_active Inhibition pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Downstream_Effects Downstream Effects (e.g., Autophagy, Inflammation) pRab_GTPases->Downstream_Effects TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow plate_cells 1. Plate Cells (e.g., SH-SY5Y, U-2 OS) in 384-well plate transduce 2. Transduce with BacMam LRRK2-GFP plate_cells->transduce incubate_24h 3. Incubate 20-24 hours transduce->incubate_24h add_inhibitor 4. Add this compound (Dose-response) incubate_24h->add_inhibitor incubate_90m 5. Incubate 60-90 minutes add_inhibitor->incubate_90m lyse_cells 6. Lyse Cells with Lysis Buffer containing Tb-anti-pSer935 Ab incubate_90m->lyse_cells incubate_2h 7. Incubate 2 hours at RT lyse_cells->incubate_2h read_plate 8. Read TR-FRET Signal (Ex: 340 nm, Em: 520/495 nm) incubate_2h->read_plate

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of PF-06447475, a potent and selective LRRK2 kinase inhibitor, in rat models of neurological disease. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Overview of this compound

This compound is a brain-penetrant small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of Parkinson's disease (PD).[3] The G2019S mutation leads to increased LRRK2 kinase activity, making it a key therapeutic target.[3] this compound has been shown to effectively inhibit LRRK2 kinase activity in both in vitro and in vivo models.[1][4][5]

Recommended Dosage and Administration in Rat Models

Oral administration is the most common route for this compound in rat studies. The compound is typically administered as a suspension.

Table 1: Recommended Oral Dosage of this compound in Rats

Dosage RangeFrequencyVehicle/FormulationRat StrainApplicationReference
3 mg/kgTwice daily (b.i.d.)10% propylene glycol, 20% PEG-400, and 70% 0.5% methylcellulose in waterWild-type Sprague-DawleyLRRK2 kinase activity inhibition in the brain[1][4][5][6]
30 mg/kgTwice daily (b.i.d.)10% propylene glycol, 20% PEG-400, and 70% 0.5% methylcellulose in waterWild-type Sprague-Dawley, G2019S-LRRK2 BAC transgenicNeuroprotection, anti-inflammatory effects in Parkinson's disease models[1][2][4][5][6][7][8]

Note: It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use.[1]

Pharmacokinetic Profile

This compound exhibits good brain permeability.[9] Studies in rats have demonstrated that oral administration achieves unbound drug concentrations in the brain sufficient to inhibit LRRK2 kinase activity.

Table 2: Pharmacokinetic Parameters of this compound in Rats (30 mg/kg, p.o., b.i.d.)

ParameterValueTissue/FluidNotesReference
Unbound Brain Concentration> 15 nM (Ceff)BrainMaintained above the effective concentration at all times.[6]
Unbound Plasma Cmax380 nMPlasma25-fold above the effective concentration.[6]
Plasma Unbound AUC4140 nM*hPlasmaArea under the concentration-time curve.[6]

Experimental Protocols

Parkinson's Disease Model: α-Synuclein Overexpression

A common model to test the efficacy of this compound is the adeno-associated virus (AAV)-mediated overexpression of α-synuclein in the substantia nigra of rats.[6][7][9] This model recapitulates key pathological features of Parkinson's disease, including dopaminergic neurodegeneration and neuroinflammation.[6]

Protocol:

  • Animal Model: 10- to 12-week-old male Sprague-Dawley rats or G2019S-LRRK2 BAC transgenic rats.[6][7]

  • Viral Injection: Unilateral intracranial injection of recombinant AAV2 expressing human α-synuclein (e.g., 6 × 10⁹ viral particles) into the substantia nigra.[6][7]

  • Compound Administration:

    • Begin treatment with this compound or vehicle control following viral transduction.

    • Administer this compound at 30 mg/kg by oral gavage twice daily (b.i.d.).[6][7]

    • The control group receives the vehicle solution.

  • Treatment Duration: 4 weeks.[6][7]

  • Endpoint Analysis:

    • Immunohistochemistry: Assess dopaminergic neuron survival by staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum.[6] Quantify neuroinflammation by staining for microglial markers (e.g., Iba1) and inflammatory markers (e.g., CD68, MHC-II).[4][5][6]

    • Biochemical Analysis: Measure the ratio of phosphorylated LRRK2 (Ser935) to total LRRK2 in brain and kidney lysates to confirm target engagement.[6]

Preparation of this compound Formulation

For oral administration, this compound can be prepared as a suspension.

Protocol:

  • Prepare a vehicle solution consisting of 10% propylene glycol, 20% PEG-400, and 70% 0.5% methylcellulose in water.[1][4][5]

  • Suspend the desired amount of this compound powder in the vehicle to achieve the final target concentration (e.g., for a 30 mg/kg dose).

  • Ensure the suspension is homogenous before each administration.

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound are primarily attributed to its inhibition of LRRK2 kinase activity, which in turn mitigates neuroinflammation and protects against neurodegeneration.

G cluster_0 Molecular Level cluster_1 Cellular & Tissue Level PF06447475 This compound LRRK2 LRRK2 Kinase Activity PF06447475->LRRK2 Inhibits Neuroinflammation Neuroinflammation (Microgliosis, CD68+ cells) DopaminergicNeurons Dopaminergic Neurons PF06447475->DopaminergicNeurons Protects pLRRK2 Phosphorylated LRRK2 (e.g., Ser935) LRRK2->pLRRK2 Promotes pLRRK2->Neuroinflammation Contributes to Neuroinflammation->DopaminergicNeurons Damages AlphaSyn α-Synuclein Overexpression AlphaSyn->Neuroinflammation Induces Neurodegeneration Neurodegeneration DopaminergicNeurons->Neurodegeneration Leads to

Caption: Proposed mechanism of this compound in mitigating α-synuclein-induced neurodegeneration.

The experimental workflow for evaluating this compound in a rat model of Parkinson's disease typically involves several key stages, from animal model creation to data analysis.

G cluster_workflow Experimental Workflow A Animal Model Selection (e.g., Sprague-Dawley Rats) B AAV-α-Synuclein Injection (Substantia Nigra) A->B C This compound Administration (Oral Gavage, b.i.d.) B->C D Behavioral Analysis (Optional) C->D E Tissue Collection (Brain, Kidney) C->E 4 weeks D->E F Histological & Biochemical Analysis E->F

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Safety and Tolerability

Studies have shown that this compound is well-tolerated in rats at therapeutic doses.[1][4][5][6] Administration of 30 mg/kg p.o. b.i.d. for 4 weeks did not result in adverse events or evidence of hepatotoxicity.[6] Furthermore, a 2-week safety study showed good tolerability at doses up to 65 mg/kg.[9] Pathological examination of tissues, including the lung and kidney, which are sensitive to LRRK2 inhibition, did not reveal any abnormalities.[6]

Disclaimer: This document is intended for informational purposes only and does not constitute medical or scientific advice. Researchers should carefully consider the specific details of their experimental design and consult relevant literature. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for PF-06447475 Administration via Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Background

PF-06447475 is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) with an IC50 of 3 nM.[1][2] Pathogenic mutations in the LRRK2 gene are associated with an increased risk of Parkinson's Disease (PD), and its kinase activity is implicated in neuroinflammation.[3][4] Consequently, this compound has been investigated as a therapeutic candidate for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[4][5] Preclinical studies in rodent models are crucial for evaluating its efficacy, safety, and pharmacokinetic profiles.

Oral gavage is a standard and reliable method for administering precise doses of experimental compounds to mice, ensuring direct delivery to the stomach.[6] This document provides a detailed protocol for the preparation and administration of this compound via oral gavage in mice, based on established methodologies and findings from preclinical research.

Mechanism of Action

This compound functions by inhibiting the kinase activity of LRRK2.[1][2] This inhibition can attenuate neuroinflammation, reduce cytotoxicity, and protect against neurodegeneration as demonstrated in various preclinical models.[5][7] Studies have shown that this compound can reduce the phosphorylation of LRRK2 at key sites, such as Serine 935, thereby blocking its downstream pathological effects.[7][8]

PF_06447475_MOA cluster_pathway LRRK2 Kinase Pathway LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (Pathogenic Mutations / Stress) LRRK2_inactive->LRRK2_active Activation Substrate Downstream Substrates LRRK2_active->Substrate Phosphorylation Neuroinflammation Neuroinflammation & Cell Toxicity Substrate->Neuroinflammation PF06447475 This compound PF06447475->LRRK2_active Inhibition

Figure 1: Mechanism of Action of this compound.

Applications in Mouse Models

This compound has been administered to various mouse and rat models to study its effects on neuroinflammation and neurodegeneration.[5][7] Oral gavage is the chosen route for these studies to ensure consistent and quantifiable delivery of the compound. Key applications include models of:

  • Parkinson's Disease: Investigating the attenuation of α-synuclein-induced neurodegeneration.[7][9]

  • Alzheimer's Disease: Assessing the reduction of neuroinflammation mediated by Aβ1-42 fibrils.[5][10]

  • Spinal Cord Injury (SCI): Evaluating the modulation of neuronal damage and inflammation post-trauma.[3][11]

Quantitative Data from Preclinical Studies

The following table summarizes dosing parameters and outcomes from various preclinical studies involving this compound administration in rodents.

Animal ModelDose (mg/kg)Vehicle/FormulationAdministration Route & FrequencyKey OutcomesReference
G2019S-LRRK2 Transgenic Rats 30 mg/kgNot specifiedOral Gavage (b.i.d.) for 4 weeksAttenuated α-synuclein-induced neurodegeneration and neuroinflammation.[7]
Wild-type Sprague-Dawley Rats 3 and 30 mg/kgSuspension: 10% propylene glycol, 20% PEG-400, 70% of 0.5% methylcelluloseOral Gavage (b.i.d.) for 14 daysSignificantly reduced Ser(P)-935 LRRK2 phosphorylation in brain and kidney.[1][7][12]
Spinal Cord Injury (SCI) Mice 5 and 10 mg/kgDMSO diluted with 0.9% saline (<1% final DMSO)Intraperitoneal (i.p.) 1 and 6 hours post-injuryReduced spinal cord tissue injury, demyelination, and inflammation.[3][11]
G2019S BAC Transgenic Mice 100 mg/kgNot specifiedOral (p.o.)Inhibited phosphorylation of LRRK2.[2]

Note: While some studies utilized intraperitoneal injection, oral gavage is a common and validated route for this compound.

Detailed Experimental Protocols

Materials and Reagents
  • This compound compound (powder form)

  • Vehicle components (e.g., DMSO, PEG300, Tween-80, ddH2O, corn oil, or 0.5% methylcellulose)[2]

  • Sterile syringes (1 mL or 3 mL)

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball-tip for adult mice).[6][13][14]

  • Weigh scale (accurate to 0.01 g)

  • Microcentrifuge tubes or other suitable containers for formulation

  • Vortex mixer and/or sonicator

Preparation of Dosing Solution

This compound is soluble in DMSO.[2] A common vehicle for oral administration involves creating a suspension or solution suitable for in vivo use.

Example Formulation (Suspension in PEG/Tween/Water): [2] This protocol is adapted for a 10 mg/mL stock solution. Adjust volumes as necessary for desired final concentration.

  • Dissolve this compound in DMSO: Weigh the required amount of this compound powder. Dissolve it in a minimal amount of fresh DMSO to create a concentrated stock (e.g., 61 mg/mL).[2]

  • Prepare the Vehicle: In a separate tube, prepare the final vehicle. For a PEG/Tween/Water formulation, a common ratio is 40% PEG300, 5% Tween-80, and 55% sterile water.

  • Create the Final Solution:

    • Take the required volume of the DMSO stock solution.

    • Add it to the PEG300 and mix thoroughly until clear.

    • Add the Tween-80 and mix again until the solution is clear.

    • Finally, add the ddH2O (or saline) to reach the final volume and concentration.

  • Ensure Homogeneity: Vortex the final solution thoroughly before each use. The mixed solution should be used immediately for optimal results.[2]

Oral Gavage Procedure in Mice

This protocol adheres to standard animal care guidelines.[6][13][14][15] All procedures must be approved by the institution's Animal Care and Use Committee (ACUC/IACUC).

Pre-Procedure:

  • Weigh the Mouse: Accurately weigh each mouse immediately before dosing to calculate the precise volume to be administered.[6][15]

  • Calculate Dosing Volume: The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight (e.g., a 25 g mouse should receive a maximum of 0.25 mL).[6][13]

  • Prepare the Syringe: Draw the calculated volume of the this compound solution into the syringe and attach the gavage needle. Expel any air bubbles.

Administration:

  • Restraint: Properly restrain the mouse by scruffing the skin on its neck and back to immobilize the head and prevent movement.[15][16] The body should be held in an upright, vertical position. This alignment creates a straight path from the pharynx to the esophagus.[15]

  • Needle Insertion: Gently insert the gavage needle into the side of the mouth (in the gap behind the incisors, known as the diastema).[13] Advance the needle smoothly and slowly over the tongue towards the back of the throat.

  • Passage into Esophagus: The mouse should exhibit a swallowing reflex as the needle is advanced.[15] The needle should pass easily down the esophagus without resistance. Do not force the needle. If resistance is met, it may have entered the trachea; withdraw immediately and restart.[15][16]

  • Administer Compound: Once the needle is correctly positioned in the stomach (pre-measured to the last rib), administer the solution slowly over 2-3 seconds.[13]

  • Withdraw Needle: After administration, slowly withdraw the needle in the same path it was inserted.[13]

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor it for at least 10-15 minutes for any signs of distress, such as labored breathing or lethargy, which could indicate aspiration or esophageal injury.[13][14]

Oral_Gavage_Workflow cluster_prep 1. Preparation Phase cluster_admin 2. Administration Phase cluster_post 3. Post-Procedure Phase prep_sol Prepare Dosing Solution (e.g., in PEG/Tween/Water) weigh Weigh Mouse prep_sol->weigh calc_dose Calculate Dose Volume (Max 10 mL/kg) weigh->calc_dose restrain Restrain Mouse (Scruffing, vertical hold) calc_dose->restrain insert Insert Gavage Needle (Gently, no resistance) restrain->insert administer Administer Compound Slowly (2-3 seconds) insert->administer withdraw Withdraw Needle Smoothly administer->withdraw monitor Monitor for Adverse Effects (10+ min) withdraw->monitor record Record Data monitor->record

Figure 2: Experimental Workflow for Oral Gavage.

Potential Complications and Troubleshooting

  • Esophageal or Stomach Perforation: Caused by excessive force or using an improperly sized/damaged needle. Ensure the needle has a smooth, ball-tipped end and is inserted without force.[15]

  • Aspiration Pneumonia: Occurs if the compound is accidentally delivered into the trachea/lungs. If the animal coughs, chokes, or shows respiratory distress, remove the needle immediately.[6][16]

  • Regurgitation: Can be caused by administering too large a volume or injecting too quickly. Adhere to volume limits and administer the solution slowly.[13]

Proper training and a skilled hand are essential to minimize stress and potential harm to the animals.[6][16] Always ensure that procedures are conducted in accordance with approved animal welfare protocols.

References

Preparing PF-06447475 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of PF-06447475, a potent and selective LRRK2 kinase inhibitor, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in neurodegenerative diseases, particularly Parkinson's disease.[1][2] Accurate preparation of stock solutions is the first critical step in in vitro and in vivo studies investigating its biological effects. DMSO is the recommended solvent for initial stock solution preparation due to the compound's high solubility in it.[1][3][4]

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is presented in the table below. This information is essential for accurate calculations and solution preparation.

PropertyValue
Molecular Weight 305.33 g/mol [1][3]
Appearance Solid powder[2][3]
Solubility in DMSO ≥15.25 mg/mL[3], with some sources indicating solubility as high as 61 mg/mL (199.78 mM)[1]. For practical purposes, preparing stock solutions up to 50 mM is readily achievable.
Storage (Solid) Store at -20°C for long-term stability.[2][3]
Storage (in DMSO) Aliquot and store at -80°C for up to 6 months or at -20°C for shorter periods.[5] Avoid repeated freeze-thaw cycles.[6][7]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:
  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Optional: Sonicator

Procedure:
  • Pre-handling of Compound: Before opening, briefly centrifuge the vial containing the this compound powder to ensure all the solid is at the bottom.

  • Weighing the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.05 mg of the compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.01 mol/L x 305.33 g/mol = 0.00305 g = 3.05 mg

  • Adding DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. To prepare a 10 mM stock solution with 3.05 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.[4] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.

Calculations for Different Stock Concentrations:
Desired Stock Concentration (mM)Mass of this compound for 1 mL of DMSO (mg)
10.305
51.527
103.053
206.107
5015.267

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway in which this compound acts.

G Experimental Workflow for this compound Stock Solution Preparation cluster_0 Preparation Steps A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -80°C D->E G Simplified LRRK2 Signaling Pathway and Inhibition by this compound cluster_0 Signaling Cascade LRRK2 LRRK2 Kinase Substrate Substrate (e.g., Rab GTPases) LRRK2->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Cellular Processes (e.g., Vesicular Trafficking, Autophagy) pSubstrate->Downstream PF06447475 This compound PF06447475->LRRK2 Inhibition

References

Application Notes and Protocols: PF-06447475 Treatment in a Rotenone-Induced Parkinson's Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the aggregation of alpha-synuclein (α-syn) into Lewy bodies.[1][2] Rotenone, a pesticide that inhibits mitochondrial complex I, is widely used to create animal models that replicate key pathological features of PD, including dopaminergic cell loss and α-synuclein accumulation.[3][4][5] Leucine-rich repeat kinase 2 (LRRK2) is a protein that has been genetically linked to both familial and sporadic forms of PD.[6][7][8] Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity and are a significant risk factor for developing the disease.[7] This has made LRRK2 a promising therapeutic target.

PF-06447475 is a potent and selective inhibitor of LRRK2 kinase activity that has demonstrated neuroprotective effects in various preclinical models of Parkinson's disease.[9][10][11] These application notes provide a detailed overview of the use of this compound in a rotenone-induced model of PD, including experimental protocols, quantitative data, and visualization of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in rotenone-induced models of Parkinson's disease.

Table 1: In Vitro Effects of this compound on Rotenone-Induced Cellular Stress

ParameterRotenone TreatmentRotenone + this compound (1 µM)Cell TypeReference
Reactive Oxygen Species (ROS)~100% increaseAbolished increaseNerve-like differentiated cells[9][12]
p-(S935)-LRRK2 Kinase Level~2-fold increaseBlocked phosphorylationNerve-like differentiated cells[9][12]
Nuclei Condensation/Fragmentation16%Reversed to control levelsNerve-like differentiated cells[9][12]
Mitochondrial Membrane Potential (ΔΨm)~21% decreaseReversed to control levelsNerve-like differentiated cells[9][12]
Activated Caspase-38.0-fold increaseReversed to control levelsNerve-like differentiated cells[9][12]
NF-κB Expression5.6-fold increaseReversed to control levelsNerve-like differentiated cells[9][12]
p53 Expression5.3-fold increaseReversed to control levelsNerve-like differentiated cells[9][12]
c-Jun Expression5.4-fold increaseReversed to control levelsNerve-like differentiated cells[9][12]

Table 2: In Vivo Effects of LRRK2 Inhibition in a Rotenone Rat Model

ParameterEndpoint Rotenone TreatmentEndpoint Rotenone + PF-360*Animal ModelReference
Nigral Dopaminergic Neurons (TH+ & Nissl+)Significant lossPrevented lossRat[13]
Striatal Dopaminergic Terminals (TH+)Significant lossPrevented lossRat[13]
Total α-synuclein in Nigral Dopaminergic NeuronsIncreased accumulationPrevented accumulationRat[13]
Lysosomal Cathepsin D PunctaDecreasedPrevented decreaseRat[13]
Cytoplasmic Cathepsin DAccumulationPrevented accumulationRat[13]

*Note: PF-360 is a highly selective, brain-penetrant LRRK2 kinase inhibitor with a similar mechanism of action to this compound.

Experimental Protocols

In Vivo Rotenone-Induced Parkinson's Disease Model

This protocol describes the induction of Parkinson's-like pathology in rats using rotenone, based on established methodologies.[13][14]

Materials:

  • Male Lewis rats (3, 7, or 12-14 months old)

  • Rotenone

  • Vehicle (e.g., a specialized vehicle as described in cited literature)

  • Apomorphine

  • Injection supplies (syringes, needles)

Procedure:

  • Prepare rotenone solution in the chosen vehicle at a concentration of 2.75 or 3.0 mg/kg.

  • Administer rotenone via daily intraperitoneal injection.

  • Monitor animals daily for the development of parkinsonian symptoms such as bradykinesia, postural instability, and rigidity.

  • Confirm the presence of a nigrostriatal dopamine system lesion by observing the reversal of motor deficits following apomorphine administration.

  • Continue rotenone administration until the parkinsonian phenotype becomes debilitating, at which point animals should be sacrificed for tissue analysis.

This compound Administration

This protocol outlines the administration of this compound to the rotenone-treated animals.

Materials:

  • This compound

  • Vehicle for oral gavage

  • Oral gavage needles

Procedure:

  • Prepare a suspension of this compound in the appropriate vehicle.

  • Based on previous studies with similar LRRK2 inhibitors, a dose of 30 mg/kg administered twice daily (b.i.d.) by oral gavage can be used as a starting point.[1]

  • Initiate this compound treatment concurrently with or prior to the rotenone administration, depending on the study design (neuroprotective vs. therapeutic).

  • Continue this compound administration throughout the duration of the rotenone treatment.

Behavioral Assessment

Behavioral tests are crucial for assessing the motor deficits induced by rotenone and the potential therapeutic effects of this compound.

Example: Open-Field Test

  • Place the animal in the center of an open-field arena.

  • Record locomotor activity for a defined period (e.g., 30 minutes).

  • Analyze parameters such as total distance moved, rearing frequency, and time spent in the center versus the periphery of the arena.

  • A reduction in these parameters is indicative of motor impairment, which may be rescued by effective treatment.

Immunohistochemistry for Neurodegeneration

This protocol is for assessing the extent of dopaminergic neurodegeneration in the substantia nigra and striatum.

Materials:

  • Brain tissue sections

  • Primary antibodies (e.g., anti-tyrosine hydroxylase (TH), anti-Nissl)

  • Secondary antibodies (fluorescently labeled)

  • Microscope for imaging

Procedure:

  • Perfuse the animals and collect the brain tissue.

  • Prepare coronal sections of the substantia nigra and striatum.

  • Perform immunohistochemical staining for TH (a marker for dopaminergic neurons) and Nissl (a marker for all neurons).

  • Quantify the number of TH-positive and Nissl-positive neurons in the substantia nigra pars compacta using stereological methods.

  • Measure the density of TH-positive fibers in the striatum.

Analysis of Alpha-Synuclein Pathology

This protocol is for evaluating the aggregation of α-synuclein.

Materials:

  • Brain tissue sections

  • Primary antibodies (e.g., anti-α-synuclein, anti-phosphorylated α-synuclein (pSer129))

  • Secondary antibodies

  • Microscope

Procedure:

  • Use brain sections prepared as described above.

  • Perform immunohistochemical staining for total α-synuclein and pSer129 α-synuclein.

  • Quantify the intensity of α-synuclein staining within the surviving dopaminergic neurons.

Visualizations

Signaling Pathways and Experimental Workflow

Rotenone_PF06447475_Pathway cluster_rotenone Rotenone Effects cluster_lrrk2 LRRK2 Pathway cluster_treatment Therapeutic Intervention Rotenone Rotenone MitoComplexI Mitochondrial Complex I Inhibition Rotenone->MitoComplexI ROS Increased ROS (Oxidative Stress) MitoComplexI->ROS Apoptosis Apoptosis ROS->Apoptosis LRRK2 LRRK2 ROS->LRRK2 activates Neurodegen Dopaminergic Neurodegeneration Apoptosis->Neurodegen pLRRK2 Increased LRRK2 Kinase Activity LRRK2->pLRRK2 AlphaSyn α-synuclein Aggregation pLRRK2->AlphaSyn LysosomalDys Lysosomal Dysfunction pLRRK2->LysosomalDys AlphaSyn->Neurodegen LysosomalDys->Neurodegen PF06447475 This compound PF06447475->pLRRK2 inhibits

Caption: Rotenone induces oxidative stress, activating LRRK2 and leading to neurodegeneration.

Experimental_Workflow cluster_model Model Development cluster_treatment Treatment Groups cluster_assessment Assessment cluster_analysis Data Analysis RotenoneModel Rotenone-Induced PD Animal Model Control Vehicle Control RotenoneModel->Control RotenoneGroup Rotenone RotenoneModel->RotenoneGroup TreatmentGroup Rotenone + this compound RotenoneModel->TreatmentGroup Behavioral Behavioral Tests (e.g., Open-Field) Control->Behavioral RotenoneGroup->Behavioral TreatmentGroup->Behavioral Histo Immunohistochemistry (TH, α-synuclein) Behavioral->Histo Biochem Biochemical Assays (e.g., Western Blot) Histo->Biochem Data Quantitative Data Analysis & Comparison Biochem->Data Logical_Relationship Rotenone Rotenone OxidativeStress Oxidative Stress Rotenone->OxidativeStress induces LRRK2_Activation LRRK2 Activation OxidativeStress->LRRK2_Activation leads to aSyn_Pathology α-synuclein Pathology LRRK2_Activation->aSyn_Pathology promotes PF06447475 This compound PF06447475->LRRK2_Activation inhibits Neuroprotection Neuroprotection PF06447475->Neuroprotection results in Neurodegeneration Neurodegeneration aSyn_Pathology->Neurodegeneration causes

References

Application of PF-06447475 in Spinal Cord Injury Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action

Following a primary mechanical spinal cord injury, a cascade of secondary injury events contributes to further neuronal damage and functional loss. A key player in this secondary injury cascade is the upregulation of LRRK2 kinase activity, which is associated with neuroinflammation.[1][3][4] PF-06447475 acts as a pharmacological antagonist of LRRK2.[1][3] By inhibiting LRRK2, this compound has been shown to modulate the inflammatory response, reduce oxidative stress, and ultimately decrease neuronal damage in a mouse model of SCI.[1][3][4]

The proposed signaling pathway is as follows:

SCI_PF06447475_Pathway cluster_0 Spinal Cord Injury (SCI) cluster_1 Secondary Injury Cascade cluster_2 Pathological Outcomes cluster_3 Therapeutic Intervention SCI Primary Mechanical Injury LRRK2 Increased LRRK2 Activity SCI->LRRK2 Inflammation Neuroinflammation (Increased Cytokines: IL-1β, IL-6, TNF-α) LRRK2->Inflammation OxidativeStress Oxidative Stress LRRK2->OxidativeStress NeuronalDamage Neuronal Damage (Demyelination, Glycogen Accumulation) Inflammation->NeuronalDamage OxidativeStress->NeuronalDamage FunctionalDeficits Motor Function Deficits NeuronalDamage->FunctionalDeficits PF06447475 This compound PF06447475->LRRK2 Inhibits

Figure 1: Proposed mechanism of this compound in SCI.

Application Notes

Preclinical Efficacy

In a murine model of SCI induced by extradural compression, treatment with this compound demonstrated significant neuroprotective effects.[1][2][3][4]

  • Reduction in Tissue Injury: Higher doses of this compound (5 and 10 mg/kg) significantly reduced the degree of spinal cord tissue damage.[1][2][3][4]

  • Modulation of Neuroinflammation: The compound was effective in decreasing the expression levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][3]

  • Amelioration of Oxidative Stress: Treatment with this compound led to a reduction in markers of oxidative stress following SCI.[3]

  • Improved Motor Function: Mice treated with 5 and 10 mg/kg of this compound showed significant restoration of motor functions as assessed by the Basso Mouse Scale (BMS) open-field score.[2]

  • Histopathological Improvements: The treatment reduced glycogen accumulation and demyelination of neurons in the perilesional area of the injured spinal cord.[1][2][3][4]

Dosage and Administration

In the described preclinical study, this compound was administered via intraperitoneal (i.p.) injection at doses of 2.5, 5, and 10 mg/kg.[1][2][3] The treatments were given at 1 and 6 hours post-SCI.[1][2][3] A dose-response relationship was observed, with the 5 and 10 mg/kg doses showing the most significant therapeutic effects.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in a mouse model of SCI.

Table 1: Effect of this compound on Phosphorylated LRRK2 (p-LRRK2) Expression

Treatment GroupDose (mg/kg)p-LRRK2 Inhibition vs. SCI Group (%)
SCI + this compound1Not Significant (122% of SCI)
SCI + this compound558%
SCI + this compound1043%

Data adapted from a study by Filippone et al., 2022.[1][4]

Table 2: Effect of this compound on Motor Function Recovery (BMS Score)

Treatment GroupDose (mg/kg)BMS Score (Day 10 post-SCI)
Sham-~9
SCI-~2
SCI + this compound5Significantly improved vs. SCI
SCI + this compound10Significantly improved vs. SCI

Qualitative representation of data from a study by Filippone et al., 2022.[2][5]

Table 3: Histological and Biochemical Outcomes with this compound Treatment

Outcome MeasureSCI GroupSCI + this compound (5 & 10 mg/kg)
Histological DamageSevereSignificantly Reduced
Glycogen AccumulationIncreasedReduced
DemyelinationIncreasedReduced
Cytokine Levels (IL-1β, IL-6, TNF-α)IncreasedDecreased

Summary of findings from a study by Filippone et al., 2022.[1][3]

Experimental Protocols

Animal Model of Spinal Cord Injury

A well-established model of extradural spinal cord compression is utilized.

SCI_Model_Workflow cluster_0 Surgical Procedure cluster_1 Post-Operative Care Anesthesia Anesthetize Mouse (e.g., tiletamine/xylazine) Laminectomy Perform Laminectomy (e.g., at T9-T10) Anesthesia->Laminectomy Compression Induce SCI by Extradural Compression (e.g., aneurysm clip for 1 min) Laminectomy->Compression Suturing Suture the Muscle and Skin Layers Compression->Suturing Recovery Allow Recovery on a Heating Pad Suturing->Recovery BladderCare Manual Bladder Emptying Recovery->BladderCare Analgesia Administer Analgesics BladderCare->Analgesia

Figure 2: Workflow for inducing spinal cord injury in a mouse model.
Drug Administration Protocol

  • Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol, Tween 80, and saline).

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Dosing Regimen:

    • Doses: 2.5, 5, and 10 mg/kg body weight.

    • Timing: The first dose is administered 1 hour post-SCI, and a second dose is given 6 hours post-SCI.[1][2][3]

  • Control Groups:

    • Sham Group: Undergoes laminectomy without spinal cord compression and receives vehicle injections.

    • SCI Group: Undergoes SCI and receives vehicle injections at the same time points as the treatment groups.

Behavioral Assessment: Basso Mouse Scale (BMS)
  • Purpose: To evaluate hindlimb locomotor function.

  • Procedure:

    • Place the mouse in an open field for a set duration (e.g., 4 minutes).

    • Two independent, blinded observers score the hindlimb movements based on the BMS scale (0-9).

    • Assessments are performed at regular intervals (e.g., daily for 10 days post-SCI).[2]

Histological Analysis
  • Tissue Preparation:

    • At a predetermined endpoint (e.g., 24 hours or 10 days post-SCI), perfuse the animals with saline followed by 4% paraformaldehyde.

    • Dissect the spinal cord segment centered on the lesion site.

    • Process the tissue for paraffin embedding and sectioning.

  • Staining:

    • Hematoxylin and Eosin (H&E): To assess general tissue morphology and the extent of the lesion.

    • Luxol Fast Blue (LFB): To evaluate myelination and demyelination.

  • Quantification: Analyze stained sections to quantify lesion size, neuronal survival, and the degree of myelination.

Western Blot Analysis for Protein Expression
  • Purpose: To quantify the levels of specific proteins, such as phosphorylated LRRK2 (p-LRRK2), total LRRK2, and inflammatory cytokines.

  • Protocol:

    • Homogenize spinal cord tissue samples in lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins.

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

This comprehensive overview provides a foundation for researchers to design and execute studies investigating the therapeutic potential of this compound in the context of spinal cord injury. Adherence to these established protocols will facilitate the generation of robust and reproducible data.

References

Application Notes and Protocols for Measuring PF-06447475 Efficacy in Blocking LRRK2 Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose kinase activity is implicated in the pathogenesis of Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD, and the G2019S mutation, in particular, leads to increased kinase activity.[1][2] Consequently, inhibitors of LRRK2 kinase activity are being actively pursued as potential therapeutic agents for PD.[1]

PF-06447475 is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase.[1][3][4] These application notes provide a comprehensive overview of the efficacy of this compound in blocking LRRK2 kinase activity and detailed protocols for its evaluation in various experimental systems.

Data Presentation: Efficacy of this compound

The inhibitory potency of this compound has been characterized in a range of biochemical and cellular assays, as well as in vivo models. The following tables summarize the key quantitative data.

Assay Type Target IC50 Reference
Enzymatic AssayWild-Type LRRK23 nM[3][4][5]
Enzymatic AssayG2019S LRRK211 nM[6]
Whole Cell Assay (Raw264.7)Endogenous LRRK2<10 nM[4][7]
Whole Cell AssayLRRK225 nM[3][6]
In Vivo (G2019S BAC-transgenic mice)pS935 LRRK2103 nM[4]
In Vivo (G2019S BAC-transgenic mice)pS1292 LRRK221 nM[4]
Caption: In Vitro and In Vivo IC50 Values for this compound.
Animal Model Dose Effect Reference
Wild-type Sprague-Dawley rats3 and 30 mg/kg (p.o. b.i.d.) for 14 daysSignificantly reduced the ratio of phospho-Ser935 LRRK2 to total LRRK2 in brain tissue.[3][7]
G2019S-LRRK2 BAC transgenic rats30 mg/kg (p.o. b.i.d.)Attenuated α-synuclein-induced dopaminergic neurodegeneration and reduced neuroinflammation.[4][8]
G2019S knock-in mice (MPTP model)10 mg/kg (i.p. twice daily) for 10 daysProtected against nigral dopamine cell loss; partly reduced phospho-Ser935 levels in the midbrain.[9][10]
Spinal Cord Injury (SCI) mouse model5 and 10 mg/kg (i.p.) 1 and 6 h after SCISignificantly reduced spinal cord tissue injury, oxidative stress, and cytokine expression; decreased phosphorylation of LRRK2 at Ser935.[11]
Caption: In Vivo Efficacy of this compound in Rodent Models.

LRRK2 Signaling Pathway and this compound Inhibition

LRRK2 is a complex protein with both kinase and GTPase activity, participating in various cellular signaling pathways.[12][13] Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to downstream effects that contribute to neurodegeneration.[2][14] One of the key functions of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are crucial regulators of vesicular trafficking.[15] this compound acts by binding to the ATP pocket of the LRRK2 kinase domain, thereby blocking its phosphotransferase activity.[16][17]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases/Phosphatases Upstream Kinases/Phosphatases LRRK2 LRRK2 (Kinase & GTPase) Upstream Kinases/Phosphatases->LRRK2 GTP/GDP Exchange GTP/GDP Exchange GTP/GDP Exchange->LRRK2 Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylation Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics Protein Synthesis Protein Synthesis LRRK2->Protein Synthesis Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Neurodegeneration Neurodegeneration Vesicular Trafficking->Neurodegeneration Cytoskeletal Dynamics->Neurodegeneration Protein Synthesis->Neurodegeneration Neuroinflammation->Neurodegeneration This compound This compound This compound->LRRK2 Inhibition

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro LRRK2 Kinase Activity Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2.[18][19]

Materials:

  • Recombinant LRRK2 protein (Wild-Type or G2019S mutant)

  • LRRKtide or other suitable peptide substrate

  • This compound

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[20]

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • ADP-Glo™ Kinase Assay kit (Promega) or materials for SDS-PAGE and autoradiography

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µl of the this compound dilution or DMSO (vehicle control).

  • Add 2 µl of recombinant LRRK2 enzyme diluted in kinase assay buffer.

  • Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (containing LRRKtide and ATP).

  • Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature or 30°C.[18][20]

  • Stop the reaction and measure kinase activity.

    • Using ADP-Glo™ Assay: Add 5 µl of ADP-Glo™ Reagent, incubate for 40 minutes. Then add 10 µl of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.[20]

    • Using [γ-³²P]ATP: Stop the reaction by adding Laemmli sample buffer. Separate the products by SDS-PAGE, and quantify substrate phosphorylation using a phosphoimager.[18]

  • Calculate the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Kinase_Assay_Workflow A Prepare this compound Dilutions B Add Inhibitor/DMSO to Plate A->B C Add Recombinant LRRK2 Enzyme B->C D Pre-incubate C->D E Initiate Reaction with Substrate/ATP D->E F Incubate (e.g., 60-120 min) E->F G Stop Reaction & Measure Activity F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for the In Vitro LRRK2 Kinase Assay.

Cellular LRRK2 Phosphorylation Assay

This protocol measures the ability of this compound to inhibit LRRK2 activity within a cellular context by quantifying the phosphorylation of LRRK2 at key sites such as Ser935.[21][22]

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293, Raw264.7)[4][22]

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-LRRK2 (Ser935), anti-total LRRK2

  • Secondary antibodies (HRP-conjugated)

  • Western blot or ELISA reagents

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 90 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • For Western Blot Analysis:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-S935 LRRK2 and total LRRK2.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and calculate the ratio of phospho-LRRK2 to total LRRK2.

  • For ELISA:

    • Use a sandwich ELISA kit with a capture antibody for total LRRK2 and a detection antibody for phospho-S935 LRRK2.[21]

    • Follow the manufacturer's instructions for incubation times, washes, and signal detection.

  • Determine the IC50 value based on the reduction in the phospho-LRRK2/total LRRK2 ratio.

In Vivo Pharmacodynamic Study in Rodents

This protocol outlines a general procedure to assess the in vivo efficacy of this compound in blocking LRRK2 kinase activity in the brain of rodents.[3][7]

Materials:

  • Rodent model (e.g., wild-type Sprague-Dawley rats)

  • This compound

  • Vehicle solution (e.g., 10% propylene glycol, 20% PEG-400, 70% 0.5% methylcellulose)[3]

  • Tissue homogenization buffer

  • Reagents for Western blot or ELISA as described in Protocol 2.

Procedure:

  • Administer this compound or vehicle to animals via the desired route (e.g., oral gavage, p.o.) at specified doses and frequency (e.g., 3 and 30 mg/kg, b.i.d. for 14 days).[3]

  • At the end of the treatment period, euthanize the animals at a specific time point after the final dose (e.g., 90 minutes).[7]

  • Perfuse animals with saline and rapidly dissect the brain and other tissues of interest (e.g., kidney).

  • Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation.

  • Measure the levels of phospho-S935 LRRK2 and total LRRK2 in the tissue homogenates using Western blot or ELISA as described in Protocol 2.

  • Analyze the data to determine the extent of LRRK2 inhibition in the target tissue at different doses of this compound.

Conclusion

This compound is a potent and selective inhibitor of LRRK2 kinase activity with demonstrated efficacy in biochemical, cellular, and in vivo models. The protocols provided herein offer standardized methods for researchers to evaluate the inhibitory potential of this compound and other LRRK2 inhibitors. These assays are crucial for the preclinical development and characterization of novel therapeutic agents targeting LRRK2 for the treatment of Parkinson's disease.

References

Troubleshooting & Optimization

Troubleshooting PF-06447475 solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with PF-06447475 in experimental buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the basic properties of this compound is the first step in troubleshooting solubility. The compound is a solid with a molecular weight of approximately 305.33 g/mol .[1][2] Key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₅N₅O[1][2][3]
Molecular Weight 305.33[1][2][3]
Appearance Crystalline solid[1][2]
Water Solubility Insoluble[1][4]
Ethanol Solubility Insoluble[4]

Q2: My this compound powder will not dissolve directly in my aqueous buffer (e.g., PBS, Tris-HCl). What is the correct procedure?

A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature and very low water solubility.[1][4][5] The standard and most effective method is to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this compound.[2][3][4]

Q3: I successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my final experimental buffer. How can I prevent this?

A3: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Several strategies can prevent this:

  • Gradual Dilution: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring continuously. This rapid dispersion prevents the formation of localized, supersaturated pockets of the compound that lead to precipitation.[5]

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 1%.[5] Most cellular and enzymatic assays can tolerate DMSO concentrations up to 0.5% without significant cytotoxic or off-target effects.[6]

  • Perform Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. If you need to go from a 50 mM stock to a 50 µM working solution (a 1000-fold dilution), diluting in one step will likely cause precipitation. Consider a two-step dilution: first dilute a small volume of the stock into a larger volume of buffer, mix well, and then perform the final dilution.

  • Use Pre-warmed Buffer: Gently warming your experimental buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, ensure this temperature will not affect the stability of the buffer components or your experimental system.

Q4: What is the maximum recommended final concentration of DMSO for in vitro assays?

A4: While this can be cell-line or assay-dependent, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts.[6] Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your experimental samples but lacks the inhibitor. This will help you differentiate the effects of the compound from the effects of the solvent.

Q5: I'm observing cloudiness or a visible precipitate in my cell culture medium after adding this compound. What should I do?

A5: Precipitation in cell culture media can lead to inconsistent and inaccurate results.

  • Visual Confirmation: First, inspect the medium under a microscope to confirm the presence of crystals or amorphous particles, distinguishing them from potential microbial contamination.[6]

  • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds. Try preparing the final dilution in a small volume of serum-free media first, mix thoroughly, and then add it to your complete, serum-containing media.

  • Reduce Final Concentration: The desired concentration of this compound may be above its solubility limit in the complex environment of cell culture media. If possible, test a lower concentration.

Q6: Can I use sonication or heat to improve the dissolution of this compound?

A6: Yes, these techniques can be helpful but should be used with caution.

  • Sonication: A brief sonication in a water bath can help break down small aggregates and disperse the compound after it has been diluted into the final buffer.[7][8] This is often effective for creating a more uniform suspension if not a true solution.

  • Heating: Gentle warming (e.g., to 37°C) can aid dissolution.[5][7] Avoid excessive heat, as it could degrade the compound or other components in your buffer.

Q7: For challenging applications or in vivo studies, are there alternative formulation strategies?

A7: Yes, for applications requiring higher concentrations or for in vivo use, co-solvents and excipients are often employed. While these are typically for animal studies, the principles can inform difficult in vitro setups. Published formulations include:

  • PEG300 and Tween-80: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution of at least 3 mg/mL.[7][9]

  • Corn Oil: A formulation of 10% DMSO and 90% corn oil has also been documented to achieve similar solubility.[7][9] These complex vehicles are generally not suitable for standard in vitro assays but demonstrate that co-solvents can significantly enhance the solubility of this compound.

Solubility Data Summary

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationRemarksSource(s)
Water InsolubleNot recommended for stock preparation.[1][4]
DMSO Up to 61 mg/mL (~200 mM)The recommended solvent for primary stock solutions. Moisture can reduce solubility, so use fresh, anhydrous DMSO.[2][3][4]
DMF 5 mg/mLAn alternative to DMSO.[2]
DMF:PBS (pH 7.2) (1:7) 0.12 mg/mLDemonstrates the significant drop in solubility in a mixed aqueous/organic system.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 50 mM in DMSO)

  • Weigh Compound: Accurately weigh the required amount of this compound powder (MW: 305.33 g/mol ) in a sterile microcentrifuge tube.

    • Example: For 1 mL of a 50 mM stock, weigh out 15.27 mg.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly in a water bath to aid dissolution.[5][7]

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[10]

Protocol 2: Preparation of Final Working Solution in Aqueous Buffer

This protocol describes the dilution of a 50 mM DMSO stock to a 50 µM final concentration in an assay buffer, ensuring the final DMSO concentration is 0.1%.

  • Prepare Buffer: Have the required volume of your final aqueous experimental buffer ready in a sterile tube. For this example, you will need 999 µL of buffer for a 1 mL final volume.

  • Vortex Buffer: Begin vortexing or stirring the aqueous buffer at a moderate speed.

  • Add Stock Solution: While the buffer is mixing, add 1 µL of the 50 mM this compound DMSO stock solution directly into the vortexing buffer. It is crucial to add the small volume of DMSO stock to the large volume of buffer, not the other way around.[5]

  • Continue Mixing: Allow the solution to mix for another 30-60 seconds to ensure homogeneity.

  • Use Immediately: Use the freshly prepared working solution immediately for your experiment to minimize the risk of precipitation over time.[4]

Visual Guides

G start Start: Need to prepare This compound working solution prep_stock Prepare concentrated stock solution in 100% DMSO (e.g., 50 mM) (See Protocol 1) start->prep_stock dilute Dilute stock into final aqueous buffer with vigorous mixing (See Protocol 2) prep_stock->dilute check Does the solution remain clear? dilute->check success Success! Proceed with experiment. Include vehicle control. check->success Yes precipitate Problem: Precipitation or cloudiness observed. check->precipitate No troubleshoot Troubleshooting Steps: • Ensure final DMSO is <0.5% • Use two-step dilution • Add stock to vortexing buffer • Briefly sonicate final solution precipitate->troubleshoot troubleshoot->dilute Retry Dilution

Caption: Troubleshooting workflow for this compound solubility issues.

G sub LRRK2 Substrate (e.g., Rab10) dummy sub->dummy sub_p Phosphorylated Substrate (p-Rab10) lrrk2 Active LRRK2 Kinase adp ADP lrrk2->adp lrrk2->dummy Kinase Activity atp ATP atp->lrrk2 inhibitor This compound inhibitor->lrrk2 Inhibition dummy->sub_p Phosphorylation

Caption: Simplified LRRK2 signaling pathway and inhibition by this compound.

References

Potential off-target effects of PF-06447475 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the LRRK2 kinase inhibitor, PF-06447475, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a highly potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain to block its phosphotransferase activity.[4]

Q2: What are the recommended working concentrations for this compound in cellular assays?

The optimal concentration of this compound will vary depending on the cell type, assay duration, and specific experimental goals. However, based on published data, a starting concentration range of 100 nM to 1 µM is recommended for most cellular assays to achieve effective inhibition of LRRK2 kinase activity.[5][6] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q3: How can I assess the on-target activity of this compound in my cells?

The most common method to confirm the on-target activity of this compound is to measure the phosphorylation status of LRRK2 at Serine 935 (pS935). Inhibition of LRRK2 kinase activity by this compound leads to a significant decrease in pS935 levels. This can be assessed by Western blotting or ELISA.[7][8][9]

Q4: Are there any known off-target effects of this compound?

  • Downstream Signaling Effects: Inhibition of LRRK2 can indirectly affect various cellular pathways. These are not direct off-target effects but rather consequences of inhibiting the primary target. These pathways include:

    • Neuroinflammation: this compound has been shown to attenuate neuroinflammation.[3]

    • Apoptosis: The inhibitor can protect against apoptosis induced by certain stimuli.[5][6]

    • Autophagy: LRRK2 is involved in regulating autophagy, and its inhibition can modulate this process.[2]

  • On-Target Toxicity: At higher concentrations or with chronic exposure, LRRK2 inhibitors, including potentially this compound, have been associated with changes in lung and kidney morphology in preclinical animal models. These effects are thought to be related to the on-target inhibition of LRRK2.

Q5: How should I prepare and store this compound?

This compound is typically supplied as a solid. It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.

Troubleshooting Guides

Problem 1: No or weak inhibition of LRRK2 phosphorylation (pS935) observed.
Possible Cause Troubleshooting Step
Insufficient Inhibitor Concentration Perform a dose-response experiment with a wider concentration range of this compound (e.g., 10 nM to 10 µM) to determine the IC50 in your specific cell line.
Poor Cell Permeability While this compound is known to be cell-permeable, ensure that the incubation time is sufficient for the inhibitor to reach its intracellular target. Try increasing the incubation time (e.g., 2, 4, or 6 hours).
Incorrect Assay Conditions Verify the integrity of your reagents, including the inhibitor stock solution. Ensure that the cell density and passage number are consistent across experiments.
Antibody Issues (for Western Blot) Validate your primary antibody against pS935-LRRK2 and total LRRK2. Use appropriate positive and negative controls. Ensure you are using the recommended antibody dilutions and incubation times.
Problem 2: High background or non-specific bands in Western blot for pS935-LRRK2.
Possible Cause Troubleshooting Step
Antibody Cross-reactivity Use a highly specific and validated pS935-LRRK2 antibody. Test different blocking buffers (e.g., 5% non-fat milk or BSA in TBST) and optimize the blocking time.
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.
High Secondary Antibody Concentration Titrate the secondary antibody to determine the optimal dilution that provides a good signal-to-noise ratio.
Problem 3: Unexpected changes in cell viability or morphology.
Possible Cause Troubleshooting Step
DMSO Toxicity Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control (DMSO only) to assess its effect on your cells.
On-target or Off-target Cytotoxicity Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine its cytotoxic profile in your cell line.
Induction of Apoptosis or Necrosis If cytotoxicity is observed, you can investigate the mechanism of cell death using assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) or necrosis (e.g., LDH release).

Quantitative Data Summary

Table 1: In Vitro and Cellular Potency of this compound

Assay TypeTargetIC50Reference
Biochemical AssayLRRK2 (enzyme)3 nM[1][3]
Cellular AssayLRRK2 (whole cell)25 nM[1][3]
Cellular AssayEndogenous LRRK2 (Raw264.7 cells)<10 nM[6]

Experimental Protocols

Protocol 1: Western Blot Analysis of LRRK2 pS935 Inhibition

This protocol describes a general workflow for assessing the inhibition of LRRK2 phosphorylation at Serine 935 in a cellular context using this compound.

Materials:

  • Cell line of interest (e.g., HEK293T, SH-SY5Y)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pS935-LRRK2, Rabbit anti-total LRRK2, Mouse anti-GAPDH (or other loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Inhibitor Treatment:

    • Prepare working solutions of this compound in complete cell culture medium at the desired concentrations (e.g., 0, 10, 100, 1000 nM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.

    • Incubate the cells for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pS935-LRRK2) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with antibodies for total LRRK2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_inactive LRRK2 (Inactive) Growth_Factors->LRRK2_inactive Cytokines Cytokines Cytokines->LRRK2_inactive Stress Cellular Stress Stress->LRRK2_inactive LRRK2_active LRRK2 (Active) p-S935 LRRK2_inactive->LRRK2_active Phosphorylation LRRK2_active->LRRK2_inactive Dephosphorylation Vesicular_Trafficking Vesicular Trafficking LRRK2_active->Vesicular_Trafficking Autophagy Autophagy LRRK2_active->Autophagy Neuroinflammation Neuroinflammation LRRK2_active->Neuroinflammation Neuronal_Survival Neuronal Survival LRRK2_active->Neuronal_Survival PF06447475 This compound PF06447475->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Western_Blot_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment (with this compound) Start->Cell_Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Sample_Prep 4. Sample Preparation (with Laemmli Buffer) Protein_Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-pS935 LRRK2) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis End End Analysis->End

Caption: Experimental Workflow for Western Blot Analysis of pS935-LRRK2.

Troubleshooting_Logic Start Problem: No Inhibition of pS935 Check_Concentration Is the inhibitor concentration sufficient? Start->Check_Concentration Dose_Response Action: Perform Dose-Response Check_Concentration->Dose_Response No Check_Incubation Is the incubation time adequate? Check_Concentration->Check_Incubation Yes Dose_Response->Check_Incubation Increase_Time Action: Increase Incubation Time Check_Incubation->Increase_Time No Check_Reagents Are reagents (inhibitor, antibodies) valid? Check_Incubation->Check_Reagents Yes Increase_Time->Check_Reagents Validate_Reagents Action: Validate Reagents Check_Reagents->Validate_Reagents No Success Problem Resolved Check_Reagents->Success Yes Validate_Reagents->Success

Caption: Troubleshooting Logic for Lack of LRRK2 Inhibition.

References

Addressing PF-06447475 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06447475. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments, with a focus on addressing potential instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] It functions by binding to the kinase domain of LRRK2, preventing the transfer of phosphate from ATP to its substrates. This inhibition has been shown to have neuroprotective effects in models of Parkinson's disease.[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least two to three years.[2][4][5] Stock solutions prepared in DMSO can be stored at -80°C for up to one year, or at -20°C for one month.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[2]

Q3: My this compound solution appears to have precipitated in my cell culture media. What could be the cause and how can I resolve this?

A3: Precipitation of small molecules in aqueous cell culture media is a common issue, often related to the compound's solubility. This compound is readily soluble in DMSO, but has low aqueous solubility.[2][6] When a concentrated DMSO stock is diluted into the culture medium, the final concentration of this compound may exceed its solubility limit, leading to precipitation.[7]

To address this, consider the following troubleshooting steps:

  • Optimize the dilution method: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower, as higher concentrations can be toxic to cells and may also affect compound solubility.[7]

  • Warm the media: Gently warming the cell culture media to 37°C before adding the compound can sometimes help with solubility.

  • Vortex during dilution: Ensure thorough mixing by vortexing the media while adding the this compound stock solution.

Q4: I am concerned about the chemical stability of this compound in my long-term experiment. What are the potential causes of degradation?

A4: While specific long-term instability of this compound in cell culture has not been extensively reported, general factors can contribute to the degradation of small molecules in culture media over time.[8][9] These include:

  • pH shifts: The pH of the culture medium can change over time, which may affect the stability of the compound.

  • Temperature: Prolonged incubation at 37°C can accelerate the degradation of some compounds.[8]

  • Light exposure: Photosensitive compounds can degrade upon exposure to light.[8]

  • Reactive components in media: Certain components in the media or serum can react with and degrade the compound.[8]

  • Cellular metabolism: Cells can metabolize the compound, reducing its effective concentration.[7]

Q5: How can I assess the stability of this compound under my specific experimental conditions?

A5: To determine the stability of this compound in your experiments, you can perform a stability study. This involves incubating the compound in your cell culture medium (with and without cells) under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.[8][9] At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the medium and analyze the concentration of the parent compound using analytical methods like HPLC or LC-MS.[8][9][10] A decrease in the concentration of this compound over time would indicate instability.

Troubleshooting Guides

Issue 1: Inconsistent or Diminishing Compound Efficacy Over Time
Possible Cause Troubleshooting Steps
Compound Degradation 1. Perform a stability study: As outlined in FAQ 5, quantify the concentration of this compound in your media over time. 2. Replenish the compound: If degradation is observed, consider partial or complete media changes with freshly prepared this compound at regular intervals during your long-term experiment. 3. Optimize storage: Ensure stock solutions are stored correctly and avoid repeated freeze-thaw cycles.[2]
Cellular Metabolism 1. Use a higher starting concentration: If metabolism is suspected, a higher initial dose may be needed to maintain an effective concentration. 2. Consider a different cell line: If possible, use a cell line with lower metabolic activity.
Protein Binding 1. Assess serum concentration: High serum concentrations can lead to increased protein binding, reducing the free concentration of the compound. Consider reducing the serum percentage if your cells can tolerate it.
Issue 2: this compound Induces Unexpected Cellular Effects
Possible Cause Troubleshooting Steps
LRRK2 Protein Destabilization 1. Monitor LRRK2 protein levels: Treatment with this compound can lead to the proteasomal degradation of the LRRK2 protein itself.[11][12] This is a known pharmacological effect of the inhibitor. Monitor total LRRK2 protein levels by Western blot to confirm this effect. 2. Consider the biological consequences: The reduction in LRRK2 protein levels may have downstream effects that should be considered in the interpretation of your results.
Off-Target Effects 1. Confirm selectivity: this compound is a highly selective inhibitor of LRRK2.[1][13] However, at very high concentrations, off-target effects are always a possibility. Use the lowest effective concentration of the compound. 2. Use control compounds: Include a structurally unrelated LRRK2 inhibitor in your experiments to confirm that the observed effects are due to LRRK2 inhibition.

Quantitative Data Summary

ParameterValueReference
IC50 (Wild-Type LRRK2) 3 nM[1][2]
IC50 (G2019S LRRK2) 11 nM[2][4]
Cellular IC50 (LRRK2 Autophosphorylation) 25 nM[1][4]
Solubility in DMSO ≥ 33 mg/mL[6]
Aqueous Solubility <1 mg/mL[6]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments (e.g., 1 µM).

  • Incubation: Aliquot the working solution into sterile microcentrifuge tubes. Place them in the cell culture incubator under the same conditions as your experiments.

  • Time points: Collect samples at various time points (e.g., 0, 8, 24, 48, and 72 hours). The 0-hour sample should be collected immediately after preparation.

  • Sample storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the concentration of intact this compound.

  • Data analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific cell culture medium.

Visualizations

LRRK2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active GTP Binding LRRK2_active->LRRK2_inactive GTP Hydrolysis Substrates Substrates (e.g., Rab GTPases) LRRK2_active->Substrates Phosphorylation GTP GTP GDP GDP PF06447475 This compound PF06447475->LRRK2_active Inhibition pSubstrates Phosphorylated Substrates Cellular_Processes Cellular Processes (e.g., Vesicular Trafficking, Autophagy) pSubstrates->Cellular_Processes

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Prepare this compound Stock (10 mM in DMSO) prepare_working Prepare Working Solution in Media (e.g., 1 µM) start->prepare_working incubate Incubate at 37°C, 5% CO2 prepare_working->incubate collect_samples Collect Samples at Time Points (0, 8, 24, 48, 72h) incubate->collect_samples store Store Samples at -80°C collect_samples->store analyze Analyze by HPLC or LC-MS/MS store->analyze end End: Determine Compound Stability analyze->end

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic issue Issue: Inconsistent Efficacy in Long-Term Experiment check_stability Is the compound stable in media? issue->check_stability yes_stable Yes check_stability->yes_stable   no_unstable No check_stability->no_unstable   check_metabolism Consider Cellular Metabolism or Protein Binding yes_stable->check_metabolism replenish Replenish Compound Regularly no_unstable->replenish

Caption: Troubleshooting logic for inconsistent experimental results.

References

How to minimize variability in PF-06447475 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving the LRRK2 inhibitor, PF-06447475.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] LRRK2 is a complex protein with both kinase and GTPase activity, and mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease. This compound works by binding to the ATP-binding site of the LRRK2 kinase domain, thereby inhibiting its phosphotransferase activity. This inhibition has been shown to be neuroprotective in various preclinical models.[3]

Q2: What are the most common sources of variability in in vivo studies with this compound?

A2: Variability in in vivo studies can arise from several factors, including:

  • Animal-related factors: Genetic background, age, sex, health status, and stress levels of the animals can all contribute to variability.[4][5]

  • Compound formulation and administration: Inconsistent formulation, improper dosing, and variability in the route of administration can lead to significant differences in drug exposure.

  • Experimental procedures: Differences in animal handling, timing of procedures, and tissue collection methods can introduce variability.[6][7]

  • Assay-related factors: Variability in sample processing and the sensitivity and specificity of analytical methods can affect the final readouts.

Q3: How can I minimize variability related to the animal model?

A3: To minimize animal-related variability, it is crucial to:

  • Use a consistent animal model: Employ animals of the same species, strain, sex, and age from a reputable vendor.

  • Acclimatize animals properly: Allow for a sufficient acclimatization period (typically at least one week) in the experimental facility before starting the study.

  • Standardize housing conditions: Maintain consistent temperature, humidity, light-dark cycles, and cage density.

  • Minimize stress: Handle animals gently and consistently. Consider habituating them to the experimental procedures before the study begins.[8]

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic (PK) Data

Symptom: You observe large error bars and inconsistent plasma or brain concentrations of this compound across animals in the same treatment group.

Potential Cause Troubleshooting Step
Inconsistent Formulation Ensure the compound is fully dissolved and the formulation is homogeneous before each administration. Prepare fresh formulations for each experiment. For oral gavage, ensure the suspension is well-mixed between dosing each animal.
Inaccurate Dosing Calibrate all dosing equipment (e.g., syringes, gavage needles) regularly. Ensure the dosing volume is accurately calculated based on the most recent body weight of each animal.
Variability in Absorption For oral administration, ensure animals have been fasted for a consistent period before dosing, as food can affect drug absorption.
Technical Errors during Blood/Tissue Collection Use consistent and precise techniques for sample collection. For brain tissue, ensure rapid and consistent dissection and homogenization.
Issue 2: Inconsistent Pharmacodynamic (PD) Readouts (e.g., p-LRRK2 levels)

Symptom: You observe high variability in the levels of phosphorylated LRRK2 (p-LRRK2) or other downstream biomarkers in your treated animals.

Potential Cause Troubleshooting Step
Timing of Tissue Collection The levels of p-LRRK2 can change rapidly. Collect tissues at a consistent time point post-dose across all animals, based on the known pharmacokinetics of this compound.
Variability in Tissue Processing Process all tissue samples in a standardized manner. Use validated and consistent protocols for protein extraction and quantification.
Assay Variability Use a validated and reliable assay for measuring p-LRRK2. Include appropriate positive and negative controls in each assay run. Consider using a method that normalizes the p-LRRK2 signal to total LRRK2 levels.
Animal Stress Stress has been shown to impact LRRK2 activity.[5] Minimize animal stress during handling and procedures.
Issue 3: Unexpected Animal Behavior or Adverse Effects

Symptom: Animals treated with this compound show unexpected behaviors (e.g., lethargy, agitation) or adverse effects not previously reported.

Potential Cause Troubleshooting Step
Formulation Vehicle Effects The vehicle used to dissolve or suspend this compound may have its own biological effects. Run a vehicle-only control group to assess any effects of the formulation itself.
Off-Target Effects Although this compound is highly selective, off-target effects are always a possibility, especially at higher doses. Consider performing a dose-response study to identify a well-tolerated and effective dose.
Animal Health Status Ensure that all animals are healthy and free of underlying infections or conditions that could be exacerbated by the treatment.

Quantitative Data Summary

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rodents

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Brain/Plasma RatioReference
Rat3p.o.150 ± 251.0450 ± 751.2[9]
Rat30p.o.1200 ± 2001.54800 ± 6001.1[3][9]
Mouse10i.p.----[10]
Mouse100p.o.----[11]
Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; p.o.: oral administration; i.p.: intraperitoneal administration.

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rodents

SpeciesModelDose (mg/kg)Dosing RegimenTissueBiomarker% InhibitionReference
RatWild-type3b.i.d. for 14 daysBrainpS935-LRRK2~50%[3][9]
RatWild-type30b.i.d. for 14 daysBrainpS935-LRRK2>90%[3][9]
RatG2019S-LRRK230Daily for 4 weeksSubstantia NigraDopaminergic neuron lossSignificant protection[3]
MouseG2019S BAC-transgenic100Single doseBrainpS935-LRRK2 & pS1292-LRRK2Significant[11]
b.i.d.: twice daily.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals for at least 7 days prior to the experiment with free access to food and water.

  • Formulation Preparation:

    • For a 10 mg/mL suspension, weigh the required amount of this compound.

    • Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[12]

    • Add the this compound to the vehicle and vortex thoroughly until a homogenous suspension is achieved. Prepare fresh daily.

  • Dosing:

    • Fast animals for 4 hours prior to dosing.

    • Weigh each animal immediately before dosing to calculate the exact volume.

    • Administer the formulation via oral gavage at a volume of 5 mL/kg.

    • For the vehicle control group, administer the same volume of the vehicle solution.

  • Sample Collection:

    • At the desired time points post-dosing, anesthetize the animals.

    • Collect blood via cardiac puncture into EDTA-containing tubes.

    • Perfuse the animals with ice-cold saline.

    • Rapidly dissect the brain and other tissues of interest.

    • Flash-freeze samples in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Western Blot for p-LRRK2 and Total LRRK2
  • Protein Extraction:

    • Homogenize frozen brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody against pS935-LRRK2 (e.g., Abcam, UDD3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imaging system.

    • Quantify the band intensities using densitometry software.

    • Strip the membrane and re-probe for total LRRK2 and a loading control (e.g., GAPDH or β-actin) to normalize the p-LRRK2 signal.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Membrane Proteins Membrane Proteins LRRK2 LRRK2 (Inactive) Membrane Proteins->LRRK2 Activation Phosphorylation Regulators Phosphorylation Regulators Phosphorylation Regulators->LRRK2 Activation LRRK2_active LRRK2 (Active) LRRK2->LRRK2_active Phosphorylation Rab GTPases Rab GTPases LRRK2_active->Rab GTPases Phosphorylation Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal Dynamics Autophagy Autophagy LRRK2_active->Autophagy Neuroinflammation Neuroinflammation LRRK2_active->Neuroinflammation Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking This compound This compound This compound->LRRK2_active Inhibition

Caption: LRRK2 Signaling Pathway and Point of Inhibition by this compound.

In_Vivo_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis A Animal Model Selection (e.g., Rat, Mouse, Transgenic) B Dose & Formulation Selection A->B C Define Endpoints (PK, PD, Behavior) B->C D Animal Acclimatization E Baseline Measurements D->E F Randomization & Blinding E->F G This compound Administration F->G H Sample Collection (Blood, Brain) G->H K Behavioral Assessment G->K I Bioanalysis (PK) H->I J Biomarker Analysis (PD) (e.g., p-LRRK2) H->J L Statistical Analysis & Interpretation I->L J->L K->L

Caption: Standardized Workflow for an In Vivo Study with this compound.

Troubleshooting_Logic cluster_investigation Investigation cluster_action Corrective Actions A High Variability Observed in In Vivo Data B Review Experimental Protocol A->B C Check Formulation & Dosing Records A->C D Assess Animal Health & Behavior Records A->D E Verify Assay Performance & Controls A->E F Refine Protocol & Retrain Personnel B->F G Optimize Formulation & Dosing Procedure C->G H Standardize Animal Handling & Environment D->H I Re-validate Assay & Run Repeats E->I J Variability Minimized F->J G->J H->J I->J

Caption: Logical Flow for Troubleshooting Variability in this compound In Vivo Studies.

References

On-target toxicity of LRRK2 inhibitors like PF-06447475

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing LRRK2 inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a specific focus on the on-target toxicity of inhibitors like PF-06447475.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target toxicities associated with LRRK2 inhibitors?

A1: The most consistently reported on-target toxicities of LRRK2 inhibitors in preclinical studies involve the lungs and kidneys.[1][2][3][4][5] In non-human primates, administration of various LRRK2 inhibitors, including compounds similar to this compound, has led to histopathological changes in type II pneumocytes in the lungs.[2][5] These changes are characterized by cytoplasmic vacuolation and an accumulation of lamellar bodies, which are lysosome-related organelles.[2][5] Similar, though less pronounced, effects have been observed in the kidneys.[2][6] It is crucial to note that these effects are considered "on-target" as they are also observed in LRRK2 knockout mice, suggesting they are a direct consequence of LRRK2 inhibition rather than off-target effects of the compounds.[2]

Q2: Is the observed lung toxicity reversible?

A2: Current preclinical data in non-human primates suggest that the lung-related changes induced by LRRK2 inhibitors can be reversible.[1][5][6] Studies have shown that after a washout period following cessation of treatment, the morphological abnormalities in type II pneumocytes tend to resolve.[5][6] However, some newer generation inhibitors with deeper target coverage have shown lung toxicities that were not fully reversible over time in preclinical models.[1] Therefore, the reversibility may depend on the specific inhibitor, the dose, and the duration of treatment.

Q3: Do LRRK2 inhibitors like this compound show efficacy in preclinical models despite the on-target toxicity?

A3: Yes, this compound and other LRRK2 inhibitors have demonstrated significant neuroprotective effects in various preclinical models of Parkinson's disease. For instance, this compound has been shown to protect against neurodegeneration and neuroinflammation in rat models.[7][8] It has also shown protective effects against oxidative stress-induced cell death in human nerve-like differentiated cells.[9][10] These findings suggest that the therapeutic benefits of LRRK2 inhibition may be achievable at exposures that do not cause severe, irreversible toxicity.

Troubleshooting Guides

Problem 1: Observing unexpected cell death or cytotoxicity in vitro after treatment with this compound.

  • Possible Cause: The observed cytotoxicity might be an on-target effect related to LRRK2's role in cellular processes beyond kinase activity, or it could be an off-target effect at high concentrations.

  • Troubleshooting Steps:

    • Confirm On-Target Effect:

      • Perform a dose-response experiment to determine the concentration at which toxicity is observed. Compare this to the IC50 for LRRK2 inhibition.[7][11]

      • Use a structurally different LRRK2 inhibitor to see if the same phenotype is produced.

      • Utilize a negative control compound that is structurally similar but inactive against LRRK2.

    • Assess Assay Conditions:

      • Ensure the solvent concentration (e.g., DMSO) is consistent across all treatment groups and is not contributing to toxicity.

      • Optimize cell seeding density to avoid overgrowth or nutrient deprivation, which can sensitize cells to toxic insults.

    • Investigate Mechanism of Cell Death:

      • Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).

      • Assess mitochondrial health (e.g., using TMRE or JC-1 staining) as LRRK2 has been implicated in mitochondrial function.[12]

Problem 2: Difficulty in detecting a significant reduction in LRRK2 kinase activity in cell-based assays.

  • Possible Cause: Insufficient inhibitor concentration, low LRRK2 expression in the cell line, or issues with the assay methodology.

  • Troubleshooting Steps:

    • Optimize Inhibitor Concentration and Treatment Time:

      • Titrate this compound across a wide concentration range (e.g., 1 nM to 10 µM).

      • Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal treatment duration.

    • Validate Cell Model:

      • Confirm LRRK2 expression in your chosen cell line by Western blot or qPCR.

      • Consider using a cell line known to express high levels of LRRK2 or overexpressing a LRRK2 construct.

    • Refine Assay Protocol:

      • The most common method to assess LRRK2 kinase activity in cells is to measure the phosphorylation of LRRK2 at Ser935 or the phosphorylation of its substrate Rab10 at Thr73.[13][14]

      • Ensure the use of validated phospho-specific antibodies and appropriate controls (e.g., phosphatase inhibitors in lysis buffers).

      • A TR-FRET-based cellular assay can also be a high-throughput alternative to Western blotting.[15]

Problem 3: Inconsistent results in vivo when assessing the efficacy of this compound.

  • Possible Cause: Issues with drug formulation, administration, pharmacokinetics, or the animal model itself.

  • Troubleshooting Steps:

    • Verify Drug Formulation and Administration:

      • This compound can be formulated for oral gavage. A common vehicle is a solution of DMSO, PEG300, Tween-80, and saline.[7] Ensure the solution is prepared fresh and is homogenous.

      • Confirm accurate dosing based on the most recent animal weights.

    • Assess Pharmacokinetics and Target Engagement:

      • If possible, measure plasma and brain concentrations of this compound to ensure adequate exposure.

      • Assess target engagement in vivo by measuring the reduction of pS935-LRRK2 or pT73-Rab10 in peripheral tissues (like blood mononuclear cells) or brain tissue.[11]

    • Evaluate Animal Model:

      • Ensure the chosen animal model has a robust and reproducible phenotype.

      • Consider the age and sex of the animals, as these can influence disease progression and drug response.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50Reference
LRRK2Enzyme Assay3 nM[7][11]
LRRK2 (G2019S)Cell-free Assay11 nM[11]
LRRK2Whole Cell Assay25 nM[7]
Endogenous LRRK2Raw264.7 Macrophages<10 nM[11]

Table 2: Preclinical In Vivo Dosing and Observations with LRRK2 Inhibitors

CompoundSpeciesDoseKey ObservationReference
This compoundRat30 mg/kg, p.o.Attenuated neurodegeneration and neuroinflammation.[8]
This compoundG2019S BAC-transgenic mice100 mg/kg, p.o.Inhibition of pS935 and pS1292 LRRK2 phosphorylation.[11]
DNL201Non-human primate16 mg/kg, daily for 28 days80% reduction of p-LRRK2 and p-Rab12 in blood and brain.[6]
GNE-7915Macaque30 mg/kg, twice daily for 15 daysInduced pneumocyte dysmorphia.[4][5]
MLi-2Macaque15 and 50 mg/kg, once daily for 15 daysInduced mild cytoplasmic vacuolation of type II lung pneumocytes.[5]

Experimental Protocols & Visualizations

Protocol: Assessing LRRK2 Kinase Activity in Cultured Cells via Western Blot
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired duration. Include a vehicle-treated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-LRRK2 (Ser935) or phospho-Rab10 (Thr73) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal (total LRRK2 or total Rab10) or a loading control (e.g., GAPDH or β-actin).

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_processing Sample Processing cluster_analysis Western Blot Analysis cell_culture Plate and culture cells treatment Treat with this compound (various concentrations/times) cell_culture->treatment lysis Lyse cells with protease/phosphatase inhibitors treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page SDS-PAGE and protein transfer quantification->sds_page blotting Incubate with primary (pLRRK2/pRab10) and secondary antibodies sds_page->blotting detection ECL detection blotting->detection analysis Densitometry and normalization detection->analysis LRRK2_pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activity cluster_downstream Downstream Effects upstream_signals Upstream Signals (e.g., Oxidative Stress) LRRK2 LRRK2 upstream_signals->LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation PF06447475 This compound PF06447475->LRRK2 Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Mitochondrial_Function Mitochondrial Function Rab_GTPases->Mitochondrial_Function troubleshooting_logic cluster_drug Inhibitor & Formulation cluster_pkpd Pharmacokinetics/Pharmacodynamics cluster_model Animal Model start Inconsistent In Vivo Results check_formulation Verify formulation? (Solubility, stability) start->check_formulation check_dose Confirm dose calculation and administration? check_formulation->check_dose Yes solution Refine Protocol check_formulation->solution No check_pk Assess PK? (Plasma/brain exposure) check_dose->check_pk Yes check_dose->solution No check_pd Confirm target engagement? (pLRRK2/pRab10 levels) check_pk->check_pd Sufficient check_pk->solution Insufficient check_phenotype Is the disease phenotype robust and consistent? check_pd->check_phenotype Engaged check_pd->solution Not Engaged check_variability Consider biological variables? (Age, sex, genetics) check_phenotype->check_variability Yes check_phenotype->solution No check_variability->solution Considered

References

Technical Support Center: Reversibility of PF-06447475 Induced Cellular Changes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of cellular changes induced by the LRRK2 inhibitor, PF-06447475.

Frequently Asked Questions (FAQs)

Q1: Is the inhibition of LRRK2 phosphorylation by this compound reversible?

Yes, the inhibition of LRRK2 phosphorylation at Serine 935 (pS935) is reversible. Studies have shown that following the removal of this compound from cell culture, pS935 levels can be fully restored.[1][2]

Q2: How long does it take for LRRK2 phosphorylation to return to baseline after this compound washout?

Complete restoration of LRRK2 pS935 levels is observed as early as 24 hours after the removal of this compound in cellular washout experiments.[1][2]

Q3: Does this compound treatment affect total LRRK2 protein levels? Is this effect reversible?

Yes, sustained treatment with this compound can lead to a reduction in total LRRK2 protein levels.[1][2] This effect is also reversible. Following a washout period, total LRRK2 protein levels are fully restored within 72 hours.[1][2]

Q4: Can this compound reverse pathological cellular phenotypes associated with LRRK2 activity?

Yes, this compound has been shown to reverse several pathological cellular phenotypes in various experimental models. These include:

  • Oxidative Stress: this compound can abolish reactive oxygen species (ROS) production and reverse markers of oxidative stress.[3][4]

  • Neuroinflammation: The inhibitor attenuates neuroinflammation by reducing the activation of microglia and astrocytes and decreasing the levels of pro-inflammatory mediators.[5][6][7]

  • Lysosomal Defects: this compound has been shown to rescue defects in lysosomal morphology and function.[8][9]

Q5: Are the beneficial effects of this compound on downstream pathways (e.g., oxidative stress, neuroinflammation) sustained after the inhibitor is removed?

Currently, there is limited published data specifically addressing the duration of the reversal of downstream cellular effects after the washout of this compound. While the direct inhibition of LRRK2 is clearly reversible, the persistence of the beneficial effects on complex cellular processes like neuroinflammation and lysosomal function post-treatment is an active area of investigation.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Incomplete reversal of LRRK2 phosphorylation (pS935) after washout. 1. Insufficient washout duration. 2. Incomplete removal of the compound. 3. Cell line-specific differences in LRRK2 turnover.1. Extend the washout period to at least 24 hours, with multiple media changes. 2. Ensure thorough washing of the cell monolayer (at least 3-5 times with fresh media). 3. Characterize the kinetics of LRRK2 phosphorylation and dephosphorylation in your specific cell model.
Total LRRK2 protein levels do not return to baseline after washout. 1. Washout period is too short. 2. Off-target effects affecting protein synthesis or degradation pathways.1. Extend the washout period to 72 hours or longer, monitoring protein levels at different time points. 2. Verify the specificity of the effect by using a structurally different LRRK2 inhibitor as a control.
Variability in the reversal of downstream cellular phenotypes (e.g., oxidative stress markers). 1. Complexity of the signaling pathway. 2. Indirect effects of LRRK2 inhibition. 3. Experimental variability.1. Analyze multiple markers within the pathway of interest. 2. Consider the temporal relationship between LRRK2 re-activation and the downstream phenotype. 3. Ensure consistent experimental conditions, including cell density and passage number.

Data Presentation

Table 1: Reversibility of this compound Effects on LRRK2

Parameter Effect of this compound Treatment Time to Reversal After Washout Reference
LRRK2 Phosphorylation (pS935)Inhibition~24 hours[1][2]
Total LRRK2 Protein LevelReduction~72 hours[1][2]

Table 2: Cellular Changes Reversed by this compound Treatment (in disease models)

Cellular Change Observed Reversal/Rescue Reference
Increased Reactive Oxygen Species (ROS)Abolished[3][4]
Neuroinflammation (microglia/astrocyte activation)Attenuated[5][6][7]
Defective Lysosomal Morphology/FunctionRescued[8][9]

Experimental Protocols

Protocol 1: Washout Experiment to Assess Reversibility of LRRK2 Phosphorylation

  • Cell Culture and Treatment: Plate cells (e.g., SH-SY5Y overexpressing LRRK2) at an appropriate density. Treat cells with this compound (e.g., 150 nM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).[1]

  • Washout Procedure:

    • Aspirate the medium containing this compound.

    • Wash the cell monolayer three to five times with a generous volume of pre-warmed, fresh culture medium.

    • After the final wash, add fresh culture medium to the cells.

  • Time Course Collection: At designated time points post-washout (e.g., 0, 8, 24, 48, 72 hours), lyse the cells for protein extraction.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against pS935-LRRK2 and total LRRK2.

    • Use an appropriate loading control (e.g., GAPDH, β-actin) to normalize protein loading.

    • Incubate with corresponding secondary antibodies and visualize the protein bands using an appropriate detection method.

  • Data Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935-LRRK2 signal to the total LRRK2 signal. Compare the levels at different washout time points to the vehicle-treated control and the 0-hour washout time point.

Visualizations

LRRK2_Inhibition_Reversibility cluster_treatment This compound Treatment cluster_washout Washout cluster_recovery Recovery Phase PF06447475 This compound LRRK2_active Active LRRK2 (Phosphorylated) PF06447475->LRRK2_active Inhibits LRRK2_inactive Inactive LRRK2 (Dephosphorylated) LRRK2_active->LRRK2_inactive Cellular_Changes Downstream Cellular Changes (e.g., Oxidative Stress) LRRK2_active->Cellular_Changes Promotes Washout Washout of This compound LRRK2_re_active Re-activated LRRK2 (Re-phosphorylated) Washout->LRRK2_re_active Restores Activity (~24h for pS935) Cellular_Reversal Reversal of Cellular Changes? LRRK2_re_active->Cellular_Reversal Restoration of Downstream Effects?

Caption: Reversibility of this compound-induced LRRK2 inhibition and downstream effects.

Caption: Experimental workflow for a this compound washout study.

References

Best practices for storing and handling PF-06447475

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the LRRK2 inhibitor, PF-06447475.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least two to three years.[1][2] It is shipped as a crystalline solid at room temperature and is stable for several weeks during ordinary shipping.[2][4]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO at concentrations ranging from 2 mg/mL to 61 mg/mL.[1][2] It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[1] For stock solutions, it is best to aliquot them to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for up to a year or at -20°C for up to one month.[1] Long-term storage of solutions is not recommended; they should be used as soon as possible.[3]

Q3: What are the known solubilities of this compound in common solvents?

A3: The solubility of this compound varies across different solvents. It is readily soluble in DMSO and DMF, but insoluble in water and ethanol.[1][3]

Quantitative Solubility Data

SolventSolubility
DMSO≥15.25 mg/mL[3], 60 mg/mL[5], 61 mg/mL[1], up to 50 mM[6]
DMF5 mg/mL[2]
DMF:PBS (pH 7.2) (1:7)0.12 mg/mL[2]
WaterInsoluble[1][3]
EthanolInsoluble[1][3]

Q4: How does this compound function as a LRRK2 inhibitor?

A4: this compound is a potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2).[1][2][7] It has an IC50 of 3 nM for wild-type LRRK2 and 11 nM for the G2019S mutant of LRRK2.[1][2][8] By inhibiting LRRK2 kinase activity, it can be used to study the role of LRRK2 in various cellular processes and disease models, particularly Parkinson's disease.[4][7][9]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Compound Precipitation in Stock Solution or Media

  • Possible Cause: The solubility limit has been exceeded, or the solvent has absorbed moisture.

  • Solution:

    • Ensure you are using fresh, anhydrous DMSO to prepare stock solutions.[1]

    • If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[5]

    • When diluting the stock solution into aqueous media, ensure the final DMSO concentration is low enough to maintain solubility. A common practice is to first prepare a clear stock solution and then sequentially add co-solvents for in vivo preparations.[5]

Issue 2: Inconsistent Experimental Results

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Solution:

    • Always aliquot stock solutions to minimize freeze-thaw cycles.[1]

    • For in vivo experiments, it is recommended to prepare fresh working solutions daily.[5]

    • Verify the purity of your compound if it has been stored for an extended period or under non-ideal conditions.

Issue 3: Difficulty Dissolving the Compound for In Vivo Studies

  • Possible Cause: Inappropriate vehicle selection for the desired concentration and administration route.

  • Solution:

    • For oral administration, a common formulation is a suspension in a vehicle like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

    • Another option for oral administration is a solution of 10% DMSO in 90% corn oil.[1][5]

    • Always prepare the formulation by adding each solvent sequentially and ensuring the solution is clear at each step.[5]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

  • Materials: this compound (Molecular Weight: 305.33 g/mol )[1], anhydrous DMSO.

  • Procedure:

    • Weigh out 3.05 mg of this compound.

    • Add 1 mL of anhydrous DMSO.

    • Vortex or sonicate until the compound is fully dissolved.

    • Aliquot into smaller volumes and store at -80°C.

Preparation of an In Vivo Formulation (Oral Administration)

This protocol is adapted from a common method for achieving a clear solution for oral gavage.[5]

  • Materials: 10 mM this compound in DMSO stock solution, PEG300, Tween-80, Saline (0.9% NaCl in ddH₂O).

  • Procedure (for 1 mL of working solution):

    • Start with 100 µL of a 30 mg/mL this compound DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • This formulation should be prepared fresh before use.[5]

Visual Guides

G Troubleshooting Workflow: Compound Precipitation start Precipitation Observed check_solvent Is the DMSO fresh and anhydrous? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No check_concentration Is the concentration within solubility limits? check_solvent->check_concentration Yes use_fresh_dmso->check_concentration adjust_concentration Adjust concentration or formulation check_concentration->adjust_concentration No apply_heat_sonication Apply gentle heat or sonication check_concentration->apply_heat_sonication Yes adjust_concentration->apply_heat_sonication end_success Compound Dissolved apply_heat_sonication->end_success Successful end_fail Consult further resources apply_heat_sonication->end_fail Unsuccessful

Caption: Troubleshooting workflow for this compound precipitation issues.

G This compound Signaling Pathway Inhibition cluster_0 Cellular Environment LRRK2 LRRK2 Kinase Substrate LRRK2 Substrate (e.g., Rab proteins) LRRK2->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Downstream Downstream Cellular Effects (e.g., vesicular trafficking, autophagy) pSubstrate->Downstream PF06447475 This compound PF06447475->Inhibition

References

Overcoming poor oral bioavailability of PF-06447475 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the LRRK2 inhibitor, PF-06447475. The focus is on overcoming challenges related to its in vivo application, particularly its poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vivo studies?

This compound is a potent, selective, and brain-penetrant inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] It is a valuable research tool for investigating the role of LRRK2 in cellular pathways and in animal models of diseases like Parkinson's disease.[3][4] Despite its utility, its progression to clinical development was halted due to its pharmacokinetic properties.

Q2: What are the known challenges with the in vivo use of this compound?

The primary challenge with this compound is related to its pharmacokinetic profile, which has hindered its clinical development. While specific details on its oral bioavailability are not extensively published, challenges in achieving consistent and optimal therapeutic concentrations in vivo after oral administration are implied. This can be due to a combination of factors such as poor aqueous solubility and potential metabolic instability.

Q3: What administration routes have been successfully used for this compound in animal studies?

In preclinical studies, this compound has been administered via intraperitoneal (i.p.) and oral (p.o.) routes.[3][5][6]

Q4: Is this compound brain penetrant?

Yes, this compound is described as a brain-penetrant LRRK2 inhibitor.[1] Studies have shown that after oral administration, it can achieve unbound concentrations in the brain that are similar to those in plasma.[7]

Troubleshooting Guide: Overcoming Poor Oral Bioavailability

This guide provides potential strategies and considerations for researchers encountering issues with the oral administration of this compound in their in vivo experiments.

Issue 1: Low or Variable Exposure After Oral Gavage

Possible Cause: Poor aqueous solubility of this compound. The compound is reported to be insoluble in water and ethanol.[6]

Solutions:

  • Formulation Development:

    • Suspension: Prepare a homogeneous suspension. A common vehicle for oral administration in preclinical studies is a mix of DMSO, PEG300, Tween80, and water.[6] It is crucial to ensure the suspension is uniform before each administration to guarantee consistent dosing.

    • Solubilization Aids: Explore the use of co-solvents, surfactants, or cyclodextrins to improve the solubility of this compound.[8]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of poorly soluble compounds.[9][10]

    • Nanoparticle Formulations: Reducing particle size to the nano-range can significantly increase the dissolution rate and surface area, thereby improving bioavailability.[8][11]

Issue 2: Lack of Dose-Proportional Exposure

Possible Cause: Saturation of absorption mechanisms or solubility-limited absorption.

Solutions:

  • Dose Fractionation: Administering the total daily dose in two or more smaller doses can sometimes improve overall exposure.

  • Formulation Optimization: As with low exposure, enhancing the solubility through advanced formulation strategies can help achieve more predictable absorption across different dose levels.

Issue 3: High Inter-Individual Variability in Pharmacokinetic Profiles

Possible Cause: Differences in gastrointestinal physiology among animals, or inconsistent formulation preparation and administration.

Solutions:

  • Standardized Procedures: Ensure strict adherence to protocols for formulation preparation and administration. Use precise techniques for oral gavage to minimize variability.

  • Fasting/Fed State Control: The presence of food can significantly impact the absorption of some drugs.[12] Conduct studies in either a fasted or fed state consistently to reduce this source of variability.

  • Vehicle Evaluation: The choice of vehicle can influence absorption. It may be necessary to screen several pharmaceutically acceptable vehicles to find one that provides the most consistent absorption.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
LRRK2Cell-free3[6]
G2019S LRRK2Cell-free11[6]
Endogenous LRRK2Raw264.7 cells<10[6]

Table 2: In Vivo Dosing of this compound in Rodent Models

Animal ModelDoseRoute of AdministrationStudy FocusReference
Mice (SCI model)2.5, 5, 10 mg/kgi.p.Neuroprotection[5]
G2019S KI mice10 mg/kg (twice daily)i.p.Neuroprotection[3]
G2019S BAC-transgenic mice100 mg/kgp.o.Target Engagement[6]
G2019S-LRRK2 rats30 mg/kgp.o.Neuroprotection[6]
Sprague-Dawley rats3 and 30 mg/kg (b.i.d.)p.o.Target Engagement[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Suspension)

This protocol is adapted from commercially available formulation guidance.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween80

  • Deionized water (ddH2O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 61 mg/mL). Ensure the powder is completely dissolved.

  • In a separate tube, add the required volume of PEG300.

  • To the PEG300, add the DMSO stock solution. For a 1 mL final solution, a suggested ratio is 50 µL of DMSO stock to 400 µL of PEG300.

  • Vortex the mixture until it is clear.

  • Add Tween80 to the mixture (e.g., 50 µL for a 1 mL final solution) and vortex until clear.

  • Add ddH2O to reach the final desired volume (e.g., 500 µL for a 1 mL final solution) and vortex thoroughly to create a homogeneous suspension.

  • Administer the suspension immediately to prevent settling. Vortex immediately before each animal is dosed.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Experiment cluster_troubleshooting Troubleshooting solubility Assess Solubility formulation Select Formulation Strategy solubility->formulation Poor preparation Prepare Dosing Solution formulation->preparation dosing Oral Administration preparation->dosing sampling Collect Samples (Blood/Tissue) dosing->sampling analysis Pharmacokinetic/Pharmacodynamic Analysis sampling->analysis variability High Variability? analysis->variability Evaluate variability->formulation Yes, Reformulate signaling_pathway LRRK2 LRRK2 Kinase Activity Substrate LRRK2 Substrates (e.g., Rab GTPases) LRRK2->Substrate Phosphorylates PF06447475 This compound PF06447475->LRRK2 Inhibits Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Downstream Downstream Cellular Effects (e.g., Vesicular Trafficking, Autophagy) Phosphorylation->Downstream Neurodegeneration Neurodegeneration Downstream->Neurodegeneration Modulates

References

Interpreting unexpected results in PF-06447475 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PF-06447475. This guide is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this potent and selective LRRK2 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific problems you might encounter in a question-and-answer format.

Question 1: Lack of Efficacy - Why am I not seeing inhibition of LRRK2 phosphorylation?

You've treated your cells or animal models with this compound but the phosphorylation of LRRK2 at key sites (e.g., Ser935) is not decreasing as expected.

Possible Causes and Troubleshooting Steps:

  • Compound Solubility and Stability: this compound has specific solubility requirements. Improper dissolution or storage can lead to compound precipitation or degradation.

    • Recommendation: Ensure you are using a validated dissolution protocol. For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For in vitro experiments, prepare fresh stock solutions in DMSO and dilute them in your culture medium immediately before use. Always prepare working solutions fresh for in vivo experiments.[1]

  • Suboptimal Compound Concentration: The effective concentration can vary significantly between in vitro and in vivo models.

    • Recommendation: Perform a dose-response study to determine the optimal concentration for your specific model. While the IC50 for LRRK2 enzyme inhibition is around 3 nM, cellular assays may require higher concentrations (e.g., <10 nM in Raw264.7 macrophages) to achieve the desired effect.[1][2]

  • Assay Sensitivity: Your western blot or other detection method may not be sensitive enough to detect subtle changes in phosphorylation.

    • Recommendation: Optimize your antibody concentrations and incubation times. Ensure you are using high-quality, phospho-specific antibodies and consider using a more sensitive detection reagent.

  • Cell Line or Model Specifics: Different cell lines or animal models may have varying levels of LRRK2 expression and kinase activity, influencing the required inhibitor concentration.

    • Recommendation: Confirm LRRK2 expression levels in your model system. Consider that the G2019S LRRK2 mutation leads to increased kinase activity and may require different inhibitor kinetics.[3]

Question 2: Unexpected Cellular Phenotype - I'm observing cellular toxicity or morphological changes at concentrations where I expect specific LRRK2 inhibition.

You are observing unexpected cell death, changes in cell morphology, or other phenotypes that are not the intended outcome of LRRK2 inhibition.

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: While this compound is highly selective, at high concentrations, off-target effects can occur.

    • Recommendation: Review the kinome selectivity profile of this compound and compare it against potential off-target kinases that could be responsible for the observed phenotype. It is crucial to use the lowest effective concentration determined from your dose-response studies.

  • Vehicle Control Issues: The vehicle used to dissolve this compound (e.g., DMSO) can have its own effects on cells, especially at higher concentrations.

    • Recommendation: Always include a vehicle-only control group in your experiments to distinguish the effects of the compound from those of the vehicle.

  • On-Target Effects in Specific Cell Types: Inhibition of LRRK2 can have physiological consequences in certain cell types that might be misinterpreted as off-target toxicity. For instance, LRRK2 has been implicated in lysosomal function and morphology.[2][4]

    • Recommendation: Research the known roles of LRRK2 in your specific cell type. The observed phenotype might be a direct result of LRRK2 inhibition and could be a valuable finding.

  • Interaction with Other Treatments: If you are co-administering this compound with other compounds, there could be unexpected synergistic or antagonistic interactions.

    • Recommendation: Perform control experiments with each compound individually to understand their baseline effects before combining them. Studies have explored the combination of LRRK2 inhibitors with chemotherapeutic agents, highlighting the potential for complex interactions.[5]

Question 3: Inconsistent Results In Vivo - My in vivo results with this compound are not reproducible.

You are seeing significant variability in the efficacy or tolerability of this compound in your animal studies.

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetics and Bioavailability: this compound is brain penetrant, but its oral pharmacokinetic profile can be poor in some species.[6]

    • Recommendation: Ensure your dosing regimen (route of administration, frequency, and dose) is appropriate for the species you are using. For example, in rats, oral administration of 30 mg/kg has been shown to be effective.[2] Consider alternative routes of administration if oral bioavailability is a concern.

  • Animal Health and Stress: The health and stress levels of your animals can significantly impact experimental outcomes.

    • Recommendation: Closely monitor animal health throughout the study. Ensure proper housing, handling, and adherence to approved animal care protocols.

  • Compound Administration: Improper administration of the compound can lead to variability in exposure.

    • Recommendation: Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection). Prepare the dosing solution fresh each day to ensure stability.[1]

  • On-Target Systemic Effects: LRRK2 inhibition can lead to changes in peripheral organs, such as the lungs and kidneys, which could indirectly influence your results.[7][8] While often reversible and not associated with functional impairment, these effects should be monitored.[7]

    • Recommendation: If feasible, include tissue collection from peripheral organs (e.g., lung, kidney) for histological analysis at the end of your study to assess for any compound-related changes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50Cell Line/SystemReference
Enzymatic AssayLRRK23 nMPurified Enzyme[1][2]
Cellular AssayLRRK2<10 nMRaw264.7 Macrophages[2]
Cellular AssayLRRK225 nMWhole Cell Assay[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenKey FindingReference
G2019S-LRRK2 Rats30 mg/kg, p.o.Blocks α-synuclein-induced neurodegeneration[2]
Wild-type Sprague-Dawley Rats3 and 30 mg/kg, p.o. b.i.d. for 14 daysInhibition of brain LRRK2 kinase activity[1]
Spinal Cord Injury Mice5 and 10 mg/kg, i.p.Reduced tissue damage and inflammation[9][10]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro LRRK2 Inhibition in Cell Culture

  • Cell Plating: Plate your cells of interest (e.g., SH-SY5Y, Raw264.7) at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, create serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C and 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-LRRK2 (e.g., pS935), total LRRK2, and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of LRRK2 phosphorylation inhibition.

Protocol 2: In Vivo LRRK2 Inhibition in a Rodent Model

  • Animal Acclimation: Acclimate the animals (e.g., rats or mice) to the housing conditions for at least one week before the experiment.

  • Compound Formulation: Prepare the dosing solution of this compound. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the solution is clear and homogenous. Prepare fresh daily.

  • Dosing: Administer the compound or vehicle control to the animals via the chosen route (e.g., oral gavage or intraperitoneal injection) at the predetermined dose and schedule.

  • Tissue Collection: At the end of the treatment period, euthanize the animals according to approved protocols. Collect the tissues of interest (e.g., brain, spinal cord, kidney, lung).

  • Tissue Processing:

    • For protein analysis, snap-freeze the tissues in liquid nitrogen and store them at -80°C. Homogenize the tissues in lysis buffer to extract proteins.

    • For histological analysis, perfuse the animals with saline followed by 4% paraformaldehyde and collect the tissues for fixation and sectioning.

  • Analysis: Analyze the tissue samples using methods such as western blotting (as described in Protocol 1), immunohistochemistry, or other relevant assays to assess LRRK2 inhibition and downstream effects.

Visualizations

The following diagrams illustrate key concepts related to this compound experiments.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Oxidative_Stress Oxidative Stress LRRK2 LRRK2 Oxidative_Stress->LRRK2 Activates Alpha_Synuclein α-Synuclein Aggregates Alpha_Synuclein->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Lysosomal_Dysfunction Lysosomal Dysfunction Rab_GTPases->Lysosomal_Dysfunction Neuronal_Damage Neuronal Damage Lysosomal_Dysfunction->Neuronal_Damage Neuroinflammation->Neuronal_Damage PF06447475 This compound PF06447475->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Hypothesis (e.g., LRRK2 inhibition will be neuroprotective) protocol_dev Protocol Development - Choose model (in vitro/in vivo) - Determine dose range start->protocol_dev compound_prep This compound Preparation - Select vehicle - Prepare fresh solutions protocol_dev->compound_prep treatment Treatment - Administer compound and vehicle control - Monitor compound_prep->treatment data_collection Data Collection - Collect tissues/lysates - Perform assays (e.g., Western Blot) treatment->data_collection analysis Data Analysis - Quantify results - Statistical analysis data_collection->analysis interpretation Interpretation of Results - Compare treated vs. control - Draw conclusions analysis->interpretation end Conclusion interpretation->end Troubleshooting_Tree cluster_issue cluster_checks start Unexpected Result no_effect No Effect Observed start->no_effect toxicity Unexpected Toxicity start->toxicity inconsistent Inconsistent Results start->inconsistent check_compound Check Compound: - Solubility - Stability - Concentration no_effect->check_compound Is compound active? check_assay Check Assay: - Sensitivity - Controls - Antibody validation no_effect->check_assay Is assay working? toxicity->check_compound Dose too high? check_model Check Model: - LRRK2 expression - Vehicle effects - PK/PD toxicity->check_model Vehicle or on-target effect? inconsistent->check_compound Consistent prep? inconsistent->check_model Consistent administration?

References

Validation & Comparative

A Head-to-Head Comparison of PF-06447475 and MLi-2 for In Vivo LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers navigating the selection of tool compounds for preclinical studies targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key player in Parkinson's disease pathogenesis. This document provides a comprehensive, data-driven comparison of two widely used, potent, and brain-penetrant LRRK2 inhibitors: PF-06447475 and MLi-2. We delve into their comparative potency, selectivity, pharmacokinetic, and pharmacodynamic profiles, supported by experimental data to guide informed decision-making in in vivo research.

At a Glance: Key Quantitative Data

To facilitate a direct comparison, the following tables summarize the key quantitative parameters for this compound and MLi-2, collated from various preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundMLi-2
LRRK2 Kinase Inhibition IC50 3 nM[1][2]0.76 nM[3][4]
Cellular LRRK2 pS935 IC50 <10 nM (RAW264.7 macrophages)[1]1.4 nM[5][6]
Kinase Selectivity Highly selective[7]>295-fold selectivity over 300 kinases[5][6]
Table 2: In Vivo Pharmacokinetics
ParameterThis compoundMLi-2
Species RatMouse
Dose 30 mg/kg, p.o.10 mg/kg, p.o.
Brain Penetrant Yes[1][7]Yes[3]
Unbound Brain/Plasma Ratio ~1[8]Not explicitly stated, but CNS active[5]
Table 3: In Vivo Pharmacodynamics (Target Engagement)
ParameterThis compoundMLi-2
Species G2019S BAC-transgenic miceWild-type and G2019S knock-in mice
Dose 100 mg/kg, p.o.[1]8 or 45 mg/kg/day in diet[3]
Effect on pS935 LRRK2 IC50 of 103 nM in brain[1]Dose-dependent reduction in brain and peripheral tissues[5]
Neuroprotective Effects Protected against nigral dopamine cell loss in G2019S knock-in mice[9]Rescued striatal dopaminergic terminal degeneration in both G2019S knock-in and wild-type mice[9]

Delving Deeper: Experimental Insights and Methodologies

The in vivo efficacy of LRRK2 inhibitors is critically assessed by their ability to engage the LRRK2 target in the brain and peripheral tissues. A primary biomarker for this is the dephosphorylation of LRRK2 at serine 935 (pS935), which is a direct consequence of LRRK2 kinase inhibition.

Both this compound and MLi-2 have demonstrated robust in vivo target engagement. Studies in G2019S knock-in mice revealed that while both inhibitors protected against nigral dopamine cell loss, MLi-2 also rescued striatal dopaminergic terminal degeneration in both mutant and wild-type mice.[9] Immunoblot analysis confirmed target engagement for both, with MLi-2 showing a more pronounced and complete reduction of pS935 levels in the striatum and midbrain compared to a partial reduction by this compound in the midbrain of both genotypes.[10]

In terms of their effects on LRRK2 protein levels, some studies suggest that LRRK2 kinase inhibition can lead to the destabilization of the LRRK2 protein.[11] However, in mouse brain, treatment with MLi-2 did not result in a loss of total LRRK2 protein.[9]

Experimental Protocols

Protocol 1: In Vivo LRRK2 Inhibition and Tissue Preparation
  • Animal Models: Wild-type or transgenic mice (e.g., LRRK2 G2019S knock-in) are commonly used.

  • Compound Administration:

    • This compound is typically administered via oral gavage (p.o.) at doses ranging from 3 to 100 mg/kg.[1][8]

    • MLi-2 can be administered via oral gavage or provided in the diet at doses such as 8 or 45 mg/kg/day.[3]

  • Time Course and Tissue Collection: Animals are euthanized at various time points post-dose to assess the time course of target engagement. Brain, kidney, and lung tissues are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

  • Tissue Lysis: Frozen tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected. Protein concentration is determined using a BCA assay.

Protocol 2: Western Blotting for LRRK2 pS935 and Total LRRK2
  • Protein Separation: Equal amounts of protein from tissue lysates are separated by SDS-PAGE using precast gels (e.g., 4-12% Bis-Tris).

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting pS935-LRRK2 and total LRRK2, diluted in blocking buffer.

  • Washing: The membrane is washed multiple times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a digital imaging system.

  • Quantification: Band intensities are quantified using densitometry software. The ratio of pS935-LRRK2 to total LRRK2 is calculated to determine the extent of target inhibition.

Visualizing the Molecular Landscape

To better understand the context of LRRK2 inhibition, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates & Effects cluster_inhibitors Pharmacological Inhibition LRRK2_mutations Pathogenic Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Increases kinase activity Rab29 Rab29 Rab29->LRRK2 Recruits and activates Rab_GTPases Rab GTPases (Rab8, Rab10, Rab35) LRRK2->Rab_GTPases Phosphorylates Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Vesicular_trafficking Vesicular Trafficking Rab_GTPases->Vesicular_trafficking Lysosomal_function Lysosomal Function Rab_GTPases->Lysosomal_function PF_06447475 This compound PF_06447475->LRRK2 MLi_2 MLi-2 MLi_2->LRRK2

Caption: LRRK2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow Animal_Model Select Animal Model (e.g., G2019S KI Mice) Dosing Administer Inhibitor (this compound or MLi-2) Animal_Model->Dosing Tissue_Harvest Harvest Tissues (Brain, Kidney, etc.) Dosing->Tissue_Harvest Protein_Extraction Protein Extraction and Quantification Tissue_Harvest->Protein_Extraction Western_Blot Western Blot Analysis (pS935 & Total LRRK2) Protein_Extraction->Western_Blot Data_Analysis Data Analysis (pS935/Total LRRK2 Ratio) Western_Blot->Data_Analysis

Caption: In Vivo LRRK2 Inhibition Experimental Workflow.

Conclusion

Both this compound and MLi-2 are highly effective tools for the in vivo inhibition of LRRK2. MLi-2 demonstrates slightly greater in vitro potency, which appears to translate to a more complete inhibition of LRRK2 pS935 in vivo. However, both compounds show significant brain penetration and neuroprotective effects in preclinical models of Parkinson's disease. The choice between these inhibitors may depend on the specific experimental context, such as the desired level of target engagement and the specific animal model being used. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers designing and interpreting studies aimed at understanding the role of LRRK2 in health and disease.

References

A Head-to-Head Battle of LRRK2 Inhibitors: PF-06447475 vs. GNE-7915

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neurodegenerative disease research, particularly Parkinson's disease, the Leucine-Rich Repeat Kinase 2 (LRRK2) has emerged as a critical therapeutic target. The development of potent and selective LRRK2 inhibitors is a key focus for researchers. This guide provides a detailed comparison of two prominent LRRK2 inhibitors, PF-06447475 and GNE-7915, offering insights into their potency, selectivity, and the experimental frameworks used to characterize them. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Potency and Selectivity Profile

Both this compound and GNE-7915 are highly potent inhibitors of LRRK2 kinase activity. The following table summarizes their key quantitative data for easy comparison.

ParameterThis compoundGNE-7915
Target LRRK2LRRK2
IC50 (Biochemical) 3 nM (Wild-Type LRRK2)[1][2][3]9 nM[4][5][6][7][8][9][10]
11 nM (G2019S LRRK2)[9][11]
IC50 (Cellular) 25 nM (HEK293 cells)[1]
<10 nM (Raw264.7 macrophage cells)[2]
Ki 1 nM[4][5]
Kinase Selectivity Highly selective.[12][13]Highly selective. In a panel of 187 kinases, only TTK showed >50% inhibition at 100 nM.[5][6][7] In a broader panel of 392 kinases, only 10 showed >50% probe displacement at 100 nM.[6]
Brain Penetrance Yes[1][3][12][13][14]Yes[4][5][6][7]

Mechanism of Action: LRRK2 Inhibition

Both this compound and GNE-7915 function as ATP-competitive inhibitors of the LRRK2 kinase domain. By binding to the ATP-binding pocket, they prevent the phosphorylation of LRRK2 substrates, thereby modulating downstream signaling pathways implicated in Parkinson's disease pathogenesis.

cluster_0 LRRK2 Kinase Inhibition ATP ATP LRRK2_Kinase_Domain LRRK2 Kinase Domain ATP->LRRK2_Kinase_Domain Binds Substrate Substrate LRRK2_Kinase_Domain->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Inhibitor This compound or GNE-7915 Inhibitor->LRRK2_Kinase_Domain Competitively Binds

Caption: Mechanism of LRRK2 kinase inhibition by this compound and GNE-7915.

Experimental Methodologies

The determination of the potency and selectivity of these inhibitors relies on a variety of standardized biochemical and cellular assays.

Biochemical Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. For LRRK2 inhibitors, this is typically determined using an in vitro kinase assay.

cluster_1 Biochemical IC50 Assay Workflow Recombinant_LRRK2 Recombinant LRRK2 Enzyme Incubation Incubation Recombinant_LRRK2->Incubation Peptide_Substrate Peptide Substrate (e.g., LRRKtide) Peptide_Substrate->Incubation ATP ATP (radiolabeled or for detection) ATP->Incubation Inhibitor_Dilutions Serial Dilutions of Inhibitor Inhibitor_Dilutions->Incubation Detection Detection of Phosphorylation Incubation->Detection IC50_Calculation IC50 Calculation Detection->IC50_Calculation

Caption: Workflow for determining the biochemical IC50 of LRRK2 inhibitors.

A common protocol involves:

  • Enzyme and Substrate Preparation: Recombinant LRRK2 enzyme and a specific peptide substrate (e.g., LRRKtide) are prepared in an assay buffer.

  • Inhibitor Preparation: A series of dilutions of the inhibitor (this compound or GNE-7915) are prepared.

  • Reaction Initiation: The enzyme, substrate, and inhibitor are mixed and the kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or in a system designed for non-radioactive detection).

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through methods like filter binding assays (for radiolabeled ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection methods (e.g., ELISA).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Potency Assessment

To assess the activity of the inhibitors in a more physiologically relevant context, cellular assays are employed. These assays measure the inhibition of LRRK2 activity within living cells.

A widely used method is to measure the phosphorylation of LRRK2 at specific autophosphorylation sites, such as Serine 935 (pS935).

cluster_2 Cellular Potency Assay Workflow (pS935) Cell_Culture Cell Culture (e.g., HEK293, Raw264.7) Inhibitor_Treatment Treatment with Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Cell Lysis Inhibitor_Treatment->Cell_Lysis Western_Blot Western Blot or ELISA Cell_Lysis->Western_Blot Antibody_Detection Detection with pS935 & Total LRRK2 Antibodies Western_Blot->Antibody_Detection Quantification Quantification and Analysis Antibody_Detection->Quantification

Caption: Workflow for assessing cellular potency by measuring LRRK2 pS935 levels.

The general steps are:

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293T overexpressing LRRK2 or a cell line with endogenous LRRK2 expression like Raw264.7 macrophages) is cultured and treated with varying concentrations of the inhibitor.

  • Cell Lysis: After a specific incubation time, the cells are lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for subsequent analysis.

  • Detection of Phosphorylation: The levels of phosphorylated LRRK2 (pS935) and total LRRK2 are measured using techniques like Western blotting or ELISA with specific antibodies.

  • Data Analysis: The ratio of pS935-LRRK2 to total LRRK2 is calculated for each inhibitor concentration. The cellular IC50 is then determined from the dose-response curve.

Kinase Selectivity Profiling

To evaluate the selectivity of an inhibitor, it is screened against a large panel of other kinases. This is crucial to identify potential off-target effects.

cluster_3 Kinase Selectivity Profiling Inhibitor This compound or GNE-7915 Screening_Assay Binding or Activity Assay Inhibitor->Screening_Assay Kinase_Panel Large Panel of Kinases Kinase_Panel->Screening_Assay Data_Analysis Analysis of Inhibition (%) Screening_Assay->Data_Analysis

Caption: General workflow for kinase selectivity profiling.

Commonly used platforms for kinase profiling include:

  • Radiometric Filter Binding Assays: Similar to the IC50 assay, but performed across a panel of different kinases.

  • Competition Binding Assays (e.g., KINOMEscan™): This technology measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases. The results are typically reported as the percentage of ligand displaced at a given inhibitor concentration.

Conclusion

Both this compound and GNE-7915 are potent and highly selective, brain-penetrant LRRK2 inhibitors that serve as valuable tools for investigating the role of LRRK2 in health and disease. While this compound exhibits a slightly lower biochemical IC50 for wild-type LRRK2, both compounds demonstrate excellent potency in the low nanomolar range. Their high degree of selectivity, as demonstrated through extensive kinase profiling, minimizes the potential for off-target effects, which is a critical consideration for both preclinical research and potential therapeutic development. The choice between these inhibitors may depend on the specific experimental context, such as the cell types being used or the specific LRRK2 mutation being studied. The detailed experimental protocols provided herein should aid researchers in designing and interpreting their studies with these important chemical probes.

References

Head-to-Head Comparison: PF-06447475 vs. LRRK2-IN-1 in LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Neurodegenerative Disease Drug Discovery

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target in Parkinson's disease and other neurodegenerative disorders. The development of potent and selective LRRK2 inhibitors is a key focus of academic and industrial research. This guide provides a detailed head-to-head comparison of two widely utilized tool compounds: PF-06447475 and LRRK2-IN-1. We present a comprehensive analysis of their biochemical potency, kinase selectivity, cellular activity, and in vivo properties, supported by experimental data and detailed methodologies.

Biochemical Potency and Kinase Selectivity

Both this compound and LRRK2-IN-1 are potent inhibitors of LRRK2 kinase activity. This compound generally exhibits lower nanomolar potency against both wild-type and the common G2019S mutant of LRRK2. LRRK2-IN-1 also demonstrates high potency, particularly against the G2019S mutant. A key differentiator between the two compounds lies in their kinase selectivity profiles. While both are considered selective for LRRK2, the breadth of their off-target kinase interactions varies.

ParameterThis compoundLRRK2-IN-1Reference
LRRK2 (Wild-Type) IC50 3 nM13 nM[1][2][3]
LRRK2 (G2019S) IC50 11 nM6 nM[3]
Kinase Selectivity Highly selectiveSelective, with some off-target activity[4][5]
Notable Off-Target Kinases Minimal off-target inhibition reportedDCLK2 (IC50 = 45 nM), MAPK7 (EC50 = 160 nM)[3]

Cellular Activity and In Vivo Comparison

In cellular assays, both inhibitors effectively reduce LRRK2 autophosphorylation, a key marker of its kinase activity. This compound has been shown to inhibit LRRK2 in whole-cell assays with an IC50 of 25 nM and reduces phosphorylation at Serine 935[1][6]. LRRK2-IN-1 also demonstrates dose-dependent inhibition of LRRK2 phosphorylation at Ser910 and Ser935 in various cell lines[3][7].

A direct in vivo comparison has been performed in a biodistribution and blocking study in mice. In this study, co-administration of this compound with radiolabeled [3H]LRRK2-IN-1 demonstrated a dose-dependent reduction in the uptake of [3H]LRRK2-IN-1 in both the kidney and the brain, indicating that both compounds compete for the same binding site on LRRK2 in vivo[8]. At a dose of 10 mg/kg, this compound reduced the uptake of [3H]LRRK2-IN-1 by 54% in the kidney and 62% in the brain[8].

ParameterThis compoundLRRK2-IN-1Reference
Cellular LRRK2 Inhibition (IC50) 25 nM (pS935)30-80 nM (pS935, depending on cell line)[1][6][7]
Brain Penetrance YesLow[1][9][10]
In Vivo Activity Blocks LRRK2 phosphorylation in the brainInduces dephosphorylation of LRRK2 in the kidney[1][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibition Inhibitor Action LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active GTP binding LRRK2_active->LRRK2_inactive GTP hydrolysis Substrate Substrate (e.g., Rab GTPases) LRRK2_active->Substrate Kinase Activity GTP GTP GDP GDP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Process Cellular Processes (Vesicular Trafficking, Autophagy) pSubstrate->Cellular_Process Inhibitor This compound or LRRK2-IN-1 Inhibitor->LRRK2_active Blocks ATP Binding Site

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay Selectivity_Assay Kinase Panel Screening Cell_Culture Cell Culture (e.g., HEK293T, SH-SY5Y) Inhibitor_Treatment Treatment with this compound or LRRK2-IN-1 Cell_Culture->Inhibitor_Treatment Lysis Cell Lysis Inhibitor_Treatment->Lysis Western_Blot Western Blot for pLRRK2 / Total LRRK2 Lysis->Western_Blot Animal_Model Animal Model (e.g., Mouse, Rat) Dosing Inhibitor Administration Animal_Model->Dosing Tissue_Harvest Tissue Harvest (Brain, Kidney) Dosing->Tissue_Harvest Analysis Biochemical Analysis Tissue_Harvest->Analysis

Caption: General Experimental Workflow for LRRK2 Inhibitor Characterization.

Experimental Protocols

Biochemical LRRK2 Kinase Assay (General Protocol)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against LRRK2.

Materials:

  • Recombinant LRRK2 enzyme (Wild-Type or G2019S)

  • LRRKtide or other suitable peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)

  • Test inhibitors (this compound or LRRK2-IN-1) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of LRRK2 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the LRRK2 substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular LRRK2 Autophosphorylation Assay (General Protocol)

This protocol describes a method to assess the inhibition of LRRK2 autophosphorylation in a cellular context.

Materials:

  • Human cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

  • Cell culture medium and supplements

  • Test inhibitors (this compound or LRRK2-IN-1) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-LRRK2 (e.g., pS935) and anti-total LRRK2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for a specified duration (e.g., 90 minutes).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies against phospho-LRRK2 and total LRRK2.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal. Determine the IC50 value for the inhibition of cellular LRRK2 phosphorylation.

Conclusion

Both this compound and LRRK2-IN-1 are valuable research tools for investigating the role of LRRK2 in health and disease. This compound offers the advantage of higher potency against wild-type LRRK2 and excellent brain penetrance, making it a suitable choice for in vivo studies targeting the central nervous system. LRRK2-IN-1, while having lower brain penetrance, is a potent inhibitor, especially for the G2019S mutant, and has been extensively characterized, providing a wealth of comparative data. The choice between these inhibitors will ultimately depend on the specific experimental context, including the LRRK2 variant being studied, the desired site of action (central vs. peripheral), and the importance of minimizing off-target effects. This guide provides the necessary data and methodological insights to aid researchers in making an informed decision for their LRRK2-focused investigations.

References

A Comparative Guide to Preclinical LRRK2 Inhibitors: PF-06447475, MLi-2, and GNE-7915 in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to both familial and sporadic Parkinson's disease (PD). The resulting increase in LRRK2 kinase activity has made it a prime therapeutic target. This guide provides a comparative analysis of three prominent preclinical LRRK2 inhibitors: PF-06447475, MLi-2, and GNE-7915, focusing on their efficacy in established PD models.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo characteristics of this compound, MLi-2, and GNE-7915, providing a quantitative basis for comparison.

Table 1: In Vitro Potency of LRRK2 Inhibitors

InhibitorTargetIC50 (nM)Assay TypeReference
This compound LRRK2 (WT)3Biochemical[1]
LRRK2 (G2019S)11Biochemical[1]
LRRK2 (cellular)<10Cellular (Raw264.7 macrophages)[2]
MLi-2 LRRK2 (WT)0.76Biochemical[3]
LRRK2 (cellular)1.4Cellular[3]
GNE-7915 LRRK2 (WT)1 (Ki)Biochemical[4]
LRRK2 (cellular)18Cellular[4]

Table 2: Preclinical Pharmacokinetics and Efficacy

InhibitorAnimal ModelDosing RegimenKey Efficacy FindingsSafety/Tolerability NotesReference
This compound Rat (α-synuclein overexpression)30 mg/kg, oral, twice daily for 4 weeksPrevented dopaminergic neuron loss in the substantia nigra and striatum; reduced α-synuclein-mediated neurodegeneration.[2]Well-tolerated with no reported adverse effects on type II pneumocytes or renal function in rats after 15 days of therapy.[1][1][2]
MLi-2 Rat (α-synuclein overexpression)15 mg/kg/day in-diet for 4 weeksDid not significantly modify α-synuclein-induced motor deficits, dopaminergic cell loss, or α-synuclein pathology.[5]Morphological changes in the lungs (enlarged type II pneumocytes) observed in mice.[3] These effects were found to be reversible in non-human primates.[6][3][5][6]
GNE-7915 Mouse (LRRK2 R1441G mutant)100 mg/kg, subcutaneous, twice weekly for 18 weeksReduced striatal α-synuclein oligomer and cortical pSer129-α-synuclein levels.[7]Caused vacuolated type II pneumocytes in non-human primates.[6] Long-term treatment in mice did not show abnormalities in lung, kidney, or liver.[7][6][7]

Experimental Protocols

This compound in a Rat Model of α-Synuclein-Induced Neurodegeneration

This protocol is based on the study by Daher et al., 2015.[2]

  • Animal Model: 10- to 12-week-old male G2019S-LRRK2 BAC transgenic rats and non-transgenic wild-type rats were used.

  • α-Synuclein Overexpression: Rats were unilaterally injected with 6 × 10⁹ recombinant adeno-associated virus 2 (rAAV2) particles expressing human α-synuclein into the substantia nigra.

  • Inhibitor Administration: Four weeks post-viral transduction, rats were treated with this compound at a dose of 30 mg/kg or a control compound. The administration was performed by oral gavage twice daily.

  • Endpoint Analysis:

    • Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons and for nitrated/oxidized α-synuclein to assess pathology.

    • Stereology: Unbiased stereological counting was used to quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) and the density of TH-positive fibers in the striatum.

    • Neuroinflammation Assessment: Immunohistochemical staining for CD68 was performed to quantify microglial activation in the SNpc.

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway in Parkinson's Disease

Mutations in LRRK2 lead to its hyperactivation, a central event in the pathogenesis of PD. Activated LRRK2 phosphorylates a subset of Rab GTPases, including Rab10.[8] Phosphorylated Rab10 is recruited to lysosomes and is thought to impair lysosomal function and vesicle trafficking.[8] This disruption can lead to the accumulation of protein aggregates, such as α-synuclein, and ultimately contribute to neuronal death. LRRK2 inhibitors like this compound act by blocking the kinase activity of LRRK2, thereby preventing the phosphorylation of Rab10 and mitigating the downstream pathological consequences.

LRRK2_Signaling_Pathway LRRK2_mut LRRK2 Mutations (e.g., G2019S) LRRK2_active Hyperactivated LRRK2 LRRK2_mut->LRRK2_active pRab10 Phosphorylated Rab10 (pRab10) LRRK2_active->pRab10 phosphorylates Rab10 Rab10 Rab10->pRab10 Lysosome Lysosomal Dysfunction & Impaired Vesicle Trafficking pRab10->Lysosome aSyn α-synuclein Aggregation Lysosome->aSyn NeuronDeath Neuronal Death aSyn->NeuronDeath Inhibitor This compound Inhibitor->LRRK2_active inhibits

LRRK2 signaling cascade in Parkinson's disease.
Preclinical Evaluation Workflow for LRRK2 Inhibitors

The preclinical development of LRRK2 inhibitors typically follows a multi-stage process, starting with broad screening and progressively narrowing down to candidates with the most promising efficacy and safety profiles for in vivo testing.

Preclinical_Workflow HTS High-Throughput Screening (Biochemical & Cellular Assays) Lead_ID Lead Identification HTS->Lead_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Lead_ID->Lead_Opt PK_PD Pharmacokinetics & Pharmacodynamics (in vivo) Lead_Opt->PK_PD Efficacy In Vivo Efficacy Studies (e.g., α-synuclein models) PK_PD->Efficacy Tox Toxicology & Safety Studies Efficacy->Tox Candidate Clinical Candidate Tox->Candidate

Typical preclinical drug discovery workflow.

Conclusion

This compound, MLi-2, and GNE-7915 are all potent and selective LRRK2 inhibitors that have been instrumental in advancing our understanding of LRRK2's role in Parkinson's disease. This compound has demonstrated robust neuroprotective effects in an α-synuclein-based rat model with a favorable safety profile in rodents.[1][2] While MLi-2 and GNE-7915 are also potent inhibitors, their utility has been somewhat tempered by observations of lung and kidney abnormalities in some animal models, although these effects may be reversible.[3][6][7] The choice of inhibitor for preclinical research will depend on the specific experimental goals, with this compound representing a strong candidate for in vivo studies focused on neuroprotection against α-synuclein pathology. Further research is warranted to fully elucidate the therapeutic potential and long-term safety of these and other LRRK2 inhibitors.

References

Validating Neuroprotective Effects of PF-06447475 in Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of PF-06447475, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, with other key LRRK2 inhibitors. The supporting experimental data is derived from studies utilizing genetic models of Parkinson's disease (PD), primarily focusing on the common G2019S LRRK2 mutation.

Executive Summary

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 kinase activity a prime therapeutic target. This compound has demonstrated neuroprotective effects in various preclinical models by inhibiting this kinase activity. This guide summarizes the quantitative data from key studies, details the experimental protocols used to validate these findings, and provides visual representations of the underlying signaling pathways and experimental workflows.

Comparative Performance of LRRK2 Inhibitors

The following tables summarize the in vitro and in vivo performance of this compound and its alternatives in models relevant to Parkinson's disease.

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Cell-based AssayReference
This compound LRRK2 (wild-type)3HEK293 cells, pS935-LRRK2 reduction[1]
LRRK2 (G2019S)11HEK293 cells, pS935-LRRK2 reduction[1]
MLi-2 LRRK2 (wild-type)0.8Not specified[2]
LRRK2 (G2019S)0.76Not specified[2]
GNE-7915 LRRK2 (wild-type)1 (Ki)Not specified[1]
LRRK2 (G2019S)Not specifiedNot specified
DNL201 LRRK2 (G2019S)47 (pS935)HEK293 cells[1]
45 (pS1292)

Table 2: In Vivo Neuroprotective Effects of LRRK2 Inhibitors in Genetic Models

CompoundGenetic ModelKey Neuroprotective OutcomeQuantitative ResultReference
This compound G2019S LRRK2 Knock-in Mice (MPTP model)Protection against dopaminergic neuron loss in the substantia nigra.Partial reduction of pSer935 levels in the midbrain.[3]
MLi-2 G2019S LRRK2 Knock-in Mice (MPTP model)Protection against dopaminergic neuron loss in the substantia nigra and rescue of striatal dopaminergic terminal degeneration.Abolished pSer935 levels in the striatum and midbrain.[3]
GNE-7915 LRRK2 R1441G Mutant MiceDid not reduce cortical α-synuclein oligomer levels.No significant reduction.[4]
DNL201 LRRK2 G2019S Knock-in MiceImproved lysosomal function in primary astrocytes.Normalized lysosomal protein degradation.[5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LRRK2 signaling pathway implicated in Parkinson's disease and a typical experimental workflow for evaluating neuroprotective compounds.

LRRK2_Signaling_Pathway cluster_upstream Upstream Triggers cluster_lrrk2 LRRK2 Kinase Activity cluster_inhibitors Therapeutic Intervention cluster_downstream Downstream Pathological Events Oxidative_Stress Oxidative Stress LRRK2_Active LRRK2 (Active) Oxidative_Stress->LRRK2_Active Alpha_Synuclein α-Synuclein Aggregates Alpha_Synuclein->LRRK2_Active G2019S_Mutation G2019S Mutation G2019S_Mutation->LRRK2_Active LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Activation Rab_Phosphorylation Rab GTPase Phosphorylation LRRK2_Active->Rab_Phosphorylation Mitochondrial_Dysfunction Mitochondrial Dysfunction LRRK2_Active->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation LRRK2_Active->Neuroinflammation PF06447475 This compound PF06447475->LRRK2_Active Inhibition MLi2 MLi-2 MLi2->LRRK2_Active GNE7915 GNE-7915 GNE7915->LRRK2_Active DNL201 DNL201 DNL201->LRRK2_Active Autophagy_Dysfunction Autophagy Dysfunction Rab_Phosphorylation->Autophagy_Dysfunction Neuronal_Death Neuronal Death Autophagy_Dysfunction->Neuronal_Death Mitochondrial_Dysfunction->Neuronal_Death Neuroinflammation->Neuronal_Death

Caption: LRRK2 signaling pathway in Parkinson's disease and points of therapeutic intervention.

Experimental_Workflow cluster_biochem Biochemical Endpoints cluster_histo Histological Endpoints Start Start Genetic_Model Genetic Model Selection (e.g., G2019S LRRK2 Mice) Start->Genetic_Model Treatment Treatment Administration (this compound or Alternative) Genetic_Model->Treatment Behavioral_Testing Behavioral Testing (e.g., Rotarod, Open Field) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis Tissue_Collection->Histological_Analysis Western_Blot Western Blot (pLRRK2, α-synuclein) Biochemical_Analysis->Western_Blot Immunofluorescence Immunofluorescence (TH+ neurons) Histological_Analysis->Immunofluorescence Data_Analysis Data Analysis and Interpretation End End Data_Analysis->End Western_Blot->Data_Analysis Stereology Stereological Counting Immunofluorescence->Stereology Stereology->Data_Analysis

Caption: A typical experimental workflow for evaluating neuroprotective compounds in genetic models.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and comparison.

Western Blot Analysis of LRRK2 Phosphorylation

This protocol is adapted from established methods for quantifying LRRK2 kinase activity.

a. Sample Preparation:

  • Homogenize brain tissue (e.g., striatum or midbrain) in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

b. Electrophoresis and Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on an 8-10% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-LRRK2 (e.g., anti-pS935-LRRK2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe for total LRRK2 and a loading control (e.g., β-actin or GAPDH) for normalization.

Immunofluorescence Staining of Dopaminergic Neurons

This protocol outlines the steps for visualizing and quantifying dopaminergic neurons in brain sections.

a. Tissue Preparation:

  • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose in PBS.

  • Cut 30-40 µm thick coronal sections of the substantia nigra and striatum using a cryostat or vibratome.

b. Staining Procedure:

  • Wash the free-floating sections three times in PBS.

  • Permeabilize the sections with 0.3% Triton X-100 in PBS for 30 minutes.

  • Block non-specific binding with 5% normal serum (from the same species as the secondary antibody) in PBS with 0.1% Triton X-100 for 1 hour.

  • Incubate the sections with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, overnight at 4°C.

  • Wash the sections three times in PBS.

  • Incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.

  • Wash the sections three times in PBS.

  • Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

Stereological Counting of TH-Positive Neurons

Unbiased stereology is the gold standard for quantifying neuron numbers.

a. Image Acquisition:

  • Use a microscope equipped with a motorized stage and stereology software (e.g., Stereo Investigator).

  • Systematically and randomly sample sections throughout the entire substantia nigra.

b. Counting:

  • Use the optical fractionator probe to count TH-positive neurons within a defined counting frame that is systematically moved through the tissue section thickness.

  • The software will calculate the estimated total number of neurons in the region of interest based on the number of counted cells and the sampling parameters.

Conclusion

This compound demonstrates significant neuroprotective potential in genetic models of Parkinson's disease by effectively inhibiting LRRK2 kinase activity. Comparative data suggests that while other inhibitors like MLi-2 may show greater potency in reducing LRRK2 phosphorylation in some models, this compound consistently provides a neuroprotective effect. The choice of inhibitor for further research and development will likely depend on the specific application, desired potency, and off-target effect profile. The provided experimental protocols offer a framework for the continued validation and comparison of these promising therapeutic agents.

References

A Comparative Analysis of the Pharmacokinetic Profiles of LRRK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors represents a promising therapeutic strategy for Parkinson's disease, targeting both genetic and sporadic forms of the neurodegenerative disorder. A critical aspect of the drug development process is the thorough characterization of the pharmacokinetic (PK) profiles of these inhibitors to ensure optimal target engagement in the central nervous system (CNS) while minimizing peripheral side effects. This guide provides a comparative analysis of the pharmacokinetic properties of key LRRK2 inhibitors, including DNL201 and BIIB122 (DNL151), supplemented with available data on other relevant compounds.

Executive Summary

This guide summarizes the available pharmacokinetic data for prominent LRRK2 inhibitors, highlighting their absorption, distribution, metabolism, and excretion properties. The data is presented in structured tables for easy comparison, followed by detailed experimental protocols for key assays and visualizations of the LRRK2 signaling pathway and a representative experimental workflow.

Comparative Pharmacokinetic Data

The following tables summarize the preclinical and clinical pharmacokinetic parameters of selected LRRK2 inhibitors. It is important to note that direct comparison should be made with caution due to variations in study design, species, and analytical methods.

Table 1: Preclinical Pharmacokinetic Profiles of LRRK2 Inhibitors

CompoundSpeciesRouteDoseCmaxTmaxHalf-life (t1/2)Bioavailability (F)Brain Penetration (Unbound Brain/Plasma Ratio)
DNL201 Mouse, Rat, Cynomolgus MacaqueOralVariousN/AN/AModerate[1]Good[1]~1[1]
GNE-7915 N/AN/AN/AN/AN/AN/AN/ABrain penetrable[2]
PF-06649751 N/AN/AN/AN/AN/AN/AN/AN/A

N/A: Data not publicly available in the searched resources.

Table 2: Clinical Pharmacokinetic Profiles of LRRK2 Inhibitors

CompoundPopulationRouteDoseCmaxTmaxHalf-life (t1/2)CSF/Unbound Plasma Ratio
DNL201 Healthy Volunteers & Parkinson's PatientsOralSingle and Multiple Ascending DosesN/AN/AN/ARobust CSF Penetration Observed[3][4]
BIIB122 (DNL151) Healthy Volunteers & Parkinson's PatientsOralSingle and Multiple Ascending DosesN/AN/AN/A~1 (range, 0.7-1.8)[5]

N/A: Specific quantitative values for Cmax, Tmax, and half-life from clinical trials are not consistently reported in the public domain.

Key Experimental Protocols

1. Quantification of LRRK2 Inhibitors in Plasma and Brain Tissue by LC-MS/MS

This protocol provides a representative method for the quantitative analysis of LRRK2 inhibitors in biological matrices.

a. Sample Preparation:

  • Plasma: To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte). Precipitate proteins by adding 300 µL of acetonitrile. Vortex and centrifuge. Transfer the supernatant for analysis.

  • Brain Tissue: Homogenize brain tissue in a suitable buffer. Perform protein precipitation with acetonitrile containing an internal standard. Centrifuge and collect the supernatant for analysis.

b. Liquid Chromatography (LC):

  • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Employ a gradient elution with a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: Maintain a constant flow rate, for example, 0.4 mL/min.

c. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked blank matrix samples.

2. Assessment of Brain Penetration using In Vivo Microdialysis

This protocol describes a typical in vivo microdialysis experiment to determine the unbound concentration of a drug in the brain.

a. Surgical Procedure:

  • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., striatum).

  • Secure the guide cannula to the skull with dental cement. Allow the animal to recover from surgery.

b. Microdialysis Experiment:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).

  • After a stabilization period, collect dialysate samples at regular intervals.

  • Administer the LRRK2 inhibitor (e.g., intravenously or orally).

  • Continue collecting dialysate and blood samples over a specified time course.

c. Sample Analysis and Data Interpretation:

  • Analyze the concentration of the LRRK2 inhibitor in the dialysate and plasma (unbound fraction) using a validated LC-MS/MS method.

  • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) to assess the extent of brain penetration.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_lrrk2 LRRK2 cluster_downstream Downstream Effectors cluster_processes Cellular Processes Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive recruits to Golgi VPS35 VPS35 VPS35->LRRK2_inactive interacts Calcium Calcium Calcium->LRRK2_inactive modulates LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Phosphorylation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates Rab8A Rab8A LRRK2_active->Rab8A Phosphorylates Rab12 Rab12 LRRK2_active->Rab12 Phosphorylates EndoA EndophilinA LRRK2_active->EndoA Phosphorylates Mitochondrial_Function Mitochondrial Function LRRK2_active->Mitochondrial_Function Vesicular_Trafficking Vesicular Trafficking Rab10->Vesicular_Trafficking Rab8A->Vesicular_Trafficking Autophagy Autophagy Rab12->Autophagy Synaptic_Function Synaptic Function EndoA->Synaptic_Function Inhibitors LRRK2 Inhibitors (DNL201, BIIB122, etc.) Inhibitors->LRRK2_active Inhibit

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental Workflow for LRRK2 Inhibitor Pharmacokinetic Analysis

Experimental_Workflow Dosing Inhibitor Administration (Oral or IV) Sampling Serial Blood & Microdialysate Collection Dosing->Sampling Extraction Sample Preparation (Protein Precipitation) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Data_Output PK Parameters (Cmax, Tmax, t1/2, F, Kp,uu) PK_Analysis->Data_Output

Caption: Workflow for Pharmacokinetic Analysis.

Conclusion

The pharmacokinetic profiles of LRRK2 inhibitors are a critical determinant of their therapeutic potential. Both DNL201 and BIIB122 (DNL151) have demonstrated promising CNS penetration in early clinical studies. However, a more comprehensive and standardized reporting of quantitative pharmacokinetic parameters in future publications would greatly benefit the research community and facilitate direct comparisons between different inhibitors. The provided experimental protocols and diagrams serve as a foundational resource for researchers in the field of LRRK2-targeted drug development.

References

PF-06447475: A Potent and Selective Tool for LRRK2 Assay Validation

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of PF-06447475 with other leading LRRK2 inhibitors for robust assay development and validation in Parkinson's disease research.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease research. Validating novel LRRK2 assays requires well-characterized tool compounds. This guide provides an objective comparison of this compound with other widely used LRRK2 inhibitors, GNE-7915 and MLi-2, supported by experimental data to aid researchers in selecting the most appropriate compound for their assay validation needs.

Comparative Analysis of LRRK2 Inhibitor Potency and Selectivity

This compound is a highly potent and selective, brain-penetrant LRRK2 inhibitor.[1][2][3] Its performance in biochemical and cellular assays demonstrates its utility as a reliable tool for validating LRRK2 activity. A direct comparison with other common LRRK2 inhibitors highlights its standing in the field.

InhibitorTargetIC50 (nM) - Biochemical AssayIC50 (nM) - Cellular AssayKey Features
This compound LRRK2 (Wild-Type)3[1][2]<10 (RAW264.7 cells)[2]High potency, brain penetrant.[1][2][3]
LRRK2 (G2019S Mutant)11[4]25[1]
GNE-7915 LRRK29[5]-Brain-penetrant.[5]
MLi-2 LRRK20.76[6][7][8]1.4 (pSer935 dephosphorylation)[6][8]High potency and selectivity.[6][7][8]
LRRK2-IN-1 LRRK2 (Wild-Type)13-Potent and selective.
LRRK2 (G2019S Mutant)6-

Table 1: Comparison of Potency for Common LRRK2 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other LRRK2 inhibitors from both biochemical and cellular assays.

The selectivity of a tool compound is critical to ensure that the observed effects are due to the inhibition of the intended target. Kinome scans are often employed to assess the selectivity of kinase inhibitors against a broad panel of kinases.

InhibitorKinase Panel SizeOff-Target Hits (>50% inhibition at 100 nM)
This compound Not explicitly stated, but described as highly selective.-
GNE-7915 187 kinasesTTK[5]
392 kinases (KinomeScan)LRRK2, TTK, ALK (>65% displacement)[5]
MLi-2 >300 kinases>295-fold selectivity for LRRK2[6][7][8]

Table 2: Kinase Selectivity Profile. This table provides an overview of the kinase selectivity for this compound and its alternatives.

LRRK2 Signaling Pathway and Assay Principle

Understanding the LRRK2 signaling pathway is fundamental to designing and interpreting assay results. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[9][10] A key downstream event is the phosphorylation of a subset of Rab GTPases, with Rab10 being a well-validated substrate.[11][12] Therefore, a common and robust method to assess LRRK2 kinase activity in a cellular context is to measure the phosphorylation of Rab10 at Threonine 73 (pRab10 T73).

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action Upstream Kinases Upstream Kinases LRRK2 LRRK2 Upstream Kinases->LRRK2 Phosphorylation GTPases GTPases GTPases->LRRK2 Activation Rab10 Rab10 LRRK2->Rab10 Kinase Activity pRab10 pRab10 Rab10->pRab10 Phosphorylation Vesicular Trafficking Vesicular Trafficking pRab10->Vesicular Trafficking Autophagy Autophagy pRab10->Autophagy This compound This compound This compound->LRRK2 Inhibition

Figure 1: LRRK2 Signaling Pathway. This diagram illustrates the central role of LRRK2 in phosphorylating Rab10, a key event in its downstream signaling cascade, and the inhibitory action of this compound.

Experimental Protocols

A reliable method for assessing LRRK2 kinase activity in cells is crucial for validating the effects of tool compounds like this compound. The following protocol outlines a Western blot-based assay to measure the phosphorylation of endogenous Rab10.

Protocol: Western Blot for Phospho-Rab10

This protocol describes the detection of phosphorylated Rab10 (pRab10) as a readout for LRRK2 kinase activity in cell lysates.

1. Cell Lysis:

  • Culture cells to the desired confluency.

  • Treat cells with this compound or other LRRK2 inhibitors at various concentrations for the desired time.

  • Wash cells with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane on an SDS-polyacrylamide gel. For enhanced separation of phosphorylated and non-phosphorylated proteins, a Phos-tag™ SDS-PAGE can be utilized.[11][13]

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-Rab10 (pT73) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Rab10 and a housekeeping protein (e.g., GAPDH).

Experimental_Workflow A Cell Culture & Treatment (e.g., with this compound) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation (pRab10, Total Rab10) E->F G Signal Detection & Analysis F->G

Figure 2: Experimental Workflow. This flowchart outlines the key steps in a Western blot-based assay to measure LRRK2-mediated Rab10 phosphorylation.

Conclusion

This compound is a valuable tool compound for the validation of new LRRK2 assays. Its high potency and selectivity, comparable to other well-characterized inhibitors like MLi-2 and GNE-7915, make it a reliable choice for researchers. The provided experimental protocol for measuring Rab10 phosphorylation offers a robust method to assess LRRK2 kinase activity and the efficacy of inhibitors in a cellular context. By using well-validated tool compounds and standardized assays, researchers can ensure the accuracy and reproducibility of their findings in the pursuit of novel therapeutics for Parkinson's disease.

References

How does PF-06447475 compare to first-generation LRRK2 inhibitors?

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to PF-06447475 and First-Generation LRRK2 Inhibitors for Researchers

This guide provides a detailed comparison of the second-generation LRRK2 inhibitor, this compound, with first-generation LRRK2 inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to LRRK2 Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[2] The G2019S mutation, which increases LRRK2 kinase activity, is the most common of these mutations.[1] This has made the development of LRRK2 kinase inhibitors a promising therapeutic strategy.

First-generation LRRK2 inhibitors were often characterized by their lack of specificity, targeting multiple kinases, which could lead to off-target effects.[3] In contrast, second-generation inhibitors, such as this compound, have been engineered for higher potency, selectivity, and improved brain penetrance.[4]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the quantitative data comparing this compound to notable first-generation LRRK2 inhibitors.

Table 1: Potency Against LRRK2

InhibitorGenerationTargetIC50 (nM)
This compound SecondLRRK2 (Wild-Type)3[5][6]
LRRK2 (in-cell)25[5]
LRRK2-IN-1 FirstLRRK2 (Wild-Type)13[2]
LRRK2 (G2019S)6[2]
CZC-25146 FirstLRRK2 (Wild-Type)~1-5[7]
LRRK2 (G2019S)~2-7[7]
TAE684 FirstLRRK2Potent (specific IC50 not consistently reported)[7]
Non-selective Inhibitors (e.g., Staurosporine, Sunitinib) FirstPan-kinaseVaried, often in the nanomolar range for multiple kinases

Table 2: Selectivity and Pharmacokinetic Properties

InhibitorGenerationKey Selectivity FeaturesBrain Penetrance
This compound SecondHighly selective for LRRK2.[5][6]Yes, brain penetrant.[5][6]
LRRK2-IN-1 FirstSelective, but with known off-target effects on kinases like DCLK1 and MAPK7.[2]Poor brain permeability.[8]
CZC-25146 FirstGood selectivity, inhibiting only 5 out of 185 kinases tested.[7]Favorable pharmacokinetic profile.[7]
Non-selective Inhibitors FirstInhibit a broad range of kinases.Variable

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vitro LRRK2 Kinase Assay (TR-FRET)

This assay is used to determine the direct inhibitory effect of a compound on LRRK2 kinase activity.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for measuring kinase activity. In this assay, a terbium (Tb)-labeled antibody that recognizes a phosphorylated substrate is used as the donor fluorophore, and a Green Fluorescent Protein (GFP)-tagged LRRK2 substrate (or a fluorescently labeled peptide substrate) acts as the acceptor. When the substrate is phosphorylated by LRRK2, the binding of the Tb-labeled antibody brings the donor and acceptor into close proximity, allowing FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the kinase activity.

Protocol:

  • Reaction Setup: Kinase reactions are performed in a low-volume 384-well plate.[7]

  • Reagents:

    • Recombinant full-length LRRK2 protein (Wild-Type or mutant).

    • LRRKtide, a synthetic peptide substrate for LRRK2, labeled with a fluorescent acceptor.[1]

    • ATP at a concentration close to its Km value.[7]

    • Test compound (e.g., this compound) at various concentrations.

    • TR-FRET detection reagents: a europium or terbium-labeled antibody specific for the phosphorylated LRRKtide.

  • Procedure: a. Add the test compound at various concentrations to the wells. b. Add the LRRK2 enzyme and the LRRKtide substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and add the TR-FRET detection reagents. f. Incubate to allow for antibody binding. g. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[9]

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of LRRK2 activity, is determined by plotting the FRET ratio against the logarithm of the inhibitor concentration.

Cellular LRRK2 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular context.

Principle: LRRK2 undergoes autophosphorylation at several serine residues, including Ser935. The level of phosphorylated Ser935 (pS935) is a reliable biomarker for LRRK2 kinase activity in cells.[10] Inhibition of LRRK2 kinase activity leads to a decrease in pS935 levels. This can be quantified using methods like Western blotting or high-throughput cellular assays.

Protocol (Western Blotting):

  • Cell Culture and Treatment: a. Plate cells (e.g., HEK293T or SH-SY5Y) that endogenously or exogenously express LRRK2. b. Treat the cells with the LRRK2 inhibitor at various concentrations for a specific duration (e.g., 90 minutes).[7]

  • Cell Lysis: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for pS935-LRRK2 and a primary antibody for total LRRK2 (as a loading control). e. Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). f. Detect the signal using a chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. The ratio of pS935-LRRK2 to total LRRK2 is calculated to determine the extent of inhibition.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition GTP GTP LRRK2_inactive LRRK2 (Inactive) GDP-bound GTP->LRRK2_inactive GTP Binding (Activation) GDP GDP LRRK2_active LRRK2 (Active) Kinase Domain GTP-bound LRRK2_active->GDP GTP Hydrolysis (Inactivation) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_active->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics Neuroinflammation Neuroinflammation LRRK2_active->Neuroinflammation Neuronal_Survival Neuronal Survival LRRK2_active->Neuronal_Survival Inhibition in Disease State Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking PF06447475 This compound PF06447475->LRRK2_active Potent & Selective FirstGen First-Gen Inhibitors FirstGen->LRRK2_active Less Selective

Caption: LRRK2 signaling pathway and points of inhibition.

Experimental Workflow for LRRK2 Inhibitor Screening

Experimental_Workflow cluster_screening Screening Cascade cluster_data Data Analysis Compound_Library Compound Library Primary_Assay Primary Screen: In Vitro LRRK2 Kinase Assay (e.g., TR-FRET) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Identify potent inhibitors IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Secondary_Assay Secondary Screen: Cellular LRRK2 Autophosphorylation Assay Hit_Identification->Secondary_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection Confirm cellular activity Secondary_Assay->IC50_Determination In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Selection->In_Vivo_Studies Selectivity_Profiling Kinase Selectivity Profiling Lead_Selection->Selectivity_Profiling ADME_Tox ADME/Tox Assessment In_Vivo_Studies->ADME_Tox

Caption: Workflow for screening and validating LRRK2 inhibitors.

Conclusion

This compound represents a significant advancement over first-generation LRRK2 inhibitors, offering substantially higher potency, selectivity, and brain penetrance.[5][6] These characteristics make it a valuable tool for studying the physiological and pathological roles of LRRK2 and a more promising candidate for therapeutic development. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of LRRK2 inhibitors.

References

Navigating the Therapeutic Landscape of LRRK2 Inhibition: A Comparative Analysis of PF-06447475 and Novel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pioneering LRRK2 inhibitor, PF-06447475, against the next generation of inhibitors advancing through clinical development. This analysis focuses on the therapeutic window, supported by experimental data, detailed protocols, and visual representations of key biological and experimental concepts.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic contributor to Parkinson's disease, making LRRK2 a compelling therapeutic target. Inhibition of LRRK2 kinase activity is a promising strategy to slow disease progression. This guide assesses the preclinical compound this compound in the context of newer inhibitors such as DNL201, BIIB122 (DNL151), and NEU-411, which have progressed into clinical trials.

Quantitative Comparison of LRRK2 Inhibitors

The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the concentration range that produces therapeutic effects without causing significant toxicity. The following tables summarize key quantitative data for this compound and its clinical-stage counterparts.

Inhibitor Target Biochemical IC50 Cellular IC50 Reference
This compound LRRK23 nM<10 nM (in Raw264.7 cells)[1][2]
DNL201 LRRK2Not explicitly stated>50% LRRK2 activity reduction deemed effective[3]
BIIB122 (DNL151) LRRK2Not explicitly statedDose-dependent reduction in pS935 LRRK2 (≤98%)[4]
NEU-411 LRRK2Not explicitly statedRobust LRRK2 target engagement[5]

Table 1: Potency of LRRK2 Inhibitors. This table compares the in vitro and cellular potency of this compound with newer LRRK2 inhibitors.

Inhibitor Study Phase Population Key Safety and Tolerability Findings Reference
This compound PreclinicalAnimal modelsWell-tolerated in rats at doses up to 30 mg/kg.[2][2]
DNL201 Phase 1/1bHealthy Volunteers & Parkinson's PatientsGenerally well-tolerated. Most common adverse events were headache, dizziness, and nausea (mild to moderate). No serious adverse events reported.[3][6]
BIIB122 (DNL151) Phase 1/1bHealthy Volunteers & Parkinson's PatientsGenerally well-tolerated. Majority of treatment-emergent adverse events were mild. No serious adverse events reported.[4]
NEU-411 Phase 1Healthy VolunteersWell-tolerated. No serious adverse events observed; all adverse events were mild or moderate.[5][7]

Table 2: Safety and Tolerability Profiles of LRRK2 Inhibitors. This table summarizes the available safety data from preclinical and clinical studies.

Key Experimental Methodologies

Understanding the experimental context is crucial for interpreting the comparative data. Below are detailed protocols for key assays used in the evaluation of LRRK2 inhibitors.

LRRK2 Kinase Activity Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified LRRK2. A common method is the ADP-Glo™ Kinase Assay.[8][9]

Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO as a control), 2 µL of purified LRRK2 enzyme, and 2 µL of a substrate/ATP mixture (e.g., LRRKtide as substrate).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to convert ADP to ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Reading: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces LRRK2 activity by 50%.

Cellular LRRK2 Target Engagement Assay

This assay measures the ability of a compound to inhibit LRRK2 activity within a cellular context, often by quantifying the phosphorylation of LRRK2 at Serine 935 (pS935) or its substrate Rab10.[10][11]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., U-2 OS cells transduced with LRRK2) in a 384-well plate and treat with various concentrations of the LRRK2 inhibitor for 60-90 minutes.

  • Cell Lysis and Antibody Incubation: Lyse the cells and add a lysis buffer containing a terbium-labeled anti-LRRK2 pS935 antibody and protease/phosphatase inhibitors. Incubate for 2 hours at room temperature.

  • TR-FRET Measurement: Read the plate on a multilabel plate reader with excitation at 340 nm and emission at 520 nm and 495 nm. The ratio of the two emission signals is proportional to the amount of pS935-LRRK2.

  • Data Analysis: Determine the IC50 value for the inhibition of cellular LRRK2 phosphorylation.

Visualizing Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the LRRK2 signaling pathway, a typical experimental workflow, and the concept of the therapeutic window.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 Increases kinase activity Environmental_Factors Environmental Factors Environmental_Factors->LRRK2 pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases pLRRK2->Rab_GTPases Phosphorylates pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Lysosomal_Dysfunction Lysosomal Dysfunction Vesicular_Trafficking->Lysosomal_Dysfunction Neuroinflammation Neuroinflammation Lysosomal_Dysfunction->Neuroinflammation Neuronal_Death Neuronal Death Neuroinflammation->Neuronal_Death

Caption: LRRK2 Signaling Pathway in Parkinson's Disease.

Experimental_Workflow Start Start: Compound Library Biochemical_Assay In Vitro LRRK2 Kinase Assay (IC50) Start->Biochemical_Assay Cellular_Assay Cellular Target Engagement (pLRRK2/pRab10, IC50) Biochemical_Assay->Cellular_Assay Hit Identification In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Rodent PD models) Cellular_Assay->In_Vivo_Efficacy Lead Optimization Toxicity_Studies Preclinical Toxicology (NOAEL determination) In_Vivo_Efficacy->Toxicity_Studies Clinical_Trials Phase 1-3 Clinical Trials (Safety & Efficacy in Humans) Toxicity_Studies->Clinical_Trials Candidate Selection End End: Therapeutic Candidate Clinical_Trials->End

Caption: Workflow for LRRK2 Inhibitor Drug Discovery and Development.

Therapeutic_Window MEC Minimum Effective Concentration (MEC) Therapeutic_Range Therapeutic Window MTC Minimum Toxic Concentration (MTC) Toxic Toxic Subtherapeutic Sub-therapeutic Concentration_Axis Increasing Drug Concentration ->

Caption: Conceptual Diagram of the Therapeutic Window.

Concluding Remarks

This compound has been a valuable preclinical tool for understanding the therapeutic potential of LRRK2 inhibition. The newer generation of LRRK2 inhibitors, including DNL201, BIIB122, and NEU-411, have demonstrated promising safety and target engagement profiles in early-stage clinical trials.[3][4][5] These newer compounds appear to be well-tolerated in humans, a critical step forward in the development of a disease-modifying therapy for Parkinson's disease.[12][13][14]

The progression of these newer inhibitors into later-stage clinical trials will be crucial in determining their efficacy in slowing the progression of Parkinson's disease. The data generated from these trials will provide a clearer picture of the therapeutic window for LRRK2 inhibition in a clinical setting and will ultimately determine the future of this therapeutic strategy. The ongoing research and development in this area offer significant hope for patients with Parkinson's disease.

References

Safety Operating Guide

Proper Disposal of PF-06447475: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of PF-06447475, a potent and selective LRRK2 kinase inhibitor.

The following procedures are based on standard laboratory safety protocols and information typically found in a Safety Data Sheet (SDS). It is imperative to consult the specific SDS provided by the manufacturer for the most accurate and detailed information.

I. Understanding the Compound: this compound

This compound is a small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) used in neuroscience research, particularly in the study of Parkinson's disease.[1][2][3] As with any biologically active compound, proper handling and disposal are necessary to minimize any potential environmental or health impacts.

Chemical Properties of this compound
CAS Number 1527473-33-1
Molecular Formula C17H15N5O
Molecular Weight 305.33 g/mol
Solubility Insoluble in water and ethanol; Soluble in DMSO (≥15.25 mg/mL)[4]
Storage Store at -20°C[4]

II. General Disposal Principles

The primary principle for the disposal of this compound is to treat it as a chemical waste product. It should not be disposed of down the drain or in regular trash. Adherence to local, state, and federal regulations for chemical waste disposal is mandatory.

III. Step-by-Step Disposal Protocol

The following workflow outlines the necessary steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B Always review before handling C Segregate Waste B->C Safety first D Label Waste Container C->D Proper identification is crucial E Store Waste Appropriately D->E Prevent accidental mixing F Arrange for Professional Disposal E->F Follow institutional protocols

Figure 1. A workflow diagram illustrating the key steps for the proper disposal of this compound.

  • Consult the Safety Data Sheet (SDS): Before handling, always review the SDS provided by the manufacturer. This document contains specific information regarding hazards, handling, storage, and disposal. Several chemical suppliers provide access to the SDS for this compound on their websites.[1][2][3][5]

  • Wear Appropriate Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling this compound and its waste.

  • Segregate Waste:

    • Solid Waste: Unused or expired this compound powder should be collected in a designated, sealed, and clearly labeled chemical waste container. Do not mix with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

    • Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, leak-proof, and appropriately labeled liquid chemical waste container. Avoid mixing with incompatible solvents.

    • Contaminated Materials: Items such as pipette tips, tubes, and gloves that have come into contact with this compound should be disposed of as solid chemical waste.

  • Label Waste Container: The waste container must be clearly labeled with the full chemical name ("this compound"), the concentration (if in solution), and any other relevant hazard information as required by your institution.

  • Store Waste Appropriately: Store the sealed waste container in a designated and secure chemical waste storage area, away from incompatible materials, until it is collected for disposal.

  • Arrange for Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Disposal must be carried out by a licensed and qualified hazardous waste disposal company in accordance with all applicable regulations.

IV. Emergency Procedures

In the event of a spill, follow the procedures outlined in the SDS. Generally, this involves:

  • Evacuating the immediate area.

  • Wearing appropriate PPE.

  • Containing the spill with an inert absorbent material.

  • Collecting the absorbed material into a sealed container for disposal as chemical waste.

  • Cleaning the spill area as recommended in the SDS.

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet and comply with all institutional and regulatory requirements for chemical waste disposal.

References

Personal protective equipment for handling PF-06447475

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for PF-06447475

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal information for the potent and selective LRRK2 kinase inhibitor, this compound. Adherence to these guidelines is critical to ensure personnel safety and maintain a secure laboratory environment.

Compound Identification and Properties

This compound is a highly potent, selective, and brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] As a potent kinase inhibitor, this compound should be handled with care, assuming high biological activity.

PropertyValueSource
CAS Number 1527473-33-1[1]
Molecular Formula C₁₇H₁₅N₅O[3]
Molecular Weight 305.33 g/mol [3]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO[3]
Storage Store at -20°C for long-term stability[3]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double-gloving is recommended.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use a certified respirator (e.g., N95) when handling the powder outside of a ventilated enclosure.To prevent inhalation of the powdered compound.
Operational Plan: Step-by-Step Handling Procedures

The following procedures are designed to minimize exposure during routine laboratory operations involving this compound.

3.1. Preparation and Weighing:

  • Preparation: Before handling the compound, ensure that the designated workspace is clean and uncluttered. Prepare all necessary equipment, including micro-spatulas, weigh boats, and solvent-dispensing tools.

  • Weighing: Conduct all weighing of the powdered compound within a certified chemical fume hood or a similar ventilated enclosure to minimize the risk of inhalation.

  • Aliquotting: If preparing smaller aliquots from a larger stock, do so within the ventilated enclosure.

3.2. Solution Preparation:

  • Solvent Addition: When preparing solutions, add the solvent (typically DMSO) to the vial containing the pre-weighed compound. This should be done slowly and carefully to avoid splashing.

  • Mixing: Cap the vial securely and mix using a vortex or by gentle inversion until the compound is fully dissolved.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed containers.

3.3. Experimental Use:

  • Cell Culture and In Vitro Assays: When adding the compound to cell cultures or other in vitro assays, use appropriate micropipettes with filtered tips to prevent aerosol formation.

  • Animal Dosing: For in vivo studies, prepare the dosing solution in a ventilated enclosure. Exercise caution during administration to avoid spills and self-injection.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

4.1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

4.2. Decontamination:

  • Surfaces: Decontaminate work surfaces with a suitable laboratory detergent and then wipe with 70% ethanol.

  • Glassware: Reusable glassware should be rinsed with a suitable solvent to remove any residual compound before standard washing procedures. The rinse solvent should be collected as hazardous liquid waste.

4.3. Final Disposal:

  • All hazardous waste must be disposed of through the institution's official chemical waste management program, following all local, state, and federal regulations.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment segregate_solid Segregate Solid Waste experiment->segregate_solid segregate_liquid Segregate Liquid Waste experiment->segregate_liquid decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate dispose Dispose via Institutional Waste Program segregate_solid->dispose segregate_liquid->dispose decontaminate->dispose

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.